2-Fluoro-5-methylphenylboronic acid
Description
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLODKAZZRDLUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438469 | |
| Record name | 2-Fluoro-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166328-16-1 | |
| Record name | 2-Fluoro-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluoro-5-methylphenylboronic acid CAS number
An In-Depth Technical Guide to 2-Fluoro-5-methylphenylboronic Acid
This guide provides an in-depth exploration of this compound, a versatile and critical reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, core applications, and the mechanistic underpinnings of its reactivity. We will move beyond simple procedural outlines to explain the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.
This compound, identified by the CAS number 166328-16-1 , is an organoboron compound that has become indispensable in synthetic chemistry.[1][2] Its value stems from the unique interplay between the boronic acid functional group and the substituted phenyl ring. The presence of a fluorine atom and a methyl group on the aromatic ring modulates the electronic properties and steric profile of the molecule, influencing its reactivity and the properties of the resulting products.[1]
This reagent is primarily recognized as a key partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to create complex molecular architectures.[1][3]
Key Physicochemical Data
The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 166328-16-1 | [1][2] |
| Molecular Formula | C₇H₈BFO₂ | [1][2] |
| Molecular Weight | 153.95 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 77-82 °C (lit.) | [2] |
| Purity | ≥95% - ≥98% (typical) | [1] |
| Solubility | Soluble in methanol and other organic solvents. | [2][4] |
| Storage | Store at room temperature in a dry, dark place. | [2][4] |
The Causality of Functionality: Fluorine and Boronic Acid
The utility of this compound is not accidental; it is a direct result of its specific chemical structure.
-
The Boronic Acid Group (-B(OH)₂) : This functional group is the cornerstone of its reactivity. It serves as the organometallic nucleophile in the Suzuki-Miyaura reaction. Under basic conditions, it forms a boronate species (-B(OH)₃⁻), which is crucial for the transmetalation step in the catalytic cycle. Its ability to form stable complexes with diols is also a key feature.[1]
-
The Fluorine Substituent (-F) : The presence of an ortho-fluorine atom significantly influences the molecule's electronic properties. Fluorine is highly electronegative, which can enhance the reactivity and selectivity of the boronic acid in cross-coupling reactions.[1] In the context of drug discovery, incorporating fluorine can improve a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[5]
The Suzuki-Miyaura Coupling: Mechanism and Workflow
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between aryl or vinyl groups.[6] Understanding the mechanism is critical for troubleshooting and optimizing reaction conditions.
The catalytic cycle involves three fundamental steps:
-
Oxidative Addition : The active Palladium(0) catalyst inserts into the bond of an organohalide (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7]
Applications in Research and Development
The ability to efficiently create biaryl structures makes this compound a valuable tool across several scientific domains.
-
Pharmaceutical Development : This is a cornerstone application. The compound serves as a key building block for synthesizing complex organic molecules that are evaluated as potential drug candidates.[1] It is particularly useful in developing anti-cancer agents and other targeted therapies where the final structure's properties are fine-tuned for biological activity.[3][5][8]
-
Material Science : The boronic acid functionality is leveraged to create advanced materials, including functionalized polymers and nanomaterials with enhanced electronic or mechanical properties.[1][3]
-
Agrochemicals : Similar to pharmaceuticals, this reagent is used in the synthesis of novel pesticides and herbicides, where the resulting biaryl structures are crucial for their biological function.[1]
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
The following protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura cross-coupling reaction. The rationale behind each step is explained to ensure trustworthiness and reproducibility. This protocol is adapted from established methods for ortho-fluorinated phenylboronic acids, which are known to be susceptible to protodeboronation—a key challenge to overcome.[7]
Workflow Diagram
Step-by-Step Methodology
Objective : To couple an aryl bromide (1.0 mmol scale) with this compound.
Materials :
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (231 mg, 1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine Ligand (e.g., XPhos, 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base (e.g., K₃PO₄, potassium phosphate)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
-
Degassed deionized water
Protocol :
-
Vessel Preparation and Reagent Addition :
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (2 mol%), and the ligand (4-6 mol%).[7]
-
Causality: Using an excess of the boronic acid (1.5 equiv) helps drive the reaction to completion and compensates for any potential degradation (protodeboronation), a known side reaction for ortho-substituted boronic acids.[7] The choice of a highly active palladium catalyst and a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the oxidative addition and reductive elimination steps, especially with challenging substrates.[7][9]
-
-
Establishing an Inert Atmosphere :
-
Seal the vial with a septum or Teflon screw cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[6] Maintaining an inert atmosphere is a self-validating step that protects the catalyst's integrity throughout the reaction.
-
-
Solvent Addition :
-
Add the degassed anhydrous organic solvent (e.g., THF, 3-5 mL) via syringe. If using an aqueous base, add the degassed water at this stage.
-
Causality: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen, further protecting the catalyst.[7] Water is often necessary to dissolve inorganic bases like K₃PO₄ and facilitate the formation of the active boronate species.[6]
-
-
Reaction and Monitoring :
-
Stir the reaction mixture vigorously at the desired temperature (this can range from room temperature to 110°C, depending on the reactivity of the aryl halide).[9]
-
Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Causality: Vigorous stirring is essential to ensure proper mixing of the multiphasic system (organic solvent, aqueous base, solid reagents). Reaction monitoring prevents unnecessary heating, which can lead to byproduct formation.
-
-
Workup and Isolation :
-
Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Causality: The aqueous workup removes the inorganic base and salts. Drying the organic layer is critical before solvent removal to prevent water from contaminating the crude product.
-
-
Purification :
-
Purify the crude residue using flash column chromatography on silica gel with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure biaryl product.
-
Causality: Chromatography separates the desired product from unreacted starting materials, the ligand, and any side products (like homocoupled boronic acid), ensuring high purity of the final compound.
-
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
GHS Hazard Statements :
-
Precautionary Measures :
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[10][11][12]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses or goggles, and a lab coat.[10][12]
-
Handling : Avoid breathing dust.[10][11] Prevent contact with skin and eyes.[11][12] Wash hands thoroughly after handling.[4][12]
-
-
Storage :
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical discovery, materials science, and synthetic chemistry. Its well-defined reactivity, governed by the strategic placement of its functional groups, allows for the efficient and predictable construction of complex molecules. By understanding the mechanistic principles behind its application in the Suzuki-Miyaura coupling and adhering to rigorous, validated protocols, researchers can fully harness its synthetic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 166328-16-1 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 166328-16-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. chembk.com [chembk.com]
An In-depth Technical Guide to 2-Fluoro-5-methylphenylboronic Acid: Properties, Applications, and Experimental Protocols
Introduction
2-Fluoro-5-methylphenylboronic acid is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis. Its unique structural features, namely the presence of a fluorine atom and a methyl group on the phenyl ring, impart distinct reactivity and selectivity, making it an invaluable reagent for researchers, chemists, and professionals in drug development and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its applications in synthetic chemistry, and detailed experimental protocols.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical transformations.
| Property | Value | References |
| CAS Number | 166328-16-1 | [1][2][3] |
| Molecular Formula | C₇H₈BFO₂ | [1][2][3] |
| Molecular Weight | 153.95 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 77-82 °C | [1][2][5] |
| Boiling Point | 291.4 ± 50.0 °C (Predicted) | [2][6] |
| Solubility | Soluble in methanol | [4] |
| Purity | ≥95% to ≥98% (depending on the supplier) | [1][3] |
| Storage | Room temperature, in a cool, dark, and dry place is recommended. | [3][4] |
Chemical Structure and Reactivity
The structure of this compound is key to its utility in organic synthesis. The boronic acid group (-B(OH)₂) is the reactive center, participating in a variety of cross-coupling reactions. The fluorine atom at the ortho position and the methyl group at the meta position to the boronic acid significantly influence the electronic properties and steric environment of the molecule.
Caption: Chemical structure of this compound.
The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the boronic acid in certain cross-coupling reactions. This electronic effect, combined with the steric influence of the ortho-fluoro and meta-methyl groups, allows for precise control over the regioselectivity and efficiency of synthetic transformations.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][8] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate.[9][10]
The general scheme for the Suzuki-Miyaura reaction is as follows:
R¹-X + R²-B(OH)₂ --(Pd catalyst, Base)--> R¹-R²
Where:
-
R¹-X : An organohalide (X = I, Br, Cl) or triflate.
-
R²-B(OH)₂ : An organoboronic acid (in this case, this compound).
-
Pd catalyst : A palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand.[11]
-
Base : A base, such as K₂CO₃, K₃PO₄, or CsF, is required to activate the boronic acid.[11][12]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Typical Suzuki-Miyaura Coupling Reaction
This section provides a generalized, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Researchers should optimize the conditions for their specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 mmol)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][13]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13][14] In case of contact, rinse thoroughly with water.[4] Use in a well-ventilated area or a fume hood.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]
Conclusion
This compound is a highly valuable and versatile reagent in modern organic chemistry. Its unique substitution pattern provides chemists with a powerful tool for the synthesis of complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. The continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new chemical entities with significant applications in medicine and materials science.
References
- 1. 2-氟-5-甲基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 166328-16-1 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 166328-16-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 166328-16-1 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. chembk.com [chembk.com]
2-Fluoro-5-methylphenylboronic acid molecular weight.
An In-Depth Technical Guide to 2-Fluoro-5-methylphenylboronic Acid for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a critical reagent in modern synthetic chemistry and pharmaceutical development. We will move beyond basic data to discuss its synthesis, mechanistic roles, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties and Specifications
This compound is a substituted arylboronic acid that has gained prominence for its utility in carbon-carbon bond formation.[1] Its molecular structure, featuring both a fluorine atom and a methyl group, imparts unique reactivity and properties that are highly valued in organic synthesis.[1]
The fundamental quantitative data for this compound are summarized below. Its molecular weight, 153.95 g/mol , is a cornerstone for all stoichiometric calculations in reaction planning.[1][2][3][4]
| Property | Value | Source(s) |
| Molecular Weight | 153.95 g/mol | [1][3] |
| Molecular Formula | C₇H₈BFO₂ | [1][2][3] |
| CAS Number | 166328-16-1 | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 77-82 °C | [3][5] |
| Common Synonyms | 2-Fluoro-5-methylbenzeneboronic acid, 6-Fluoro-m-tolylboronic acid | [1] |
| Purity (Typical) | ≥95% - ≥98% | [1] |
Synthesis and Mechanistic Considerations
The synthesis of arylboronic acids is a well-established field, often relying on the electrophilic trapping of an organometallic intermediate.[6] A common and effective strategy for preparing this compound involves a halogen-metal exchange followed by borylation.
The causality behind this choice of pathway is twofold:
-
Precursor Availability: The starting material, a halogenated toluene derivative, is readily accessible.
-
Reaction Control: Performing the reaction at cryogenic temperatures (-78 °C) is critical to prevent unwanted side reactions of the highly reactive aryllithium intermediate.[7]
Representative Synthetic Protocol
This protocol describes a validated laboratory-scale synthesis. The self-validating nature of this procedure lies in the in-process controls and final characterization steps which confirm the identity and purity of the product.
Step 1: Formation of the Aryllithium Reagent
-
Under an inert nitrogen atmosphere, add 1-bromo-2-fluoro-5-methylbenzene (1.0 eq) to a flame-dried, three-neck flask containing anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. The choice of n-BuLi is based on its high reactivity for efficient halogen-metal exchange.
-
Stir the resulting solution at -78 °C for 2 hours to ensure complete formation of the aryllithium intermediate.
Step 2: Electrophilic Quench with Borate Ester
-
In a separate flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF.
-
Slowly add the triisopropyl borate solution to the aryllithium mixture at -78 °C. This step is the electrophilic trapping that forms the boronate ester intermediate.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[7]
Step 3: Hydrolysis and Isolation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by adding 1N hydrochloric acid (HCl) until the pH of the aqueous layer is approximately 5.[7] This hydrolysis step converts the boronate ester to the desired boronic acid.
-
Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield the final product.
Step 4: Analytical Characterization
-
¹H NMR: To confirm the aromatic and methyl proton signals and their respective integrations.
-
¹⁹F NMR: To verify the presence and chemical environment of the fluorine atom.
-
GC-MS: To confirm the molecular weight of the product and assess its purity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a premier reagent for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][8] This reaction is a cornerstone of modern organic synthesis for its ability to efficiently form carbon-carbon bonds, particularly in the creation of biaryl compounds which are prevalent in pharmaceuticals.[1][9]
The fluorine substituent on the phenyl ring enhances the compound's reactivity and selectivity in these couplings.[1] Mechanistically, the electron-withdrawing nature of fluorine can influence the transmetalation step of the catalytic cycle.[10]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[11][12] The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).[11][13]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][13][14]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11][13]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a robust method for coupling this compound with an aryl bromide.
-
To a reaction vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). The base is crucial for activating the boronic acid.[14]
-
Seal the vial with a septum and purge with argon for 10 minutes. An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[11]
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired biaryl compound.
Strategic Value in Drug Discovery
Boronic acids are vital building blocks in medicinal chemistry, and fluorinated derivatives like this compound are particularly valuable.[6][15]
-
Scaffold Synthesis: Its primary role is in the construction of complex molecular scaffolds via Suzuki coupling, enabling the synthesis of novel drug candidates.[1][15]
-
Bioisosterism and Pharmacokinetics: The fluorine atom is often used as a bioisostere for a hydrogen atom. Its incorporation can significantly improve a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). This can lead to enhanced bioavailability and a more favorable pharmacokinetic profile.[15]
-
Target Binding: The unique electronic properties of fluorine can modulate the pKa of nearby functional groups or participate in specific interactions (e.g., hydrogen bonds, dipole interactions) with biological targets like protein active sites, thereby improving binding affinity and potency.[10]
Caption: Role in the drug discovery and development pipeline.
Handling and Safety
Like all boronic acids, this compound should be handled with care in a well-ventilated fume hood. It may cause skin and eye irritation.[16] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Store the compound in a tightly sealed container in a cool, dry place, as boronic acids can be susceptible to dehydration, which may affect their reactivity.[16]
Conclusion
This compound, with a molecular weight of 153.95 g/mol , is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and materials science.[1] Its value is derived from its efficient performance in the Suzuki-Miyaura coupling and the strategic advantages conferred by its fluorine substituent, which can enhance the pharmacokinetic properties of target molecules.[1][15] A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential in creating complex and high-value chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. This compound CAS#: 166328-16-1 [m.chemicalbook.com]
- 4. This compound - 166328-16-1 - Structure, Synthesis, Properties [organoborons.com]
- 5. This compound | 166328-16-1 [chemicalbook.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. nbinno.com [nbinno.com]
- 16. chembk.com [chembk.com]
An In-Depth Technical Guide to 2-Fluoro-5-methylphenylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
2-Fluoro-5-methylphenylboronic acid is a valuable synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Its unique structural features, particularly the presence of a fluorine atom ortho to the boronic acid group, impart advantageous properties that enhance its utility in a variety of chemical transformations. This guide provides a comprehensive overview of the structural information, synthesis, spectroscopic characterization, and key applications of this compound, with a particular focus on its role in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Core Structural and Physical Properties
This compound is a white to off-white crystalline powder at room temperature.[3] The fundamental structural and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 166328-16-1 | [3][4] |
| Molecular Formula | C₇H₈BFO₂ | [3] |
| Molecular Weight | 153.95 g/mol | [3] |
| Melting Point | 77-82 °C | [3][4] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in organic solvents such as ethanol and chloroform; slightly soluble in water. | [4] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a directed ortho-metalation strategy, leveraging the activating effect of the fluorine atom. A common and effective method involves the lithiation of 1-fluoro-4-methylbenzene followed by quenching with a trialkyl borate.
Experimental Protocol:
Materials:
-
1-Fluoro-4-methylbenzene (p-fluorotoluene)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-fluoro-4-methylbenzene and anhydrous THF to a flame-dried Schlenk flask equipped with a magnetic stirrer.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (in hexanes) to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture at this temperature for the specified time to ensure complete lithiation.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Carefully quench the reaction by adding 1N hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of this compound is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will show splitting patterns influenced by both proton-proton and proton-fluorine couplings. The protons on the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium in deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methyl carbon. The carbon atoms in the aromatic ring will exhibit coupling with the fluorine atom (¹³C-¹⁹F coupling), which is a valuable diagnostic tool for structural confirmation.
-
¹⁹F NMR: The fluorine NMR spectrum will display a single resonance, and its chemical shift provides information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational modes include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H stretching (aromatic and aliphatic): Signals typically appear in the 2850-3100 cm⁻¹ range.
-
C=C stretching (aromatic): Peaks around 1450-1600 cm⁻¹.
-
B-O stretching: A strong absorption band in the 1300-1400 cm⁻¹ region.
-
C-F stretching: A strong band typically found in the 1100-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight (153.95).
The Role of this compound in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] this compound serves as an excellent coupling partner in these reactions.
Mechanistic Insights: The Impact of the Ortho-Fluoro Substituent
The presence of the fluorine atom at the ortho position to the boronic acid group has a profound impact on the reactivity of the molecule in the Suzuki-Miyaura catalytic cycle. The high electronegativity of fluorine influences the electronic properties of the boronic acid, which can facilitate the transmetalation step, a key process in the catalytic cycle.[5] The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack by the palladium-hydroxo complex, thereby accelerating the rate of transmetalation.[5]
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Applications in Drug Discovery and Materials Science
The biaryl motif is a common structural feature in many biologically active molecules and functional materials.[1] The ability of this compound to efficiently participate in Suzuki-Miyaura coupling reactions makes it a valuable building block for the synthesis of:
-
Pharmaceuticals: The introduction of the 2-fluoro-5-methylphenyl group can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
-
Agrochemicals: Many modern pesticides and herbicides contain complex aromatic structures that can be synthesized using this building block.
-
Organic Electronics: The tailored electronic properties of biaryl compounds are crucial for the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and eye irritation.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable reagent in modern organic synthesis. Its unique structural features, particularly the ortho-fluoro substituent, enhance its reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions. This in-depth guide has provided a comprehensive overview of its structural properties, a detailed synthetic protocol, spectroscopic characterization, and key applications, underscoring its importance for researchers and professionals in drug development and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound = 95 166328-16-1 [sigmaaldrich.com]
- 4. This compound | 166328-16-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-5-methylphenylboronic acid
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success and reproducibility of synthetic endeavors. 2-Fluoro-5-methylphenylboronic acid is a versatile reagent, pivotal in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its unique electronic properties, conferred by the fluorine and methyl substituents, enhance its reactivity and selectivity.[1] However, like many organoboronic acids, its stability can be compromised under suboptimal storage and handling conditions, leading to diminished reactivity and the generation of impurities. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its efficacy and longevity.
The Chemical Nature and Inherent Instabilities of Arylboronic Acids
Arylboronic acids are generally crystalline solids that are relatively stable to air and moisture compared to many other organometallic reagents. However, they are susceptible to several key degradation pathways that can significantly impact their purity and performance in downstream applications. The principal degradation routes are protodeboronation and oxidation.
Protodeboronation: The Unwanted Cleavage
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom.[2][3] This process can be promoted by acidic or basic conditions.[3][4][5] For this compound, this would result in the formation of 1-fluoro-4-methylbenzene, an impurity that will not participate in the desired cross-coupling reaction.
Oxidation: A Common Pitfall
Arylboronic acids can undergo oxidation to the corresponding phenols.[6][7][8] In the case of this compound, this would yield 2-fluoro-5-methylphenol. This oxidative degradation can be initiated by atmospheric oxygen, especially in the presence of light, metal catalysts, or basic conditions.[9] The oxidation process can be complex, sometimes proceeding through radical mechanisms. The resulting phenolic impurity can complicate purification and may even interfere with subsequent reaction steps.
Recommended Storage Conditions for Optimal Stability
Based on the inherent chemical instabilities of arylboronic acids, the following storage conditions are recommended for this compound to maintain its integrity over time.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[10] or Refrigerated (2-8 °C) | Lower temperatures slow down the rate of potential degradation reactions. While stable at room temperature for shorter periods, long-term storage at refrigerated temperatures is advisable. |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen)[11] | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis. |
| Light | Store in a dark place[10] | Protects the compound from light-induced degradation pathways. Amber vials or opaque containers are recommended. |
| Moisture | Sealed in a dry environment[10] | Prevents hydrolysis and potential protodeboronation. Boronic acids can form anhydrides (boroxines) upon dehydration, which can sometimes affect reactivity. Storing in a desiccator is a good practice. |
| Container | Tightly sealed, appropriate container | Prevents contamination and exposure to the atmosphere. The original supplier's container is often ideal.[11] |
Visualizing Degradation Pathways and Handling Workflows
To better understand the chemical transformations and the necessary precautions, the following diagrams illustrate the primary degradation pathways and a recommended workflow for handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 8. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound CAS#: 166328-16-1 [m.chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Strategic Utility of 2-Fluoro-5-methylphenylboronic Acid in Modern Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the applications of 2-Fluoro-5-methylphenylboronic acid, a versatile and strategically important reagent in contemporary organic synthesis. With a primary focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, this document will elucidate the mechanistic nuances imparted by its unique substitution pattern and provide actionable protocols for its effective utilization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this building block for the efficient construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science.
Introduction: The Emergence of a Privileged Building Block
This compound has emerged as a valuable tool for synthetic chemists, primarily owing to its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, most notably for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of biologically active molecules and functional materials.[1][2] The strategic placement of a fluorine atom at the ortho position and a methyl group at the meta position (relative to the boronic acid moiety) confers distinct reactivity and selectivity profiles, making it a preferred choice for the synthesis of complex molecular targets.[1]
The fluorine substituent, with its high electronegativity and relatively small size, can significantly influence the electronic properties, metabolic stability, and binding interactions of the resulting molecules.[3] This has profound implications in drug discovery, where the introduction of fluorine can enhance pharmacokinetic and pharmacodynamic properties. The methyl group, in turn, provides a lipophilic handle and can introduce subtle steric effects that influence molecular conformation and biological activity. This guide will delve into the practical applications of this reagent, with a focus on providing both a theoretical understanding and practical guidance for its use in the laboratory.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[4] It is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials.[4]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex (Figure 1).[5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboronic acid forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.
Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
The Influence of the 2-Fluoro and 5-Methyl Substituents
The specific substitution pattern of this compound plays a crucial role in its reactivity and the properties of the resulting products.
-
The Ortho-Fluoro Effect: The electron-withdrawing nature of the fluorine atom at the ortho position can influence the reaction in several ways. It can increase the acidity of the boronic acid, potentially facilitating the formation of the reactive boronate species required for transmetalation.[6] However, a strong electron-withdrawing group can also deactivate the boronic acid towards transmetalation.[7] Furthermore, the ortho-fluoro group can present steric hindrance, which may necessitate the use of bulky phosphine ligands to promote efficient coupling.[7] In some cases, an ortho-substituent can lead to atropisomerism in the biaryl product, an important consideration in medicinal chemistry.[8][9]
-
The Meta-Methyl Effect: The electron-donating methyl group at the meta position can partially counteract the electron-withdrawing effect of the fluorine, modulating the overall electronic properties of the aryl ring. This can fine-tune the reactivity of the boronic acid and influence the electronic characteristics of the final biaryl product.
Experimental Protocols and Considerations
The successful application of this compound in Suzuki-Miyaura coupling hinges on the careful selection of reaction parameters. Below is a general protocol that can serve as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization based on the specific aryl halide used.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[10]
Caption: Figure 2. Experimental Workflow for a Typical Suzuki-Miyaura Coupling.
Catalyst and Base Selection: A Critical Choice
The choice of catalyst and base is crucial for achieving high yields and minimizing side reactions.
-
The Role of the Base: The base plays a critical role in activating the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction outcome.
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates.
-
Phosphates (K₃PO₄): Often a good choice for less reactive boronic acids.
-
Fluorides (KF, CsF): Can be particularly effective, as fluoride ions can form a highly nucleophilic trifluoroborate species.[11]
-
Applications in Drug Discovery and Materials Science
The biaryl motif synthesized using this compound is a key structural feature in numerous pharmaceuticals and advanced materials.
Pharmaceutical Applications
The incorporation of the 2-fluoro-5-methylphenyl moiety can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. This building block is utilized in the synthesis of molecules targeting a range of diseases, including cancer.[1]
Table 1: Representative Catalyst and Base Combinations for Suzuki-Miyaura Couplings
| Aryl Halide Type | Recommended Catalyst (mol%) | Recommended Ligand (mol%) | Recommended Base (equiv) | Solvent System | Typical Temperature (°C) |
| Aryl Bromide (electron-rich) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 |
| Aryl Bromide (electron-poor) | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 |
| Aryl Chloride | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | Cs₂CO₃ (2) | t-BuOH | 100 |
| Heteroaryl Bromide | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 |
Note: This table provides general recommendations. Optimal conditions should be determined experimentally for each specific substrate combination.
Materials Science Applications
In materials science, this compound is employed in the synthesis of novel polymers and functional materials. The resulting biaryl structures can be incorporated into organic light-emitting diodes (OLEDs), sensors, and other advanced materials where specific electronic and photophysical properties are desired.[1]
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its unique substitution pattern provides chemists with a valuable tool for the construction of complex biaryl structures with tailored electronic and steric properties. A thorough understanding of the mechanistic principles of the Suzuki-Miyaura reaction, coupled with careful optimization of reaction conditions, will enable researchers to fully exploit the potential of this important building block in the development of novel pharmaceuticals and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-methylphenylboronic Acid
Introduction: The Analytical Imperative for a Versatile Reagent
2-Fluoro-5-methylphenylboronic acid (CAS No. 166328-16-1) is a vital organoboron compound, widely utilized as a building block in synthetic organic chemistry.[1] Its utility, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, makes it a cornerstone for the synthesis of complex molecules in pharmaceutical and materials science research.[2] The precise structure and purity of this reagent are paramount for reaction success, reproducibility, and the integrity of the final product. Consequently, its unambiguous characterization via a suite of spectroscopic techniques is not merely a procedural formality but a critical component of quality control and mechanistic investigation.
This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind the expected spectral features, provide validated protocols for data acquisition, and present logical workflows to guide researchers. A crucial consideration in the analysis of boronic acids is their propensity to exist in a dehydration equilibrium with their corresponding cyclic anhydride, the boroxine. This phenomenon can introduce additional signals in spectra and must be accounted for during interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A comprehensive analysis leverages multiple nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B) to build a complete, validated structural picture.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, we anticipate signals corresponding to the aromatic protons, the methyl protons, and the acidic protons of the boronic acid group.
-
Aromatic Region (approx. 7.0-8.0 ppm): The three protons on the phenyl ring will exhibit complex splitting patterns due to both homo- and heteronuclear coupling (to each other and to the ¹⁹F nucleus). The electron-withdrawing nature of the boronic acid and fluorine substituents will generally shift these protons downfield.
-
Methyl Region (approx. 2.3-2.5 ppm): The methyl group protons are expected to appear as a singlet, as there are no adjacent protons to couple with.
-
Boronic Acid Protons (approx. 8.0-8.5 ppm, broad): The two -OH protons of the boronic acid are acidic and typically undergo rapid exchange with trace water in the solvent (e.g., DMSO-d₆). This results in a broad singlet that may not always be observed or may have a variable chemical shift.
Carbon (¹³C) NMR Spectroscopy
¹³C NMR identifies all unique carbon environments. A key feature will be the observation of coupling between carbon and fluorine nuclei (J-coupling), which provides definitive evidence of their spatial relationship.
-
Aromatic Carbons (approx. 115-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho and meta to the fluorine will also show smaller C-F couplings. The carbon attached to the boron atom (C-B) is often broad and may have a lower intensity.
-
Methyl Carbon (approx. 20-22 ppm): A single, sharp signal is expected for the methyl carbon.
Fluorine (¹⁹F) NMR Spectroscopy
As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is an exceptionally informative technique for fluorinated compounds.[3][4]
-
Chemical Shift: For an aryl fluoride, the ¹⁹F signal is expected in the range of -100 to -130 ppm relative to CFCl₃.[5][6] The precise shift provides insight into the electronic environment of the fluorine atom. The spectrum is often acquired with proton decoupling to simplify the signal to a singlet.
Boron (¹¹B) NMR Spectroscopy
¹¹B NMR is crucial for directly observing the boron center and identifying the presence of the boronic acid versus its boroxine anhydride.[7] ¹¹B is a quadrupolar nucleus, which often results in broad signals.[8]
-
Trigonal Boronic Acid: The sp²-hybridized boron of the monomeric boronic acid typically shows a broad signal around 28-33 ppm.[9]
-
Trigonal Boroxine: The dehydrated cyclic anhydride form (boroxine) also contains sp²-hybridized boron and resonates in a similar region, often slightly downfield (e.g., ~33 ppm), making it difficult to distinguish from the monomer in some cases.[9]
-
Tetracoordinate Boronate: If the analysis is performed in the presence of a Lewis base or at high pH, the boron can become sp³-hybridized, shifting the signal significantly upfield to a sharper peak between 3 and 10 ppm.[10][11]
Summary of Expected NMR Data
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |
| ¹H | Aromatic C-H | 7.0 - 8.0 | Multiplets (dd, ddd) due to H-H and H-F coupling |
| Methyl (CH₃) | 2.3 - 2.5 | Singlet (s) | |
| Boronic Acid (B(OH)₂) | 8.0 - 8.5 | Broad Singlet (br s) | |
| ¹³C | Aromatic C-F | ~160 - 165 | Doublet (d), ¹JCF ≈ 240-250 Hz |
| Aromatic C-B | ~130 - 135 | Broad signal | |
| Other Aromatic C | 115 - 140 | Singlets or doublets (smaller C-F coupling) | |
| Methyl (CH₃) | 20 - 22 | Singlet | |
| ¹⁹F | Aryl-F | -100 to -130 (vs CFCl₃) | Singlet (proton-decoupled) or multiplet |
| ¹¹B | B(OH)₂ / Boroxine | 28 - 33 | Broad Singlet |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -OH protons.
-
Dissolution: Gently vortex or sonicate the sample until fully dissolved. The presence of the boroxine form may affect solubility.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be needed due to the lower natural abundance of ¹³C.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum, ensuring the spectral width is sufficient to cover the expected chemical shift range.
-
Acquire a proton-decoupled ¹¹B NMR spectrum. Using a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[7]
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F and ¹¹B).
Workflow for NMR Characterization
Caption: NMR analysis workflow from sample preparation to structural confirmation.
Infrared (IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations. For this compound, IR is particularly useful for confirming the presence of the boronic acid's O-H and B-O bonds.
Key Vibrational Frequencies
-
O-H Stretch (approx. 3200-3600 cm⁻¹): A strong, broad absorption in this region is characteristic of the hydrogen-bonded O-H groups of the boronic acid.
-
Aromatic C-H Stretch (approx. 3000-3100 cm⁻¹): Sharp, medium-intensity peaks just above 3000 cm⁻¹ indicate the C-H bonds of the phenyl ring.
-
Aliphatic C-H Stretch (approx. 2850-3000 cm⁻¹): Weaker absorptions corresponding to the stretching of the methyl group C-H bonds.
-
Aromatic C=C Stretch (approx. 1400-1600 cm⁻¹): Several sharp peaks of variable intensity in this region are characteristic of the benzene ring.
-
B-O Stretch (approx. 1310-1380 cm⁻¹): A strong, characteristic absorption due to the asymmetric stretching of the B-O bonds is a key indicator of the boronic acid functionality.
-
C-F Stretch (approx. 1150-1250 cm⁻¹): A strong absorption in the fingerprint region corresponding to the stretching of the carbon-fluorine bond.
Summary of Expected IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3200 - 3600 | O-H Stretch (H-bonded) | Strong, Broad |
| 3000 - 3100 | Aromatic C-H Stretch | Medium, Sharp |
| 2850 - 3000 | Aliphatic C-H Stretch | Weak-Medium |
| 1400 - 1600 | Aromatic C=C Stretch | Medium-Strong, Sharp |
| 1310 - 1380 | B-O Asymmetric Stretch | Strong |
| 1150 - 1250 | C-F Stretch | Strong |
Experimental Protocol: FT-IR Analysis (KBr Pellet)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Background Spectrum: Place the empty spectrometer sample holder in the beam path and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting transmittance or absorbance spectrum to identify the key functional group frequencies.
Workflow for FT-IR Analysis
Caption: FT-IR analysis workflow for functional group identification.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
Ionization and Fragmentation
For a compound like this compound (MW ≈ 153.95 g/mol ), both Gas Chromatography-MS (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-MS (LC-MS) with Electrospray Ionization (ESI) can be used.
-
Molecular Ion (M⁺•): In EI, the molecular ion peak at m/z ≈ 154 is expected. Due to the presence of two naturally occurring boron isotopes, ¹¹B (~80%) and ¹⁰B (~20%), the molecular ion will appear as a pair of peaks, with the M⁺• peak (containing ¹¹B) at m/z 154 and a smaller M-1 peak (containing ¹⁰B) at m/z 153.
-
Key Fragments: Fragmentation in EI is predictable. Common losses include:
-
[M-18]⁺•: Loss of a water molecule (H₂O) from the dihydroxyboryl group.
-
[M-45]⁺: Loss of the entire B(OH)₂ group.
-
The aromatic ring itself is quite stable, but subsequent fragmentation of the ring or loss of the methyl group can also occur.
-
In ESI, typically run in negative ion mode for boronic acids, the deprotonated molecule [M-H]⁻ at m/z 153 would be the primary ion observed.
Summary of Expected Mass-to-Charge Ratios (m/z)
| Ionization | m/z (approx.) | Identity | Notes |
| EI | 154 | [M]⁺• (with ¹¹B) | Molecular Ion |
| 153 | [M]⁺• (with ¹⁰B) | Boron isotope peak | |
| 136 | [M-H₂O]⁺• | Loss of water | |
| 109 | [M-B(OH)₂]⁺ | Loss of boronic acid group | |
| ESI (-) | 153 | [M-H]⁻ | Deprotonated molecule |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Derivatization (Optional but Recommended): Boronic acids can be thermally unstable. Derivatization, for instance by creating a pinacol ester, can improve volatility and chromatographic performance. However, this will change the observed molecular weight. For direct analysis, a non-derivatized approach can be attempted first.
-
Instrument Setup:
-
GC: Use a standard capillary column (e.g., DB-5ms). Set an appropriate temperature program, starting at a low temperature (~50°C) and ramping up to a higher temperature (~250°C) to ensure elution of the analyte.
-
MS: Set the ion source to Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a suitable range, for example, m/z 40-300.
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. Start the acquisition.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the analyte. Examine the mass spectrum of that peak to identify the molecular ion and characteristic fragment ions.
Workflow for Mass Spectrometry Analysis
Caption: GC-MS analysis workflow for molecular weight and fragmentation analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR collectively provide an unambiguous determination of the covalent structure and isomeric purity. FT-IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups, particularly the B-O and O-H bonds of the boronic acid moiety. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By integrating the data from these three core techniques, researchers and drug development professionals can ensure the identity, purity, and stability of this critical synthetic reagent, thereby upholding the principles of scientific integrity and reproducibility in their work.
References
- 1. This compound CAS#: 166328-16-1 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. colorado.edu [colorado.edu]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. azom.com [azom.com]
- 7. Boron NMR [chem.ch.huji.ac.il]
- 8. uni-muenster.de [uni-muenster.de]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. par.nsf.gov [par.nsf.gov]
An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
2-Fluoro-5-methylphenylboronic acid, a seemingly unassuming organoboron compound, has emerged as a powerful and versatile building block in the toolbox of synthetic organic chemists. Its strategic substitution pattern—a fluorine atom ortho to the boronic acid and a methyl group in the meta position—imparts a unique reactivity profile that makes it an invaluable reagent in the synthesis of complex organic molecules. This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the core reactivity of this compound, with a particular focus on its application in key cross-coupling reactions that are foundational to modern medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and explore its role in the synthesis of biologically active compounds.
Physicochemical Properties and Structural Attributes
A thorough understanding of a reagent's physical and chemical properties is paramount to its effective application. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈BFO₂ | --INVALID-LINK-- |
| Molecular Weight | 153.95 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 77-82 °C | --INVALID-LINK-- |
| CAS Number | 166328-16-1 | --INVALID-LINK-- |
The presence of the ortho-fluorine atom significantly influences the electronic properties of the boronic acid. Fluorine's high electronegativity imparts an inductive electron-withdrawing effect, which increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the transmetalation step in palladium-catalyzed cross-coupling reactions, a critical step in the catalytic cycle. The methyl group, being weakly electron-donating, has a less pronounced electronic effect but contributes to the overall steric profile of the molecule.
Core Reactivity: A Focus on Cross-Coupling Reactions
This compound is predominantly utilized in two of the most powerful C-C and C-heteroatom bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Chan-Lam coupling.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, forming a new carbon-carbon bond.[1] This reaction is widely employed in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[2]
Mechanistic Considerations:
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The enhanced Lewis acidity of this compound due to the ortho-fluorine can accelerate this step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.
Field-Proven Experimental Protocol: Synthesis of 2-(2-Fluoro-5-methylphenyl)pyridine
The synthesis of 2-arylpyridines is a common application of the Suzuki-Miyaura coupling, as this structural motif is present in numerous biologically active molecules.[3]
-
Materials:
-
2-Bromopyridine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a reaction vessel, add 2-bromopyridine (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 85-95°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(2-Fluoro-5-methylphenyl)pyridine.[4]
-
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its thermal stability and effectiveness with a broad range of substrates.[5]
-
Base: Sodium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step without causing significant side reactions.
-
Solvent System: The mixture of 1,4-dioxane and water provides a good balance of polarity to dissolve both the organic and inorganic reagents and facilitates the reaction.
The Chan-Lam Coupling Reaction
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an N-H or O-H containing compound, such as an amine, alcohol, or phenol.[6] It offers a powerful alternative to traditional methods for C-N and C-O bond formation, often proceeding under milder conditions and with greater functional group tolerance.[6]
Mechanistic Insights:
The mechanism of the Chan-Lam coupling is more complex and less definitively established than that of the Suzuki-Miyaura reaction. However, a generally accepted pathway involves the following key transformations:
-
Ligand Exchange: The N-H or O-H containing substrate coordinates to the Cu(II) center.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper.
-
Reductive Elimination: The newly formed aryl-heteroatom bond is reductively eliminated from a Cu(III) intermediate, which is formed via oxidation, to yield the product and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle.
Field-Proven Experimental Protocol: Synthesis of N-(2-Fluoro-5-methylphenyl)aniline
-
Materials:
-
Aniline
-
This compound
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM) or Dioxane
-
-
Procedure:
-
To a reaction flask, add aniline (1.0 equiv), this compound (1.5 equiv), and copper(II) acetate (1.0 equiv).
-
Add the solvent (DCM or dioxane) followed by pyridine (2.0 equiv).
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-Fluoro-5-methylphenyl)aniline.[3]
-
Causality Behind Experimental Choices:
-
Catalyst: Copper(II) acetate is a readily available and effective catalyst for Chan-Lam couplings.[3]
-
Base: Pyridine acts as a base to facilitate the reaction and can also serve as a ligand for the copper center.
-
Solvent: Dichloromethane or dioxane are common solvents for this transformation.
-
Atmosphere: A key advantage of the Chan-Lam coupling is that it can often be run open to the air, as oxygen can act as the terminal oxidant to regenerate the active Cu(II) catalyst.[6]
Applications in Drug Discovery and Development
The 2-fluoro-5-methylphenyl moiety is a valuable pharmacophore in modern drug design. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable interactions with biological targets, and modulate the pKa of nearby functional groups.[7] this compound serves as a key intermediate for introducing this valuable structural unit into drug candidates.[2]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors:
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design. The interplay of its fluoro and methyl substituents provides a unique reactivity profile that has made it a valuable tool for the construction of complex molecular architectures. Its utility in robust and versatile cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings ensures its continued importance in the fields of medicinal chemistry, agrochemicals, and materials science. As the demand for novel, highly functionalized organic molecules continues to grow, the applications of this versatile building block are poised to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Fluoro-5-methylphenylboronic Acid
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1] This Nobel Prize-winning methodology is particularly indispensable in the synthesis of biaryl and substituted biphenyl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The reaction's value is amplified by its mild conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3]
This guide focuses on the application of a specific, yet highly valuable, building block: 2-Fluoro-5-methylphenylboronic acid . The incorporation of a fluorine atom into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] The ortho-fluoro substituent, in particular, can induce conformational rigidity and alter the electronic properties of the resulting biaryl product, making this compound a sought-after reagent in drug discovery and development.[6][7] These application notes provide a comprehensive technical overview, from mechanistic principles to detailed experimental protocols, tailored for researchers and professionals in the field.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle. A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[3][8][9]
-
Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of an organic halide (typically an aryl bromide or iodide) to a Pd(0) complex. This step, often the rate-determining one, forms a Pd(II) species.[2][3] The choice of palladium source and ligand is critical here; electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can facilitate this step, especially with less reactive aryl chlorides.[1][10]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species.[11][12] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Suzuki coupling of an aryl bromide with this compound. Optimization may be required based on the specific aryl halide used.
Reagent and Solvent Selection
The success of the reaction is highly dependent on the judicious choice of reagents and solvent.[1]
| Component | Recommended Choice(s) | Role & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand | The choice of catalyst is crucial and substrate-dependent. Pd(PPh₃)₄ is a versatile option. For more challenging couplings, a pre-catalyst like Pd(dppf)Cl₂ or a combination of a palladium source (Pd(OAc)₂) with a specialized phosphine ligand (e.g., SPhos) can be more effective.[13] |
| Ligand | PPh₃, SPhos, P(t-Bu)₃ | Ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich phosphines often enhance the rates of oxidative addition and reductive elimination.[1][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to activate the boronic acid for transmetalation. K₂CO₃ is a common and cost-effective choice, while K₃PO₄ and Cs₂CO₃ are stronger bases that can be beneficial for less reactive substrates.[12] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic solvent system is often employed. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.[2] Degassing the solvent to remove oxygen is critical to prevent catalyst deactivation. |
| Aryl Halide | Aryl Bromide or Aryl Iodide | The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl.[2] Aryl bromides offer a good balance of reactivity and availability. |
Detailed Procedure
-
Reaction Setup :
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the selected palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1][13]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.[1]
-
-
Solvent Addition :
-
Add the degassed organic solvent (e.g., 10 mL of toluene) and degassed water (e.g., 1 mL) to the flask via syringe.[1]
-
-
Reaction Execution :
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C).[8]
-
Stir the reaction mixture vigorously for the required duration (typically ranging from 2 to 24 hours).
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Caption: Figure 2. A generalized workflow for the Suzuki coupling reaction.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of catalyst or a more active pre-catalyst/ligand system.[10][13]- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[12]- Increase the reaction temperature. |
| Formation of Homocoupling Byproducts | - Presence of oxygen- Decomposition of boronic acid | - Ensure the reaction is set up under strictly anaerobic conditions and use thoroughly degassed solvents.- Use a milder base or lower the reaction temperature. |
| Protodeborylation of Boronic Acid | - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous solvents and carefully control the amount of water.- Monitor the reaction closely and stop it once the starting material is consumed. The use of boronic esters (e.g., pinacol esters) can also mitigate this issue. |
Applications in Drug Discovery and Materials Science
The biaryl moiety synthesized using this compound is a valuable scaffold in several areas of research and development:
-
Pharmaceutical Development : This building block is instrumental in the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies. The fluorine atom can enhance binding interactions with target proteins and improve pharmacokinetic properties.[5][6][14]
-
Agrochemicals : The resulting fluorinated biaryls can exhibit potent herbicidal or fungicidal activities.
-
Materials Science : These structures can be incorporated into organic light-emitting diodes (OLEDs), liquid crystals, and conducting polymers, where the fluorine substitution can tune the electronic and photophysical properties of the material.[6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Fluoro-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its development, which earned the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex organic molecules.[1][2] This application note focuses on a specific, yet crucial, building block: 2-Fluoro-5-methylphenylboronic acid .
The incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design. The fluorine atom's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-fluoro-5-methylphenyl moiety is therefore a highly sought-after structural motif in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
However, the presence of an ortho-fluoro substituent on the boronic acid presents a specific challenge: an increased propensity for protodeboronation. This undesired side reaction, where the boronic acid group is replaced by a hydrogen atom, can significantly lower the yield of the desired cross-coupled product.[3][4] This guide provides a detailed examination of the reaction mechanism, offers optimized protocols to mitigate this challenge, and presents troubleshooting strategies to ensure successful and reproducible outcomes.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][5] Understanding this cycle is paramount to rational catalyst selection and reaction optimization.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This step is often the rate-determining step in the catalytic cycle.[5]
-
Transmetalation: In the presence of a base, the organoboron compound (this compound) transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][5]
The Challenge of Ortho-Fluoro Substitution
The electron-withdrawing nature of the fluorine atom at the ortho position can influence the electronic properties of the boronic acid, potentially affecting the rate of transmetalation. More critically, ortho-substituted arylboronic acids, particularly those with electron-withdrawing groups, are known to be more susceptible to protodeboronation under the basic conditions required for the coupling.[3][6] This side reaction competes with the desired transmetalation step, leading to reduced yields.
To overcome this, the use of highly active palladium precatalysts that can operate at lower temperatures and shorter reaction times is highly advantageous.[3][6] These conditions minimize the exposure of the sensitive boronic acid to the basic reaction medium, thereby suppressing protodeboronation.
Experimental Protocols
Two distinct protocols are presented to provide flexibility depending on the available catalysts and the nature of the coupling partner. Protocol 1 utilizes a modern, highly active precatalyst for rapid coupling at room temperature, while Protocol 2 employs a more traditional catalyst system that may require elevated temperatures.
Protocol 1: Rapid, Room-Temperature Coupling with a Buchwald Precatalyst
This protocol is adapted from methodologies developed for the rapid Suzuki-Miyaura coupling of unstable boronic acids.[6] The use of a highly active palladium precatalyst allows the reaction to proceed quickly at room temperature, which is key to minimizing the decomposition of this compound.[3]
Materials:
-
This compound
-
Aryl or heteroaryl halide (chloride, bromide, or triflate)
-
(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) [2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (RuPhos Palladacycle) or similar Buchwald precatalyst
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol).
-
Add the RuPhos Palladacycle precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL).
-
Seal the flask and stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Traditional Conditions with Pd(PPh₃)₄
This protocol employs a classic palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), which is often effective but may require higher temperatures. Careful monitoring is crucial to balance reaction rate with potential boronic acid decomposition.
Materials:
-
This compound
-
Aryl or heteroaryl halide (iodide or bromide is preferred)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer, stir bar, and heating mantle with temperature control
-
Nitrogen or Argon source
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the aryl halide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol) in a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction may take 4-16 hours to reach completion.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired biaryl product.
Catalyst and Condition Selection Guide
The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling, especially with a challenging substrate like this compound.
| Parameter | Protocol 1 (Buchwald) | Protocol 2 (Traditional) | Rationale & Field Insights |
| Catalyst | RuPhos Palladacycle (or similar) | Pd(PPh₃)₄ | Buchwald-type precatalysts are highly active, enabling lower temperatures and shorter reaction times, which is ideal for unstable boronic acids.[3][6] Pd(PPh₃)₄ is a workhorse but often requires heat, increasing the risk of protodeboronation.[7] |
| Aryl Halide | -Cl, -Br, -OTf | -I, -Br | The high activity of Buchwald catalysts allows for the use of less reactive aryl chlorides.[8] Traditional catalysts are more effective with more reactive aryl iodides and bromides.[5] |
| Base | K₃PO₄ | Na₂CO₃, K₂CO₃ | K₃PO₄ is a moderately strong base effective at room temperature. Stronger bases like hydroxides can accelerate boronic acid decomposition. Carbonates are a standard choice for reactions requiring heat.[4] |
| Solvent | Dioxane/Water | Toluene/Ethanol/Water | Aprotic polar solvents like dioxane are common. The addition of a small amount of water is often necessary to facilitate the transmetalation step.[2][9] |
| Temperature | Room Temperature (20-25 °C) | 80-90 °C | Lowering the temperature is the most effective strategy to minimize protodeboronation of the this compound.[3] |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below is a guide to diagnosing and resolving common problems.
-
Issue: Low Yield with Significant Protodeboronation:
-
Cause: The boronic acid is decomposing faster than it is coupling. This is the most common issue with this substrate.
-
Solution: The primary strategy is to reduce the reaction temperature and time. If using Protocol 2, switch to Protocol 1 with a more active Buchwald precatalyst. Using a milder base, such as potassium fluoride (KF), can also be beneficial.[10]
-
-
Issue: Formation of Homocoupled Boronic Acid Product:
-
Cause: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic pathway.[2]
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents before use. Using a precatalyst that is less sensitive to air can also help.
-
-
Issue: No Reaction, Starting Materials Recovered:
-
Cause: The catalyst may be inactive, or the oxidative addition step is too slow (especially with aryl chlorides).
-
Solution: If using an aryl chloride with a traditional catalyst, switch to a more active catalyst system like those in Protocol 1, which are designed for less reactive halides.[8] Ensure the catalyst has not degraded during storage. Check the quality and dryness of the base and solvent.
-
Conclusion
The palladium-catalyzed cross-coupling of this compound is a vital transformation for accessing valuable fluorinated biaryl compounds. While the ortho-fluoro substituent presents a challenge due to potential protodeboronation, this can be effectively overcome through rational protocol design. The use of modern, highly active palladium precatalysts that facilitate rapid coupling at mild temperatures is the most robust strategy for achieving high yields. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and successfully employ this important building block in their synthetic endeavors.
References
- 1. news-medical.net [news-medical.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. catalysis-consulting.com [catalysis-consulting.com]
- 10. researchgate.net [researchgate.net]
The Strategic Coupling: A Guide to Suzuki-Miyaura Reactions of 2-Fluoro-5-methylphenylboronic Acid with Aryl Halides
Introduction: Navigating the Challenges of Fluorinated Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, prized for its exceptional reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] For researchers in medicinal chemistry and materials science, the incorporation of fluorinated aryl moieties is a critical strategy for modulating molecular properties such as lipophilicity, metabolic stability, and electronic character.[3] 2-Fluoro-5-methylphenylboronic acid is a valuable building block in this endeavor, offering a unique combination of steric and electronic features.
However, the path to successfully coupling this reagent, particularly with less reactive aryl chlorides, is not without its challenges. The presence of an ortho-fluorine substituent significantly increases the susceptibility of the boronic acid to protodeboronation—a parasitic side reaction that cleaves the C–B bond, quenching the desired reactivity.[3][4] This guide provides a comprehensive overview of the key mechanistic considerations and offers robust, field-proven protocols for the successful Suzuki-Miyaura coupling of this compound with a range of aryl halides. By understanding the causality behind the choice of reagents and conditions, researchers can unlock the full synthetic potential of this versatile building block.
Mechanistic Insights: Overcoming Protodeboronation
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of oxidative addition, transmetalation, and reductive elimination.[1][5] The critical transmetalation step, where the organic group is transferred from boron to the palladium center, requires activation of the boronic acid by a base.[6] It is this very step that poses the greatest challenge for ortho-fluorinated boronic acids.
The electron-withdrawing nature of the fluorine atom acidifies the boronic acid, making it more prone to hydrolysis and subsequent protodeboronation under basic conditions. The key to a successful coupling, therefore, lies in ensuring that the rate of the desired catalytic cycle far outpaces the rate of this decomposition pathway.[7] This is achieved through the strategic selection of:
-
Highly Active Catalysts: Modern palladium precatalysts, particularly those featuring bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands), are designed to generate the active Pd(0) species rapidly and promote fast oxidative addition and reductive elimination.[7][8]
-
Mild Bases: The choice of base is a delicate balance. It must be strong enough to form the reactive boronate species for transmetalation but not so aggressive as to accelerate protodeboronation. Weak inorganic bases like potassium phosphate (K₃PO₄) are often ideal.[9][10]
-
Optimized Reaction Conditions: Lower temperatures and shorter reaction times, facilitated by highly active catalysts, can significantly minimize the extent of boronic acid degradation.[7]
Below is a diagram illustrating the fundamental catalytic cycle, highlighting the critical transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Conditions: A Comparative Summary
The reactivity of the aryl halide coupling partner follows the general trend: Iodide > Bromide > Chloride.[2] Consequently, reaction conditions must be tailored to the specific halide to achieve optimal results. The following table summarizes recommended starting conditions for the coupling of this compound with representative aryl iodides, bromides, and chlorides. These conditions are based on established protocols for structurally similar, protodeboronation-prone boronic acids and serve as a robust starting point for optimization.[3][7][9]
| Parameter | Aryl Iodide (e.g., 4-Iodoanisole) | Aryl Bromide (e.g., 4-Bromotoluene) | Aryl Chloride (e.g., 4-Chloroanisole) | Rationale & Causality |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | SPhos Pd G2 (2 mol%) | XPhos Pd G3 (2 mol%) | Reactivity of C-X bond decreases I > Br > Cl. More active, sophisticated precatalysts are required for less reactive halides to ensure oxidative addition is efficient.[2][11][12] |
| Ligand | SPhos (4 mol%) | (Included in precatalyst) | (Included in precatalyst) | Bulky, electron-rich phosphine ligands like SPhos and XPhos stabilize the Pd(0) center and promote the key steps of the catalytic cycle.[13] |
| Base | K₃PO₄ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₃PO₄ (2.0 equiv) | A moderately strong base that is effective in forming the boronate for transmetalation without excessively promoting protodeboronation.[9] |
| Solvent | Dioxane/H₂O (5:1) | Toluene/H₂O (5:1) | THF/H₂O (2:1) | Aprotic organic solvents with a small amount of water are standard. The choice can be tuned to optimize solubility and reaction rates. |
| Temperature | 80 °C | 100 °C | 100 °C | Higher temperatures are often needed for less reactive halides to facilitate oxidative addition. |
| Time | 4-12 h | 12-18 h | 12-24 h | Reaction times are dependent on the reactivity of the aryl halide and should be monitored by TLC or LC-MS. |
| Boronic Acid | 1.2 equiv | 1.5 equiv | 1.5 equiv | A slight excess of the boronic acid is used to compensate for potential homocoupling and protodeboronation, especially with less reactive halides. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with different classes of aryl halides.
General Experimental Workflow
The diagram below outlines the standard workflow for setting up, running, and working up a Suzuki-Miyaura coupling reaction under inert conditions.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Coupling with an Aryl Bromide (e.g., 4-Bromotoluene)
This protocol is optimized for moderately reactive aryl bromides, employing a second-generation Buchwald precatalyst for high efficiency.
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv.)
-
This compound (1.5 mmol, 1.5 equiv.)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv.)
-
Toluene, anhydrous and degassed (5 mL)
-
Water, degassed (1 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the oven-dried Schlenk flask, add 4-bromotoluene, this compound, SPhos Pd G2, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-fluoro-4',5-dimethyl-1,1'-biphenyl.
Protocol 2: Coupling with an Aryl Chloride (e.g., 4-Chloroanisole)
This protocol is designed for the more challenging coupling of aryl chlorides, utilizing a highly active third-generation Buchwald precatalyst to facilitate the difficult oxidative addition step.[7]
Materials:
-
4-Chloroanisole (1.0 mmol, 1.0 equiv.)
-
This compound (1.5 mmol, 1.5 equiv.)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic, aqueous solution (0.5 M, 4 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (2 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vial, combine 4-chloroanisole, this compound, and the XPhos Pd G3 precatalyst.
-
Seal the vial and purge thoroughly with an inert gas (e.g., argon).
-
Add the degassed anhydrous THF (2 mL) followed by the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).
-
Stir the biphasic mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours). Due to the high activity of the catalyst, shorter reaction times may be possible and should be optimized.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-fluoro-4'-methoxy-5-methyl-1,1'-biphenyl.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of this compound with aryl halides is a highly effective transformation when the inherent challenge of protodeboronation is addressed through a rational choice of reaction conditions. The use of modern, highly active palladium precatalysts in conjunction with mild bases like potassium phosphate is paramount to achieving high yields, especially with unreactive aryl chlorides. The protocols outlined in this guide provide a robust foundation for researchers to confidently employ this versatile building block in the synthesis of complex molecules for drug discovery and materials science. As catalyst technology continues to evolve, the development of even more active and stable systems will further expand the scope and utility of challenging coupling partners like ortho-fluorinated boronic acids, making previously inaccessible chemical space readily available to the synthetic chemist.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificlabs.com [scientificlabs.com]
- 12. solid | Sigma-Aldrich [sigmaaldrich.com]
- 13. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Fluoro-5-methylphenylboronic Acid in Modern Medicinal Chemistry
Introduction: The Value Proposition of a Strategically Substituted Building Block
In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. 2-Fluoro-5-methylphenylboronic acid (CAS No. 166328-16-1) has emerged as a key reagent in this context, prized for its utility in constructing complex molecular architectures, particularly those found in kinase inhibitors and other targeted therapies.[1][2] Its structure is not an accident of synthesis but a deliberate convergence of three critical functionalities: the reactive boronic acid handle and the modulating effects of ortho-fluorine and para-methyl substituents.
This guide provides an in-depth exploration of the applications of this compound, moving beyond simple reaction schemes to explain the underlying chemical principles and strategic advantages conferred by its unique substitution pattern. We will provide detailed, field-proven protocols for its most common and impactful applications, namely the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, which are foundational to modern medicinal chemistry.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 166328-16-1 | [5][6] |
| Molecular Formula | C₇H₈BFO₂ | [6][7] |
| Molecular Weight | 153.95 g/mol | [6][7] |
| Appearance | Solid | [6] |
| Melting Point | 77-82 °C | [5][6][7] |
The "Medicinal Chemistry" Logic: Why Fluoro and Methyl Matter
The efficacy of this reagent is rooted in the synergistic effects of its substituents. The judicious placement of fluorine and methyl groups can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[8]
-
The Role of the Fluorine Atom: As the most electronegative element, fluorine's introduction into a drug molecule is a cornerstone of modern medicinal chemistry.[9][10] Its small van der Waals radius (1.47 Å) makes it an excellent bioisostere for hydrogen (1.20 Å), allowing for substitution with minimal steric perturbation.[8][10] The key advantages it confers include:
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), increasing the compound's half-life.[11][12]
-
Modulation of pKa: The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can improve bioavailability by enhancing membrane permeability.[8][10]
-
Enhanced Binding Affinity: The polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with protein targets, increasing ligand binding affinity.[8][11]
-
-
The Role of the Methyl Group: The methyl group, positioned para to the fluorine, primarily influences the molecule's steric and lipophilic properties. It can serve to:
-
Occupy Hydrophobic Pockets: Provide a lipophilic handle to fit into hydrophobic sub-pockets within a target protein's active site, thereby increasing binding affinity and selectivity.
-
Fine-Tune Solubility: Increase the overall lipophilicity of the molecule, which can be tailored to optimize membrane permeability and biodistribution.[11]
-
Core Application I: The Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl scaffolds, which are ubiquitous in kinase inhibitors and other classes of therapeutics.[13][14] The reaction's power lies in its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][15]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established palladium-catalyzed cycle involving three key steps.[3][16]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[3][16]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid (the 2-fluoro-5-methylphenyl group) is transferred to the palladium center, displacing the halide. The base is critical for activating the organoboron species.[3]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst.[3]
Detailed Experimental Protocol: Synthesis of a 2-(2-Fluoro-5-methylphenyl)pyridine Derivative
This protocol describes a representative Suzuki-Miyaura coupling between this compound and 2-bromopyridine. It is a general procedure that may require optimization for specific substrates.[3]
Table 2: Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| 2-Bromopyridine | 158.00 | 1.0 | (e.g., 158 mg, 1.0 mmol) |
| This compound | 153.95 | 1.2 | (e.g., 185 mg, 1.2 mmol) |
| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | (e.g., 35 mg, 0.03 mmol) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | (e.g., 265 mg, 2.5 mmol) |
| 1,4-Dioxane | - | - | (e.g., 8 mL) |
| Water | - | - | (e.g., 2 mL) |
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromopyridine, this compound, Pd(PPh₃)₄, and sodium carbonate.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling with inert gas for 15-20 minutes. Add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask via syringe.[3]
-
Reaction Execution: Place a condenser on the flask under a positive pressure of inert gas. Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-bromopyridine starting material is fully consumed (typically 8-16 hours).[3]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[3]
-
Purification (Aqueous): Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[3]
-
Purification (Solvent Removal & Chromatography): Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3]
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Core Application II: The Chan-Lam Coupling for C-N/C-O Bond Formation
While less common than the Suzuki coupling, the Chan-Lam (or Chan-Evans-Lam) coupling is an invaluable tool for forming aryl-nitrogen and aryl-oxygen bonds.[4] This copper-catalyzed reaction provides a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination, with the distinct advantage of often proceeding at room temperature and being tolerant of air and moisture.[4][17][18]
The Catalytic Cycle: A Mechanistic Overview
The Chan-Lam coupling mechanism is complex, but a generally accepted pathway involves the following steps:[4][19]
-
Ligand Exchange/Transmetalation: The amine or alcohol substrate coordinates to the Cu(II) center, and transmetalation with the boronic acid forms a copper-aryl species.
-
Oxidative Coupling: This intermediate can undergo further reaction, potentially involving a Cu(III) species, to facilitate the key bond formation.
-
Reductive Elimination: The final step is the reductive elimination of the product (aryl-amine or aryl-ether), which regenerates a Cu(I) species. This Cu(I) is then re-oxidized to Cu(II) by an oxidant (often oxygen from the air) to complete the catalytic cycle.[19]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. This compound | 166328-16-1 [chemicalbook.com]
- 6. This compound = 95 166328-16-1 [sigmaaldrich.com]
- 7. This compound CAS#: 166328-16-1 [m.chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chemxyne.com [chemxyne.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Chan-Lam Coupling [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Use of 2-Fluoro-5-methylphenylboronic Acid in Organic Synthesis
Abstract
This comprehensive guide provides detailed application notes and protocols for the effective utilization of 2-Fluoro-5-methylphenylboronic acid in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It elucidates the underlying chemical principles, offers step-by-step experimental procedures, and provides expert insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, grounded in established chemical literature, and supported by mechanistic discussions to ensure both reproducibility and a deeper understanding of the reaction dynamics.
Introduction: The Strategic Importance of this compound
This compound is a versatile and increasingly important reagent in modern organic synthesis. Its utility lies in its ability to introduce the 2-fluoro-5-methylphenyl moiety into complex molecular architectures, a structural motif of significant interest in medicinal chemistry and materials science.[1] The presence of the fluorine atom can profoundly influence the physicochemical properties of the target molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The methyl group provides an additional point of steric and electronic differentiation.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, stands as the premier method for forging carbon-carbon bonds to construct biaryl and heteroaryl structures.[2] This guide will delve into the practical application of this compound in this context, providing researchers with the necessary tools to successfully and efficiently incorporate this valuable building block.
Reagent Profile and Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Chemical Formula | C₇H₈BFO₂ | --INVALID-LINK-- |
| Molecular Weight | 153.95 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 77-82 °C | --INVALID-LINK-- |
| CAS Number | 166328-16-1 | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as THF, dioxane, and DMF. | General Knowledge |
Safety and Handling: this compound is an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
The Suzuki-Miyaura Coupling: Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. A foundational understanding of this mechanism is crucial for rational troubleshooting and optimization.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex. This is followed by transmetalation, where the organic moiety from the activated boronic acid (boronate) is transferred to the palladium(II) center. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[2] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.
Detailed Experimental Protocol: Synthesis of 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-4-carbonitrile
This protocol provides a detailed, field-proven method for the Suzuki-Miyaura coupling of this compound with 4-bromobenzonitrile.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Mmol | Equiv. | Amount |
| 4-Bromobenzonitrile | 623-00-7 | 182.02 | 1.0 | 1.0 | 182 mg |
| This compound | 166328-16-1 | 153.95 | 1.2 | 1.2 | 185 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 | 0.03 | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - | 8 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | - | 2 mL |
Experimental Workflow
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (182 mg, 1.0 mmol), this compound (185 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (24.5 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-4-carbonitrile.
Discussion: Key Parameters and Optimization
The success of the Suzuki-Miyaura coupling with this compound hinges on the careful selection of several key parameters.
-
Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is paramount. For challenging substrates, such as those with ortho-substituents, bulky and electron-rich phosphine ligands are often employed. Ligands like SPhos and XPhos, often used in pre-formed palladium precatalysts, can be highly effective in promoting the reaction at lower temperatures and shorter reaction times.
-
Base: The base plays a critical role in activating the boronic acid. While stronger bases can accelerate the reaction, they can also promote the undesired side reaction of protodeboronation, especially with electron-deficient boronic acids.[3] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used bases that offer a good balance of reactivity and stability for the boronic acid.
-
Solvent System: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., 1,4-dioxane, THF, DME) solubilizes the organic reagents and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. It is crucial to use degassed solvents to prevent oxidation of the palladium(0) catalyst.
-
Temperature: The reaction temperature is a critical parameter to optimize. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the catalyst and the boronic acid. For fluorinated boronic acids, running the reaction at the lowest effective temperature is often advantageous.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, poor quality reagents. | Use a fresh, high-quality palladium precatalyst. Ensure thorough degassing of solvents. Verify the purity of the boronic acid and aryl halide. |
| Protodeboronation | Base is too strong, reaction temperature is too high, prolonged reaction time. | Switch to a milder base (e.g., K₃PO₄). Lower the reaction temperature. Monitor the reaction closely and stop it upon completion. Consider using the corresponding boronic ester, which can be more stable. |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without a reductant. | Ensure a strictly inert atmosphere. Use a Pd(0) source or a precatalyst that readily forms the active Pd(0) species. |
Conclusion
This compound is a highly valuable reagent for the synthesis of complex organic molecules. The Suzuki-Miyaura coupling provides a robust and versatile method for its application. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively and reproducibly incorporate the 2-fluoro-5-methylphenyl moiety into their target structures, paving the way for advancements in drug discovery and materials science.
References
Application Notes and Protocols for 2-Fluoro-5-methylphenylboronic Acid in Materials Science
Introduction: The Strategic Role of Fluorination in Advanced Materials
In the pursuit of next-generation materials for organic electronics and optoelectronics, the precise tuning of molecular properties is paramount. The strategic incorporation of fluorine atoms into organic scaffolds has emerged as a powerful tool for modulating electronic energy levels, enhancing charge carrier mobility, and improving the stability of organic semiconducting materials.[1] 2-Fluoro-5-methylphenylboronic acid is a versatile building block that offers a unique combination of a reactive boronic acid moiety for carbon-carbon bond formation and the electronic influence of a fluoro substituent. This application note provides an in-depth guide to the use of this compound in the synthesis of advanced materials, with a focus on its application in organic light-emitting diodes (OLEDs) and as a precursor to functional polymers. We will explore the underlying principles of its reactivity and provide a detailed protocol for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.[2]
Core Properties of this compound
The utility of this compound in materials science is rooted in its distinct chemical properties:
| Property | Value | Significance in Materials Synthesis |
| Molecular Formula | C₇H₈BFO₂ | Provides the foundational atoms for organic structures. |
| Molecular Weight | 153.95 g/mol | Important for stoichiometric calculations in synthesis. |
| Appearance | White to off-white crystalline powder | Indicates the purity of the starting material. |
| Melting Point | 77-82 °C | A physical property that can be used for quality control. |
| Key Functional Groups | Boronic acid (-B(OH)₂), Fluoro (-F), Methyl (-CH₃) | The boronic acid is key for cross-coupling, while the fluoro and methyl groups modulate electronic properties and solubility. |
Data sourced from Sigma-Aldrich and Chem-Impex.[2][3]
The presence of the fluorine atom ortho to the boronic acid group can influence the acidity of the boronic acid, which can be a critical parameter in optimizing reaction conditions. Furthermore, the electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the resulting materials, which is a key consideration in the design of organic semiconductors for applications such as OLEDs and organic field-effect transistors (OFETs).
Application in the Synthesis of Building Blocks for Organic Light-Emitting Diodes (OLEDs)
This compound serves as a critical intermediate in the synthesis of complex organic molecules that form the emissive and charge-transporting layers in OLED devices. The Suzuki-Miyaura coupling reaction is the primary method for incorporating the 2-fluoro-5-methylphenyl moiety into larger conjugated systems. This reaction allows for the precise construction of biaryl and polyaryl structures that are the backbones of many high-performance OLED materials.[2]
The introduction of the 2-fluoro-5-methylphenyl group can be particularly advantageous in the design of blue fluorescent emitters and hole-transporting materials. The fluorine atom can help to tune the emission wavelength towards the blue spectrum and also enhance the stability and lifetime of the OLED device.
Logical Workflow for OLED Material Synthesis
The following diagram illustrates the general workflow for synthesizing an OLED material using this compound as a key building block.
Caption: General workflow for OLED material synthesis.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound, a common building block for more complex organic materials.
Reaction Scheme:
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Degassed Water (1 mL)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (MgSO₄) (for drying)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Instrumentation:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Add anhydrous THF (5 mL) and degassed water (1 mL) to the flask via syringe. The use of a biphasic solvent system with a phosphate base is often effective for Suzuki couplings.
-
Reaction: Stir the reaction mixture vigorously at room temperature. For less reactive aryl bromides, heating to 40-60 °C may be necessary.
-
Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting materials and the appearance of a new, less polar spot for the product indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂/XPhos): The combination of a palladium source and a bulky, electron-rich phosphine ligand like XPhos is highly effective for Suzuki couplings of a wide range of substrates, including those that can be challenging. The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base (K₃PO₄): A moderately strong base like potassium phosphate is often used to activate the boronic acid for transmetalation without causing significant decomposition of sensitive substrates.
-
Inert Atmosphere: The palladium(0) active catalyst is readily oxidized, which would deactivate it. Therefore, maintaining an inert atmosphere is critical for achieving high yields.
Application in Functional Polymers and Sensors
The principles of using this compound in Suzuki coupling reactions can be extended to the synthesis of conjugated polymers for applications in organic field-effect transistors (OFETs) and chemical sensors.
Conjugated Polymers for OFETs
In the synthesis of conjugated polymers, this compound can be copolymerized with other aromatic dibromides. The fluorine and methyl substituents can influence the polymer's solubility, thin-film morphology, and electronic properties, which are all critical factors for achieving high charge carrier mobility in OFETs. The fluorination can lead to a more planar polymer backbone, which can facilitate intermolecular π-π stacking and improve charge transport.
Fluorescent Chemosensors
Boronic acids are well-known for their ability to reversibly bind with diols, such as those found in saccharides. This property can be exploited in the design of fluorescent chemosensors. By coupling this compound to a fluorophore, a sensor can be created where the binding of a diol analyte modulates the fluorescence output. The fluorine atom can further tune the electronic properties of the sensor, potentially enhancing its sensitivity and selectivity.
Reaction Pathway for Sensor Synthesis
Caption: Synthesis of a fluorescent sensor.
Conclusion
This compound is a valuable and versatile building block for materials science research. Its unique combination of a reactive boronic acid group and the electronic influence of fluoro and methyl substituents makes it an ideal candidate for the synthesis of advanced materials for organic electronics and sensing applications. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this moiety into complex molecular architectures. The detailed protocol and the underlying scientific principles provided in this application note are intended to empower researchers to explore the full potential of this compound in their own innovative materials development.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds with 2-Fluoro-5-methylphenylboronic Acid
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, appearing in a significant percentage of pharmaceuticals and functional organic materials.[1] The introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-5-methylphenylboronic acid is a versatile and valuable building block for this purpose, enabling the direct incorporation of a fluorinated and methylated phenyl ring, a motif of growing interest in drug discovery.[2]
This guide provides a comprehensive overview of the synthesis of biaryl compounds utilizing this compound via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, address the unique challenges posed by ortho-fluorinated boronic acids, and present detailed, field-proven protocols for achieving high-yield synthesis.
The Challenge of Ortho-Fluorinated Boronic Acids: Overcoming Protodeboronation
The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation. However, the use of ortho-fluorinated arylboronic acids, such as this compound, presents a significant challenge: a propensity for protodeboronation. This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of a byproduct and a reduction in the yield of the desired biaryl compound.[3][4]
Protodeboronation is often accelerated by the basic conditions and elevated temperatures typically employed in Suzuki-Miyaura couplings. The electron-withdrawing nature of the ortho-fluorine atom can further destabilize the C-B bond, making these substrates particularly susceptible to this decomposition pathway.
To circumvent this issue, highly active palladium catalyst systems have been developed that enable the coupling reaction to proceed at lower temperatures and with shorter reaction times, thereby minimizing the opportunity for protodeboronation.[5][6][7]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Diagram: The Suzuki-Miyaura Catalytic Cycle
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (Open Access) A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids (2010) | Tom Kinzel | 550 Citations [scispace.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for the Derivatization of 2-Fluoro-5-methylphenylboronic Acid in Advanced Synthesis
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the derivatization of 2-Fluoro-5-methylphenylboronic acid, a key building block in modern medicinal chemistry and materials science. We delve into three critical transformations: the Suzuki-Miyaura cross-coupling for C-C bond formation, the Chan-Lam coupling for C-N bond formation, and the oxidation to its corresponding phenol for C-O bond construction. This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying chemical principles and expert insights to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of this compound
This compound is a versatile reagent increasingly utilized in the synthesis of complex organic molecules. Its utility stems from the unique combination of a boronic acid moiety, a powerful functional group for cross-coupling reactions, and the specific substitution pattern on the phenyl ring. The ortho-fluoro substituent can significantly influence the molecule's conformational preferences and metabolic stability, while the meta-methyl group provides a lipophilic handle and a point for further functionalization. These attributes make it an attractive building block for the synthesis of novel pharmaceuticals and advanced materials.[1] This guide provides detailed protocols for its derivatization, empowering researchers to leverage its full synthetic potential.
Diagram of Derivatization Pathways
Caption: Key derivatization routes for this compound.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[2] For this compound, the ortho-fluoro group can present unique challenges, such as an increased propensity for protodeboronation under strongly basic conditions. Therefore, careful selection of the catalyst, ligand, base, and solvent is paramount for achieving high yields.
Expertise & Experience: Causality Behind Experimental Choices
The choice of a palladium catalyst and ligand system is critical. For electronically modified boronic acids like our substrate, a highly active catalyst that promotes rapid transmetalation is preferred to outcompete protodeboronation. We recommend a pre-catalyst that can be readily reduced to the active Pd(0) species. The selection of a weak inorganic base, such as potassium carbonate or phosphate, is often crucial to minimize the degradation of the boronic acid. The solvent system, typically a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 3 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Stir the mixture at 80-90 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes
| Coupling Partner | Product | Typical Yield Range |
| 4-Bromoanisole | 2-Fluoro-4'-methoxy-5-methyl-1,1'-biphenyl | 85-95% |
| 1-Bromo-4-nitrobenzene | 2-Fluoro-5-methyl-4'-nitro-1,1'-biphenyl | 75-85% |
| 2-Bromopyridine | 2-(2-Fluoro-5-methylphenyl)pyridine | 70-80% |
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling: Constructing C-N Bonds
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen bonds, offering an alternative to the more common Buchwald-Hartwig amination.[3][4][5] This copper-catalyzed reaction is often performed under milder conditions and can be advantageous when working with substrates that are sensitive to palladium catalysis.
Expertise & Experience: Navigating the Chan-Lam Reaction
The Chan-Lam coupling typically utilizes a copper(II) salt, such as copper(II) acetate, as the catalyst. The reaction is believed to proceed through a Cu(III) intermediate, and an oxidant, often atmospheric oxygen, is required to regenerate the active catalyst.[6] The choice of base is crucial; a non-nucleophilic organic base like pyridine or triethylamine is commonly employed to facilitate the reaction without competing with the amine substrate. The solvent should be capable of dissolving both the organic and inorganic components of the reaction.
Experimental Protocol: Chan-Lam N-Arylation
This protocol outlines the N-arylation of aniline with this compound.
Materials:
-
This compound
-
Aniline
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular Sieves (4Å)
Procedure:
-
To a round-bottom flask, add this compound (1.5 mmol), aniline (1.0 mmol), and copper(II) acetate (1.1 mmol).
-
Add activated 4Å molecular sieves (approximately 200 mg).
-
Add dichloromethane (10 mL) and pyridine (2.0 mmol).
-
Stir the reaction mixture, open to the air, at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction may take 24-48 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes
| Amine Partner | Product | Typical Yield Range |
| Aniline | N-(2-Fluoro-5-methylphenyl)aniline | 60-75% |
| 4-Methoxyaniline | N-(2-Fluoro-5-methylphenyl)-4-methoxyaniline | 65-80% |
| Morpholine | 4-(2-Fluoro-5-methylphenyl)morpholine | 55-70% |
Workflow Diagram: Chan-Lam Coupling
Caption: General workflow for the Chan-Lam N-arylation reaction.
Oxidation to Phenols: Accessing C-O Bonds
The oxidation of arylboronic acids to their corresponding phenols is a highly valuable transformation, providing a straightforward route to these important synthetic intermediates. Several methods exist for this conversion, often employing mild and efficient oxidizing agents.
Expertise & Experience: Choosing the Right Oxidant
A variety of oxidizing agents can be used for the conversion of arylboronic acids to phenols, including hydrogen peroxide, Oxone®, and peroxy acids. A particularly effective and mild method utilizes meta-chloroperoxybenzoic acid (m-CPBA). This reagent is known for its high efficiency and tolerance of various functional groups. The reaction is typically carried out in a mixed solvent system to ensure the solubility of the boronic acid and the oxidant.
Experimental Protocol: Oxidation to 2-Fluoro-5-methylphenol
This protocol details the oxidation of this compound using m-CPBA.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Ethanol
-
Deionized Water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve this compound (1.0 mmol) in a mixture of ethanol (4 mL) and water (2 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.2 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution (5 mL).
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-Fluoro-5-methylphenol.[7][8][9]
Data Presentation: Expected Outcome
| Substrate | Product | Typical Yield Range |
| This compound | 2-Fluoro-5-methylphenol | 80-95% |
Workflow Diagram: Oxidation of Boronic Acid
Caption: General workflow for the oxidation of an arylboronic acid to a phenol.
Protocol Validation and Characterization of Derivatives
The successful synthesis of the target derivatives must be confirmed through rigorous analytical characterization. A combination of chromatographic and spectroscopic techniques should be employed to verify the identity and purity of the products.
Analytical Techniques:
-
Thin-Layer Chromatography (TLC): An essential tool for monitoring reaction progress and for the initial assessment of product purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the product and its molecular weight, confirming the successful coupling or oxidation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of protons in the expected chemical environments and their coupling patterns.
-
¹³C NMR: Verifies the carbon framework of the molecule.
-
¹⁹F NMR: For fluorine-containing compounds, this technique is highly informative for confirming the presence and environment of the fluorine atom.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.
Example Characterization Data for 2-Fluoro-5-methylphenol:
-
Appearance: Clear, pale yellow liquid.[10]
-
¹H NMR (CDCl₃): Expected signals for the aromatic protons, the methyl protons, and the hydroxyl proton.
-
¹³C NMR (CDCl₃): Expected signals for the aromatic carbons, including the carbon attached to the fluorine (showing a characteristic C-F coupling), and the methyl carbon.
-
GC-MS: A single major peak with a molecular ion corresponding to the mass of 2-Fluoro-5-methylphenol (126.13 g/mol ).[11]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of complex organic molecules. The protocols detailed in this guide for Suzuki-Miyaura coupling, Chan-Lam coupling, and oxidation provide researchers with reliable and reproducible methods for its derivatization. By understanding the underlying chemical principles and carefully controlling the reaction conditions, scientists can effectively utilize this reagent to advance their research in drug discovery and materials science.
References
- 1. Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.hanspub.org [pdf.hanspub.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 2-Fluoro-5-methylphenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. Phenol, 2-fluoro-5-methyl- | C7H7FO | CID 182387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2-fluoro-5-methylphenylboronic acid, a critical building block in modern medicinal chemistry and materials science.[1] Recognizing the increasing demand for this versatile reagent, particularly for Suzuki-Miyaura cross-coupling reactions in the pharmaceutical industry, this guide offers a detailed examination of viable synthetic routes, scalable purification strategies, and critical safety considerations for industrial-scale production. The protocols and insights presented herein are designed to equip researchers and process chemists with the necessary knowledge to develop robust, safe, and efficient manufacturing processes.
Introduction: The Significance of this compound
This compound is an indispensable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the phenyl ring, imparts desirable physicochemical properties to the resulting coupled products. These properties can include enhanced metabolic stability, improved binding affinity to biological targets, and modified electronic characteristics, making it a valuable component in the design of novel pharmaceuticals and advanced materials.[1]
The primary application of this compound lies in the Suzuki-Miyaura coupling reaction, a powerful and widely used method for the synthesis of biaryl and substituted aromatic compounds. These structural motifs are prevalent in a vast array of biologically active molecules, including approved drugs and clinical candidates. Consequently, the reliable and cost-effective large-scale production of high-purity this compound is of paramount importance to the pharmaceutical and chemical industries.
Strategic Approaches to Large-Scale Synthesis
The industrial production of arylboronic acids, including this compound, predominantly relies on the formation of an organometallic intermediate followed by quenching with a borate ester. The two most common and scalable methods are the Grignard reaction and the organolithium route. The choice between these methods often depends on factors such as the cost and availability of starting materials, the tolerance of other functional groups on the starting material, and the specific safety infrastructure available at the manufacturing facility.
The Grignard Route: A Cost-Effective and Robust Method
The Grignard reaction is a well-established and widely used method for the large-scale synthesis of arylboronic acids. This route typically involves the reaction of an aryl halide (in this case, a brominated or iodinated derivative of 4-fluoro-1-methylbenzene) with magnesium metal to form the corresponding Grignard reagent. This organomagnesium compound is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.
Mechanism of the Grignard Route:
-
Grignard Reagent Formation: The reaction is initiated by the oxidative addition of magnesium metal to the carbon-halogen bond of the aryl halide. This step is typically performed in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Borylation: The nucleophilic Grignard reagent attacks the electrophilic boron atom of the trialkyl borate, displacing one of the alkoxy groups to form a boronate ester intermediate.
-
Hydrolysis: The boronate ester is hydrolyzed under acidic conditions to liberate the this compound.
Diagram of the Grignard Synthesis Workflow:
Caption: Workflow for Grignard-based synthesis.
The Organolithium Route: For Halogen-Metal Exchange
The organolithium route provides an alternative pathway, particularly when the corresponding aryl bromide is readily available or when the Grignard reaction is sluggish. This method involves a halogen-metal exchange reaction between an aryl halide and an organolithium reagent, typically n-butyllithium or sec-butyllithium, at low temperatures to generate a highly reactive aryllithium species. This intermediate is then quenched with a trialkyl borate in a similar fashion to the Grignard route.
Mechanism of the Organolithium Route:
-
Halogen-Metal Exchange: The organolithium reagent abstracts the halogen atom from the aryl halide, forming the aryllithium intermediate and an alkyl halide byproduct. This reaction is typically very fast and is performed at cryogenic temperatures (e.g., -78 °C) to prevent side reactions.
-
Borylation: The highly nucleophilic aryllithium reagent rapidly reacts with the trialkyl borate.
-
Hydrolysis: Similar to the Grignard route, the resulting boronate ester is hydrolyzed with acid to yield the final product.
Diagram of the Organolithium Synthesis Workflow:
Caption: Workflow for Organolithium-based synthesis.
Detailed Protocols for Large-Scale Synthesis
The following protocol is a representative example for the synthesis of this compound via the organolithium route, adapted from established procedures for analogous compounds.[2]
Starting Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 1-Bromo-2-fluoro-5-methylbenzene | 142600-73-7 | 189.04 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 1.1 |
| Triisopropyl borate | 5419-55-6 | 188.08 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - |
| Hydrochloric acid (2 M) | 7647-01-0 | 36.46 | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | - |
| n-Hexane | 110-54-3 | 86.18 | - |
Protocol:
-
Reactor Preparation: A suitable multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is thoroughly dried and purged with nitrogen.
-
Reaction Setup: Charge the reactor with 1-bromo-2-fluoro-5-methylbenzene (1.0 eq) and anhydrous tetrahydrofuran (approximately 10 volumes relative to the starting material).
-
Cooling: Cool the reactor contents to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Lithiation: Slowly add n-butyllithium (1.1 eq) to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: In a separate, dry vessel, dissolve triisopropyl borate (1.2 eq) in anhydrous THF (2 volumes). Add this solution to the reaction mixture at a rate that maintains the internal temperature below -70 °C.
-
Warming and Quenching: After the addition of the borate solution, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by the addition of 2 M hydrochloric acid until the pH of the aqueous layer is between 1 and 2.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 volumes).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Strategies for High-Purity Product
The crude this compound obtained from the synthesis will likely contain impurities such as the corresponding boroxine (the trimeric anhydride) and other byproducts. Achieving the high purity (typically >98%) required for pharmaceutical applications necessitates a robust purification strategy.
Recrystallization: The Primary Purification Method
Recrystallization is the most common and effective method for purifying arylboronic acids on a large scale. The choice of solvent system is critical for achieving high recovery of the pure product. A mixed solvent system, often consisting of a good solvent in which the boronic acid is soluble at elevated temperatures and a poor solvent in which it is insoluble at room temperature, is typically employed.
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
If colored impurities are present, a small amount of activated carbon can be added, and the mixture is heated for a short period.
-
Hot filter the solution to remove any insoluble impurities.
-
Slowly add a hot anti-solvent (e.g., n-hexane) to the filtrate until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Managing Boroxine Formation
Boronic acids have a propensity to form their corresponding trimeric anhydrides, known as boroxines, upon dehydration.[3][4] This is a reversible equilibrium that can be influenced by the presence of water. During workup and purification, it is important to control the water content to favor the formation of the boronic acid. The acidic hydrolysis step helps to convert any boroxine formed back to the boronic acid. During recrystallization, the presence of a small amount of water in the solvent system can also help to prevent boroxine formation.
Safety Considerations for Large-Scale Synthesis
The large-scale synthesis of this compound involves the use of hazardous materials that require strict safety protocols.
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (nitrogen or argon) at all times. All glassware and equipment must be scrupulously dried before use. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. A protocol for quenching excess or spilled n-butyllithium should be in place.
-
Triisopropyl borate: This is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.
-
Solvents: Anhydrous THF can form explosive peroxides upon storage and should be tested for peroxides before use. Hexanes and ethyl acetate are flammable and should be handled with care.
-
General Precautions: All operations should be conducted in a well-maintained chemical fume hood or a designated controlled environment. Emergency equipment, including fire extinguishers (Class D for organometallic fires), safety showers, and eyewash stations, must be readily accessible.
Conclusion
The large-scale synthesis of this compound is a well-defined process that can be safely and efficiently executed with careful planning and adherence to established protocols. The choice between the Grignard and organolithium routes will depend on specific manufacturing capabilities and economic considerations. A robust purification strategy, primarily centered on recrystallization, is essential for achieving the high purity required for its applications in the pharmaceutical and materials science sectors. By implementing the guidelines and protocols outlined in this document, researchers and drug development professionals can confidently approach the scalable production of this important synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of 2-Fluoro-5-methylphenylboronic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Indispensable Role of Fluorinated Boronic Acids in Modern Drug Discovery
In the landscape of medicinal chemistry, particularly in the development of targeted cancer therapies, kinase inhibitors represent a cornerstone of precision medicine. The intricate design of these small molecules often hinges on the ability to construct complex biaryl structures with high efficiency and specificity. 2-Fluoro-5-methylphenylboronic acid has emerged as a pivotal building block in this endeavor. Its utility is primarily centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds.[1][2]
The strategic incorporation of a 2-fluoro-5-methylphenyl moiety into a kinase inhibitor scaffold is driven by several key considerations. The fluorine atom can significantly modulate the molecule's physicochemical properties, including lipophilicity and metabolic stability.[3] Furthermore, the fluorine substituent can engage in crucial hydrogen bonding and dipole-dipole interactions within the ATP-binding pocket of the target kinase, thereby enhancing binding affinity and selectivity.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and mechanistic insights.
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Kinase Scaffolds
The Suzuki-Miyaura coupling is the premier application for this compound in kinase inhibitor synthesis. This reaction facilitates the coupling of the boronic acid with an aryl or heteroaryl halide to form a biaryl system, a common core structure in numerous kinase inhibitors.[2][5]
Mechanistic Rationale and Causality in Experimental Design
The catalytic cycle of the Suzuki-Miyaura coupling is a well-orchestrated sequence of elementary steps involving a palladium catalyst. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R1-X) bond, forming a Pd(II) complex. The choice of halide is critical, with reactivity generally following the trend I > Br > Cl > F. For kinase inhibitor synthesis, aryl bromides and chlorides are common starting materials.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step necessitates the presence of a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic borate species, which facilitates the transfer.[2] The choice of base is crucial, as overly strong bases can promote protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly with ortho-substituted boronic acids like the one in focus.[3][6]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product (R1-R2), regenerating the active Pd(0) catalyst.
Application in Kinase Inhibitor Synthesis: Targeting Dysregulated Cell Signaling
Kinases are a family of enzymes that play a central role in cell signaling pathways by catalyzing the phosphorylation of specific substrates.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8] For instance, Aurora kinases are crucial for cell cycle regulation, and their overexpression is linked to various malignancies.[8][9] The development of inhibitors that can block the activity of these kinases is a major focus of cancer research.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
The 2-fluoro-5-methylphenyl moiety can be strategically incorporated into kinase inhibitors to enhance their potency and pharmacokinetic properties. The following protocol provides a general yet robust method for the synthesis of a biaryl kinase inhibitor scaffold using this compound.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a 2-(2-fluoro-5-methylphenyl)-pyridine derivative, a common scaffold in kinase inhibitors.
Materials:
-
2-Bromopyridine (or other suitable aryl/heteroaryl halide)
-
This compound (CAS: 166328-16-1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromopyridine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) species, which is the active catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The presence of water can be beneficial for the dissolution of the base and can accelerate the transmetalation step.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate. Dilute the filtrate with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 2-(2-fluoro-5-methylphenyl)-pyridine.
Data Presentation
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and expected outcomes for the coupling of this compound.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 4 | >90 |
| 4-Chloroanisole | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 5-Bromo-2-aminopyrimidine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 6 | 80-90 |
Note: Yields are substrate-dependent and optimization may be required for specific applications.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published methodologies for Suzuki-Miyaura cross-coupling reactions.[2][3][5][6] The self-validating nature of these protocols lies in the following:
-
Monitoring Reaction Progress: The use of TLC or LC-MS allows for real-time monitoring of the consumption of starting materials and the formation of the product, confirming that the reaction is proceeding as expected.
-
Characterization of the Final Product: The identity and purity of the synthesized kinase inhibitor scaffold must be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This ensures that the desired molecule has been synthesized and is of sufficient purity for subsequent biological evaluation.
-
Reproducibility: The detailed nature of the protocol, including specific catalyst systems and reaction conditions, is designed to ensure high reproducibility in different laboratory settings.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent for the synthesis of advanced kinase inhibitors. Its effective use in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl scaffolds that are central to the design of potent and selective therapeutic agents. The protocols and insights provided in this application note are intended to empower researchers to leverage the unique properties of this valuable building block in their drug discovery programs. As our understanding of kinase biology continues to expand, the strategic application of reagents like this compound will undoubtedly play a crucial role in the development of the next generation of targeted cancer therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Fluoro-5-methylphenylboronic Acid as a Strategic Building Block in Modern Agrochemical Synthesis
Introduction: The Strategic Advantage of Fluorination in Agrochemicals
The relentless pursuit of enhanced efficacy, improved metabolic stability, and tailored environmental profiles in agrochemicals has positioned fluorine chemistry as a cornerstone of modern crop protection research.[1] The introduction of fluorine atoms into active ingredients can profoundly influence their physicochemical and biological properties, often leading to increased potency and resilience. 2-Fluoro-5-methylphenylboronic acid has emerged as a particularly valuable building block in this context. Its unique electronic properties, conferred by the ortho-fluoro and para-methyl substituents, render it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This versatile reaction allows for the efficient construction of complex biaryl and heteroaryl structures, which are prevalent scaffolds in a wide array of fungicides, herbicides, and insecticides.[3]
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols and mechanistic insights into the application of this compound in the synthesis of advanced agrochemical intermediates.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates.[4] For a fluorinated substrate like this compound, careful optimization of reaction conditions is crucial to mitigate potential side reactions such as protodeboronation, which can be more pronounced with electron-deficient arylboronic acids.[5][6]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is critical for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Synthesis of a Biaryl Thiazole Intermediate
The following protocol is adapted from methodologies described in patent literature for the synthesis of complex heterocyclic compounds, demonstrating a practical application of this compound in constructing a scaffold relevant to both pharmaceutical and agrochemical research.[5] Specifically, this procedure details the coupling of this compound with a brominated thiazole derivative.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier Recommendation |
| This compound | 166328-16-1 | 153.95 | Sigma-Aldrich, TCI |
| 2-Bromo-4-thiazolecarboxylic acid derivative | Varies | Varies | Commercially available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 | 731.74 | Strem, Sigma-Aldrich |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | 90.12 | Anhydrous, <50 ppm H₂O |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Anhydrous powder |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology
-
Reaction Setup : In a microwave-safe reaction vessel, combine the 2-bromo-4-thiazolecarboxylic acid derivative (1.0 eq), this compound (1.5 eq), and anhydrous sodium carbonate (2.0 eq).
-
Catalyst and Solvent Addition : To the vessel, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq). Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and deionized water.
-
Degassing : Seal the vessel and gently bubble nitrogen gas through the reaction mixture for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Microwave Heating : Place the sealed vessel in a microwave reactor and heat to 120°C for 1 hour.[5] Microwave heating can significantly accelerate the reaction compared to conventional heating methods.
-
Reaction Work-up : After cooling to room temperature, remove the solvents under reduced pressure.
-
Purification : Purify the resulting residue by column chromatography on silica gel to yield the desired 2-(2-fluoro-5-methylphenyl)-4-thiazolecarboxylic acid derivative.
Trustworthiness and Self-Validation
The protocol's reliability is enhanced by several key factors:
-
Catalyst Choice : Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of cross-coupling reactions, including those with challenging substrates. Its bulky ferrocenylphosphine ligand promotes the reductive elimination step and helps to stabilize the active Pd(0) species.
-
Base Selection : Sodium carbonate is a moderately strong base, effective for activating the boronic acid to the boronate form without causing excessive decomposition of sensitive functional groups.
-
Solvent System : The use of a DME/water solvent system provides a homogenous phase for the organic substrates and the inorganic base, facilitating efficient reaction kinetics.
-
Inert Atmosphere : The degassing step is critical for ensuring the longevity and activity of the palladium catalyst, preventing oxidative degradation.
Conclusion: A Versatile Tool for Agrochemical Innovation
This compound stands out as a highly effective and versatile building block for the synthesis of novel agrochemicals. Its application in Suzuki-Miyaura cross-coupling reactions, as detailed in the provided protocol, enables the straightforward construction of complex biaryl structures that are central to the design of modern crop protection agents. The strategic incorporation of the 2-fluoro-5-methylphenyl moiety can impart desirable properties to the final active ingredient, including enhanced biological activity and optimized metabolic stability. The methodologies presented here provide a solid foundation for researchers to leverage this valuable synthetic intermediate in the development of next-generation agrochemicals.
References
- 1. WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]
- 2. WO2016008590A1 - Novel 2,5-substituted pyrimidines as pde4 inhibitors - Google Patents [patents.google.com]
- 3. 30418-59-8・m-Aminophenylboronic Acid・329-52151・325-52153[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. guidechem.com [guidechem.com]
- 5. WO2013045461A1 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]
- 6. cica-catalog.kanto.co.jp [cica-catalog.kanto.co.jp]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 2-Fluoro-5-methylphenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions. This document is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using 2-Fluoro-5-methylphenylboronic acid. This substrate presents a unique combination of steric and electronic factors that can complicate standard protocols. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound resulting in a low yield?
Low yields with this specific boronic acid are common and typically stem from a combination of three interconnected factors related to its structure:
-
Steric Hindrance: The fluorine atom is in the ortho position relative to the boronic acid group. This proximity creates significant steric bulk around the reaction center, which can impede the crucial transmetalation step in the catalytic cycle.[1][2] For the palladium complex to effectively couple the two partners, it must overcome this spatial crowding.
-
Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect.[3] This electronic pull makes the attached aryl ring electron-deficient. While this can sometimes accelerate the rate of transmetalation, it also significantly increases the susceptibility of the carbon-boron bond to cleavage, a detrimental side reaction.[4]
-
Protodeboronation: This is the most common failure mode for this class of boronic acids.[5] It is an undesired side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture, effectively destroying the nucleophile.[6][7] The electron-deficient nature of the 2-fluoro-substituted ring makes it particularly prone to this base-catalyzed degradation, which directly competes with the desired cross-coupling pathway.[8][9]
Diagram 1: Key Challenges with this compound
Caption: Key factors contributing to low Suzuki coupling yields.
Q2: I suspect protodeboronation is occurring. How can I confirm this and what are the best strategies to prevent it?
Confirming protodeboronation involves analyzing your crude reaction mixture using standard techniques:
-
GC-MS: Look for a mass peak corresponding to 1-fluoro-4-methylbenzene, the byproduct of protodeboronation.
-
¹H NMR: In the crude NMR, you will see signals for 1-fluoro-4-methylbenzene, which will be distinct from your starting boronic acid and desired product.
Prevention Strategies:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[10] These reagents are more robust and slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the rate of protodeboronation relative to cross-coupling.[8] See Protocol 2 for a standard procedure.
-
Minimize Water: Use anhydrous solvents and ensure your base is finely powdered and dry. While some water is often necessary to dissolve inorganic bases and facilitate the catalytic cycle, excess water promotes protodeboronation.[11] A solvent system like Dioxane/H₂O (10:1) is a good starting point.[12]
-
Choose the Right Base: Use a strong but non-nucleophilic base. K₃PO₄ and Cs₂CO₃ are often superior to stronger bases like NaOH or KOtBu for sensitive substrates, as they provide the necessary basicity for transmetalation without being overly harsh.[13]
-
Use a Highly Active Catalyst System: Employ a modern palladium precatalyst (e.g., XPhos Pd G3) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[9] These systems generate the active Pd(0) catalyst very quickly, even at room temperature. A faster catalytic cycle means the desired cross-coupling can outcompete the slower protodeboronation side reaction.[4][14]
Q3: What are the optimal catalyst and ligand systems for this sterically hindered substrate?
For sterically demanding couplings, the catalyst system is critical. Standard catalysts like Pd(PPh₃)₄ often fail.
-
Ligands: Bulky, electron-rich biarylmonophosphine ligands are the gold standard. Ligands like XPhos , SPhos , and RuPhos (Buchwald ligands) are designed to excel in these situations.[13] Their bulkiness promotes the reductive elimination step and stabilizes the catalytically active monoligated Pd(0) species, while their electron-rich nature facilitates the oxidative addition step, especially with less reactive aryl chlorides.[15]
-
Palladium Source: Modern palladium precatalysts, such as the G3 or G4 palladacycles (e.g., XPhos Pd G3), are highly recommended.[12] These are air-stable solids that rapidly and reliably generate the active LPd(0) species in solution, leading to more reproducible results and allowing the reaction to proceed at lower temperatures.[9]
Q4: How do I choose the right base and solvent combination?
The base and solvent are not independent variables; their effectiveness is coupled.
-
Bases: The primary role of the base is to activate the boronic acid by forming a boronate species, which is more competent for transmetalation.[16]
-
K₃PO₄ (Potassium Phosphate): An excellent all-around choice for challenging couplings. It has sufficient basicity and works well in a range of solvents, including THF/water and dioxane/water mixtures.
-
Cs₂CO₃ (Cesium Carbonate): A stronger and often more effective base, particularly in anhydrous polar aprotic solvents like DMF or NMP. Its high solubility can be an advantage.
-
K₂CO₃ (Potassium Carbonate): A common and cost-effective base, but may be less effective for this challenging substrate compared to K₃PO₄.[17]
-
-
Solvents: The solvent must solubilize all components of the reaction and be stable at the required temperature.
-
Dioxane/H₂O or THF/H₂O: Classic choices. The water helps dissolve the base, while the organic solvent dissolves the substrates and catalyst. A ratio of 4:1 to 10:1 is a good starting point.[18]
-
Toluene or CPME: Aprotic solvents that can be used with minimal water. CPME (Cyclopentyl Methyl Ether) is a greener alternative to THF and Dioxane with a high boiling point, allowing for higher reaction temperatures if needed.[11]
-
DMF or NMP: Polar aprotic solvents that can enhance the solubility of reagents and sometimes accelerate reactions. However, they can be difficult to remove and may decompose at high temperatures.
-
Troubleshooting Guide
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction; starting materials remain. | 1. Inactive Catalyst. 2. Insufficiently Degassed System. 3. Poor Reagent Quality. | 1. Use a fresh, high-quality palladium precatalyst (e.g., XPhos Pd G3).[12][13] 2. Ensure thorough degassing of the solvent and reaction vessel (e.g., 3x vacuum/backfill cycles with argon or nitrogen). Oxygen can deactivate the catalyst.[19] 3. Verify the purity of the boronic acid and aryl halide via NMR or LC-MS. |
| Low conversion; both starting materials and product present. | 1. Reaction is too slow. 2. Insufficient catalyst loading. 3. Suboptimal temperature. | 1. Switch to a more active ligand (e.g., from PPh₃ to XPhos). 2. Increase catalyst loading from 1-2 mol% to 3-5 mol%. 3. Incrementally increase the temperature (e.g., from 80 °C to 100-110 °C), monitoring for decomposition.[20] |
| Boronic acid consumed, but low product yield. | 1. Protodeboronation is the dominant pathway. 2. Homocoupling of the boronic acid. | 1. See FAQ Q2. Key strategies: use a boronic ester, minimize water, use a highly active catalyst to promote faster C-C coupling.[8][9][10] 2. Homocoupling is caused by oxygen. Improve degassing procedures rigorously.[19] |
| Aryl halide consumed, but low product yield. | 1. Dehalogenation of the aryl halide. | 1. This side reaction replaces the halogen with a hydrogen. It can be promoted by certain bases or impurities.[20] Consider a milder base (e.g., K₂CO₃) or screening different solvents. |
| Reaction is messy; multiple unidentified byproducts. | 1. Reaction temperature is too high. 2. Base is too strong, causing decomposition. | 1. Lower the reaction temperature. A more active catalyst may allow the reaction to proceed efficiently at a milder temperature. 2. Switch to a weaker base (e.g., from Cs₂CO₃ to K₃PO₄). |
Diagram 2: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling with this compound
This protocol uses a highly active catalyst system to favor the desired cross-coupling over protodeboronation.
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
1,4-Dioxane and Water (degassed)
-
Oven-dried reaction vial with a magnetic stir bar and a septum cap
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.65 mmol, 1.3 equiv), and finely powdered K₃PO₄ (1.25 mmol, 2.5 equiv).
-
Inert Atmosphere: Seal the vial with the septum cap. Evacuate the vial and backfill with argon. Repeat this process three times to ensure a completely inert atmosphere.[12]
-
Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 catalyst (0.01 mmol, 2 mol%).
-
Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-Dioxane and water. Add the solvent mixture via syringe to the reaction vial to achieve a final concentration of ~0.2 M with respect to the aryl halide.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 90-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Protection as a Pinacol (BPin) Ester
If protodeboronation remains a significant issue, converting the boronic acid to its pinacol ester can dramatically improve yields.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous THF or Toluene
-
Dean-Stark apparatus or molecular sieves
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add this compound (e.g., 1.0 g, 1.0 equiv) and pinacol (1.1 equiv).
-
Solvent Addition: Add anhydrous THF or toluene to dissolve the solids.
-
Dehydration: Heat the mixture to reflux. If using toluene, water will be collected azeotropically in the Dean-Stark trap. If using THF, the addition of activated molecular sieves to the flask can be used to remove water. Reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR of a small aliquot to confirm the consumption of the starting boronic acid.
-
Isolation: Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling (replacing the boronic acid in Protocol 1 ) or can be purified by recrystallization or chromatography if necessary.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Yoneda Labs [yonedalabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of 2-Fluoro-5-methylphenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Fluoro-5-methylphenylboronic acid in cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into the common side reactions encountered with this reagent and to offer practical, step-by-step troubleshooting strategies. The inherent electronic properties of this compound, specifically the presence of an electron-withdrawing fluorine atom, can influence its stability and reactivity, leading to undesired reaction pathways that compete with the desired cross-coupling product.
This guide moves beyond simple procedural lists to explain the "why" behind experimental choices, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of the desired product, and I'm observing a significant amount of 5-fluoro-toluene. What is causing this?
A1: This is a classic case of protodeboronation, a common side reaction for many arylboronic acids, particularly those with electron-withdrawing substituents. [1][2]
Causality: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[1] This process is often promoted by the presence of aqueous bases and can be accelerated at higher temperatures. The fluorine atom in your boronic acid makes the ipso-carbon more electrophilic and thus more susceptible to protonolysis. The reaction is particularly problematic under the basic conditions typically required for Suzuki-Miyaura couplings.[3][4]
Troubleshooting Workflow: Mitigating Protodeboronation
-
Choice of Base: The strength and nature of the base are critical.
-
Recommendation: Switch to a milder base. While strong bases like NaOH or KOH can be effective for transmetalation, they also aggressively promote protodeboronation.[5] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are strong enough to facilitate catalysis but are often less harsh.[6] In some cases, fluoride bases like KF or CsF can be effective as they are believed to play a unique role in activating the boronic acid without excessively increasing the basicity of the medium.[5]
-
Rationale: A study by Amgen process chemists demonstrated that switching from potassium acetate to potassium carbonate could drastically reduce side products in a Suzuki-Miyaura reaction by altering the rate-determining step.[7] This highlights the profound impact of base selection on the reaction outcome.
-
-
Solvent System: The solvent can significantly influence the rates of both the desired reaction and the undesired protodeboronation.
-
Recommendation: Minimize water content or switch to anhydrous conditions if possible. While aqueous co-solvents are common in Suzuki couplings to dissolve the base, they provide a ready source of protons for protodeboronation.[8] Consider using solvents like dioxane, toluene, or DMF with a soluble inorganic base.[8]
-
Rationale: The rate of protodeboronation is highly dependent on the reaction medium.[3] Anhydrous conditions can suppress this side reaction by limiting the availability of proton sources.
-
-
Reaction Temperature and Time:
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to the reaction conditions.
-
Rationale: Higher temperatures can accelerate the rate of protodeboronation.
-
-
Use of a Stabilized Boronic Acid Derivative:
-
Recommendation: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate.[1][9][10] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable free boronic acid low and thus favoring the cross-coupling pathway over decomposition.[1][4][10]
-
Experimental Protocol: Conversion to a Diethanolamine Adduct
For a quick and effective stabilization, this compound can be converted to its diethanolamine adduct, which can often be used directly in protic solvents.[6]
-
Dissolution: In a suitable vial equipped with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of a solvent like methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.
-
Precipitation: A precipitate will typically form. Continue stirring the resulting slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product via vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This adduct can now be used in your Suzuki coupling reaction.
Q2: Besides my desired product, I am isolating a significant amount of 2,2'-Difluoro-5,5'-dimethyl-1,1'-biphenyl. What is this byproduct and how can I prevent its formation?
A2: This byproduct is the result of homocoupling, where two molecules of your this compound react with each other.
Causality: Homocoupling is another common side reaction in Suzuki-Miyaura couplings. It can occur through several mechanisms, but a well-established pathway involves the presence of oxygen.[11][12] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid to generate the symmetrical biaryl product.[11] Homocoupling can also be promoted by the use of a Pd(II) precatalyst, which can directly couple two boronic acid molecules during its reduction to the active Pd(0) species. Electron-deficient arylboronic acids, like the one you are using, have been shown to be more prone to certain types of homocoupling.[13][14]
Troubleshooting Workflow: Minimizing Homocoupling
-
Rigorous Exclusion of Oxygen:
-
Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed before use. A common method is to bubble an inert gas through the solvent for 20-30 minutes. The "freeze-pump-thaw" method (three cycles) is even more effective.
-
Rationale: The primary, well-established mechanism for homocoupling involves the reaction of the Pd(0) catalyst with oxygen.[11] By removing oxygen, you can significantly suppress this pathway.
-
-
Catalyst Choice and Handling:
-
Recommendation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst that rapidly generates the active Pd(0) species.[9] Buchwald's G3 or G4 precatalysts, for instance, are designed for fast activation and can minimize side reactions.
-
Rationale: Pd(II) sources can be reduced in situ by homocoupling two boronic acid molecules. Using a Pd(0) source or a fast-activating precatalyst bypasses or shortens this step, reducing the opportunity for this side reaction.
-
-
Addition of a Reducing Agent:
-
Recommendation: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to suppress homocoupling by ensuring the palladium remains in the Pd(0) state.[15]
-
Rationale: This helps to prevent the accumulation of Pd(II) species that can mediate the homocoupling side reaction.[15]
-
Diagram of Key Reaction Pathways
Caption: Competing pathways in Suzuki-Miyaura coupling.
Q3: My reaction is sluggish and gives low conversion, even after extended heating. What factors could be slowing down the reaction?
A3: Slow reaction rates with electron-deficient boronic acids like this compound can often be attributed to a slow transmetalation step.
Causality: The Suzuki-Miyaura catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[16] While the electron-withdrawing fluorine group can be beneficial for some steps, it can slow down the crucial transmetalation step where the aryl group is transferred from boron to the palladium center. The choice of ligand on the palladium catalyst is critical for accelerating this step.
Troubleshooting Workflow: Accelerating a Sluggish Reaction
-
Ligand Selection:
-
Recommendation: Use electron-rich, bulky phosphine ligands. Ligands developed by the Buchwald group (e.g., SPhos, XPhos) or other dialkylbiaryl phosphines are specifically designed to promote challenging cross-couplings by accelerating both oxidative addition and reductive elimination, and facilitating the transmetalation step.[6][16]
-
Rationale: These ligands stabilize the palladium center and promote the formation of the catalytically active species, which is crucial for efficient transmetalation.[9]
-
-
Catalyst Precatalyst:
-
Recommendation: Employ a modern, well-defined precatalyst. As mentioned before, precatalysts like XPhos Pd G3 or SPhos Pd G3 are designed to rapidly generate the active monoligated Pd(0) species in solution.
-
Rationale: A fast generation of the catalytically active species ensures that the coupling reaction can proceed efficiently before the boronic acid has a chance to decompose.[9][17]
-
-
Re-evaluate Base and Solvent:
-
Recommendation: Ensure your chosen base is sufficiently strong and soluble in the reaction medium. A switch to stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate a slow transmetalation.[6] The solvent also plays a role in modulating reactivity.[18][19]
-
Rationale: The base is not just a spectator; it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which is the species that undergoes transmetalation.[5][20] Insufficient activation will lead to a slow reaction.
-
Summary of Key Parameters and Recommendations
| Issue | Probable Cause | Key Parameters to Adjust | Recommended Action |
| Low Yield, High Protodeboronation | C-B bond cleavage by a proton source.[1] | Base, Solvent, Temperature | Use a milder base (K₃PO₄, Cs₂CO₃), minimize water, lower temperature, or use a stabilized boronate ester.[6][8] |
| Significant Homocoupling Product | Oxygen contamination or Pd(II) mediated coupling.[11] | Inert Atmosphere, Catalyst | Rigorously degas solvents, use a Pd(0) source or a fast-activating precatalyst.[9] |
| Sluggish Reaction/Low Conversion | Slow transmetalation step. | Ligand, Catalyst, Base | Use electron-rich, bulky ligands (e.g., Buchwald ligands), a modern precatalyst, and a sufficiently strong base.[9] |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Products from 2-Fluoro-5-methylphenylboronic Acid Reactions
Welcome to the technical support center for chemists and researchers working with 2-Fluoro-5-methylphenylboronic acid. This guide is designed to provide expert insights and practical solutions to common purification challenges encountered in reactions involving this versatile reagent, particularly in Suzuki-Miyaura cross-coupling. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your final products.
Section 1: Understanding the Chemistry & Common Impurities
Before diving into troubleshooting, it's crucial to understand the nature of the reactants and the likely impurities. This compound is a valuable building block, but like many boronic acids, it can be the source of specific, predictable side products that complicate purification.[1]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Fig 1. Typical components in a crude reaction mixture." fontname="Arial" fontsize=10 } dot Caption: Fig 1. Typical components in a crude reaction mixture.
Frequently Asked Questions: Impurity Profile
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: In a typical Suzuki-Miyaura coupling, your crude product will contain more than just the desired biaryl. Be prepared to encounter:
-
Unreacted Starting Materials: Residual this compound and your aryl halide partner.
-
Homocoupled Byproduct: A biaryl formed from the coupling of two molecules of this compound.
-
Protodeboronated Byproduct: The boronic acid group can be replaced by a hydrogen atom, resulting in 2-fluoro-toluene. This is a common side reaction for many boronic acids, especially under basic conditions.[2][3]
-
Palladium Residues: The palladium catalyst, which can exist as soluble species or as insoluble palladium black.[4]
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., phosphates, carbonates).[5]
Q2: What is "protodeboronation" and why is it a problem?
A2: Protodeboronation is a protonolysis reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[3] This undesired side reaction consumes your starting material, reducing the overall yield, and generates a new impurity (2-fluoro-toluene in this case) that must be removed. This process can be catalyzed by acid or base and is often problematic in Suzuki-Miyaura couplings, which are run under basic conditions.[2][6][7] The stability of boronic acids can be highly dependent on pH.[3]
Q3: How does the ortho-fluoro substituent affect the reaction and purification?
A3: The fluorine atom positioned ortho to the boronic acid group has several effects. Electronically, fluorine is an electron-withdrawing group, which can influence the reactivity of the boronic acid in the catalytic cycle.[8] Physically, its presence can alter the polarity, solubility, and crystallization properties of both the starting material and the final product, which directly impacts the choice of solvents for chromatography and recrystallization.
Section 2: Troubleshooting Guide & Protocols
This section provides a structured approach to purification, addressing specific issues in a question-and-answer format.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Fig 2. General purification workflow decision tree." fontname="Arial" fontsize=10 } dot Caption: Fig 2. General purification workflow decision tree.
Scenario A: Removing Boronic Acid-Related Impurities
Q4: My crude NMR shows significant amounts of unreacted this compound. How do I easily remove it?
A4: The most effective method is an acid-base extraction . Boronic acids are weakly acidic and will deprotonate in the presence of a base to form a water-soluble boronate salt.[9] This allows for a simple separation from your neutral organic product.
Protocol: Basic Aqueous Wash
-
Dissolve your crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[9][10] The boronic acid will partition into the basic aqueous layer as its sodium boronate salt.
-
Separate the layers. It can be beneficial to re-extract the organic layer to ensure complete removal.
-
Wash the organic layer with water and then with brine to remove residual base and salts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.
Causality: This works because the deprotonated boronate salt has high polarity and water solubility, while your desired (typically neutral) biaryl product remains in the less polar organic solvent.[9]
Q5: I have a significant amount of the homocoupled biaryl byproduct. How do I separate it from my desired product?
A5: Separation of the homocoupled byproduct from the desired product is often the most challenging step, as they frequently have very similar polarities.
-
Flash Column Chromatography is the primary method.[5] Success depends on finding a solvent system that provides sufficient resolution between the two compounds.
-
Recrystallization can be highly effective if a suitable solvent is found where the desired product and the homocoupled byproduct have different solubilities.[11][12]
Scenario B: Palladium Catalyst Removal
Q6: My product solution is dark, or I see black particles. How do I remove residual palladium?
A6: Residual palladium is a common issue and can exist as insoluble palladium black (Pd(0)) or soluble palladium complexes (Pd(II)).[13]
-
Filtration through Celite®: For insoluble palladium black, a simple filtration is effective. Dilute the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, DCM) and pass it through a short plug of Celite® or silica gel in a Hirsch or Büchner funnel.[4] Wash the plug thoroughly with the solvent to ensure complete recovery of your product.
-
Metal Scavengers: For soluble palladium species, specialized scavengers are highly effective. These are typically silica- or polymer-bound materials with functional groups like thiols or phosphines that chelate the palladium.[14][15] The crude product solution is stirred with the scavenger, which is then simply filtered off.
-
Activated Carbon: Stirring the crude product solution with activated carbon can also adsorb palladium residues, which are then removed by filtration.[13]
Scenario C: Optimizing Chromatography
Q7: My product is streaking or "tailing" on the silica gel column. What can I do?
A7: Tailing on silica gel often indicates that your compound has an acidic proton (like a residual boronic acid) or a basic site that is interacting strongly with the acidic silica surface.
-
Ensure Complete Removal of Boronic Acid: First, ensure you have performed the basic wash (Q4) thoroughly. Any remaining boronic acid will stick to the silica and streak.
-
Use a Solvent Modifier: If your product itself has acidic/basic character, adding a small amount of a modifier to your eluent can suppress these interactions.
-
For acidic compounds, add ~1% acetic acid to the eluent.
-
For basic compounds, add ~1% triethylamine (TEA) or ammonia to the eluent.
-
Q8: What are good starting solvent systems for flash chromatography of biaryl products?
A8: The polarity of biaryl products can vary widely. A good starting point is a gradient elution with a non-polar and a moderately polar solvent.
| Solvent System Components | Polarity Range | Typical Applications & Notes |
| Hexanes / Ethyl Acetate | Low to Medium | The most common starting point for a wide range of biaryl products. A gradient from 0% to 50% ethyl acetate is a good initial screen. |
| Hexanes / Dichloromethane (DCM) | Low | Useful for very non-polar compounds where separation is difficult in ethyl acetate systems. |
| Dichloromethane / Methanol | Medium to High | For more polar products, especially those containing heteroatoms like nitrogen or oxygen. A gradient from 0% to 10% methanol is often sufficient.[10] |
Pro-Tip: Always develop your separation method using Thin Layer Chromatography (TLC) first to identify the optimal solvent ratio before committing to a large-scale column.
Scenario D: Final Purification by Recrystallization
Q9: My product is an oil/impure solid after chromatography. How can I get clean, crystalline material?
A9: Recrystallization is an excellent final purification step to remove minor impurities and obtain a high-purity, crystalline solid. The key is finding the right solvent or solvent system.[11][16]
Protocol: Single-Solvent Recrystallization
-
Choose a Solvent: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[12] Test small amounts in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene).
-
Dissolve the Solid: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar). Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.
-
Cool Further: Once crystals have formed at room temperature, place the flask in an ice bath to maximize the yield of precipitated solid.
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[16] Dry the crystals under vacuum.
Q10: What if I can't find a single good solvent for recrystallization?
A10: Use a binary solvent system. This involves one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").[17] Common pairs include Hexanes/Ethyl Acetate, Hexanes/Acetone, and Ethanol/Water.[17]
Section 3: Purity Assessment
After purification, it is essential to confirm the identity and purity of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are invaluable for confirming the structure and assessing for the presence of impurities. Quantitative NMR (qNMR) can be used for precise purity determination.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace impurities and confirming the molecular weight of your product.[19]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard method for determining the purity profile of a compound.[18][20]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and other elements, which can confirm the empirical formula of a new compound.
By understanding the potential side reactions and employing a systematic, multi-step purification strategy, researchers can confidently isolate high-purity products from reactions involving this compound, ensuring the reliability and reproducibility of their scientific outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. nbinno.com [nbinno.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. Identity determination and purity testing [chemcon.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. aber.apacsci.com [aber.apacsci.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2-Fluoro-5-methylphenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Fluoro-5-methylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this versatile yet sensitive reagent. We will delve into the critical roles of base and solvent selection, providing detailed troubleshooting advice and optimization protocols to enhance your reaction yields and purity.
The unique electronic and steric properties of this compound—specifically the ortho-fluoro substituent—present distinct challenges, most notably a susceptibility to protodeboronation. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
Q1: Why is my Suzuki coupling with this compound giving low yields or failing completely?
Low conversion is the most common issue and typically stems from one of three areas:
-
Suboptimal Base Selection: The choice of base is the most critical parameter. A base that is too strong or too weak can either promote side reactions or fail to activate the boronic acid sufficiently. The primary role of the base is to form the reactive boronate species [R-B(OH)₃]⁻, which is essential for the transmetalation step.[1][2][3]
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your boronic acid into 1-fluoro-4-methylbenzene.[4] This process is often catalyzed by the base, temperature, and the presence of protic solvents.
-
Inefficient Catalytic Turnover: The steric hindrance from the ortho-fluoro group can impede the oxidative addition or reductive elimination steps of the catalytic cycle, necessitating a careful choice of palladium catalyst and ligand.[5][6]
Q2: I've confirmed protodeboronation is occurring. What is the primary cause and how do I address it?
Protodeboronation is the Achilles' heel of many electron-deficient or sterically hindered boronic acids. The mechanism can be complex, but it is significantly accelerated under strongly basic aqueous conditions and at elevated temperatures.[7][8] The ortho-fluoro group on this compound is electron-withdrawing, making the boronic acid more susceptible to this side reaction.
Immediate Actions:
-
Switch to a Milder Base: Move away from strong bases like NaOH or NaOtBu. Weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally more effective at minimizing this pathway.[9][10]
-
Control Water Content: While a small amount of water can be beneficial for some Suzuki couplings (aiding base solubility and formation of hydroxo-palladium species), excess water can promote protodeboronation.[11][12] Consider using a mixed solvent system (e.g., Dioxane/H₂O 10:1) or rigorously dried solvents.
Q3: How does the ortho-fluoro substituent specifically influence the reaction?
The fluorine atom at the ortho position has two main effects:
-
Electronic Effect: As a strongly electron-withdrawing group, it can alter the reactivity of the boronic acid. This can make the transmetalation step more challenging.
-
Steric Effect: The fluorine atom, although relatively small, provides steric hindrance around the reaction center. This can slow down the key steps in the catalytic cycle and may require the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or RuPhos) to promote efficient coupling.[5][13]
In-Depth Troubleshooting and Optimization Guide
This section provides specific, actionable advice for common experimental issues in a question-and-answer format.
Issue: Persistent Low Yields Despite Initial Adjustments
Q: I've tried a standard base like K₂CO₃ in THF/Water, but my yield for the coupling of this compound with an aryl bromide is below 30%. What should be my next step?
Your next step should be a systematic screening of bases, as this is the most impactful variable. The goal is to find a base that is strong enough to form the boronate for transmetalation but not so strong that it aggressively promotes protodeboronation.[1][2]
Recommended Action: Perform a parallel screen of bases. Keep the catalyst, solvent, and temperature constant.
| Base (3 equiv.) | Typical Solvent System | Expected Outcome & Rationale |
| K₃PO₄ | Toluene/H₂O (10:1) or Dioxane | Often the best choice. It's a moderately strong base that effectively minimizes protodeboronation.[9] |
| Cs₂CO₃ | Dioxane or THF | A strong, yet often gentle base. Its high solubility in organic solvents can be advantageous.[10][14] |
| K₂CO₃ | DMF/H₂O (4:1) or THF/H₂O (4:1) | A standard, cost-effective choice, but may be suboptimal for this specific substrate.[15] |
| KF | Anhydrous THF or Dioxane | A very mild base that can be effective, especially if your substrates are base-sensitive.[3][16] |
If base screening doesn't sufficiently improve the yield, the solvent system is the next logical parameter to optimize.
Issue: Optimizing the Solvent System
Q: How do I choose the right solvent for my reaction? I'm concerned about the solubility of my reagents and the impact on side reactions.
Solvent choice influences reagent solubility, reaction temperature, and the rate of side reactions. Aprotic polar solvents are generally preferred. A screening process is highly recommended.
Recommended Action: Using the best base identified from your initial screen, evaluate a set of solvents.
| Solvent System | Temperature (°C) | Rationale & Considerations |
| Dioxane / H₂O (10:1) | 80-100 | Excellent general-purpose system. Good solvating power for both organic substrates and inorganic bases.[17] |
| Toluene / H₂O (10:1) | 90-110 | Higher boiling point allows for higher reaction temperatures, which can be necessary for sterically hindered partners. |
| THF / H₂O (4:1) | 65-70 | Lower boiling point. Useful if substrates are thermally sensitive, but may not provide enough energy for difficult couplings.[14] |
| Anhydrous DMF | 80-120 | Highly polar, excellent solvating properties. However, ensure it is truly anhydrous as DMF can contain water and amine impurities that interfere. |
| 2-MeTHF | 80-90 | A greener, often superior alternative to THF with a higher boiling point and lower water miscibility. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the catalytic cycle, highlighting where the base plays its crucial role.
Caption: The catalytic cycle showing the activation of the boronic acid by the base prior to transmetalation.
Troubleshooting Workflow
This decision tree provides a logical path for optimizing your reaction when encountering low yields.
Caption: A decision tree to systematically troubleshoot and optimize the coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Base Screening
This protocol is designed to efficiently test multiple bases in parallel.
-
Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv., e.g., 0.2 mmol), this compound (1.5 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Base Addition: To each respective vial, add the designated base (3.0 equiv.). Bases to screen should include K₃PO₄, Cs₂CO₃, K₂CO₃, and KF.
-
Inert Atmosphere: Seal the vials with septa, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the chosen degassed solvent system (e.g., Dioxane/H₂O 10:1, to achieve a 0.1 M concentration of the limiting reagent) to each vial via syringe.
-
Reaction: Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C).
-
Monitoring & Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to product and the formation of byproducts like 1-fluoro-4-methylbenzene.
Protocol 2: Protecting the Boronic Acid as a Trifluoroborate Salt
If protodeboronation remains a significant issue even with optimized base/solvent conditions, converting the boronic acid to its corresponding potassium trifluoroborate salt can dramatically improve stability.[18]
-
Salt Formation: Dissolve this compound (1.0 equiv.) in methanol. Add an aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv.). Stir the mixture at room temperature for 1-2 hours.
-
Isolation: Concentrate the mixture under reduced pressure to remove the methanol. The resulting solid can often be triturated with a solvent like acetone or ether to precipitate the potassium 2-fluoro-5-methylphenyltrifluoroborate, which is then filtered and dried.
-
Use in Coupling: The isolated trifluoroborate salt can be used directly in the Suzuki-Miyaura coupling reaction, typically under similar conditions (e.g., Pd(OAc)₂/RuPhos, Na₂CO₃ or Cs₂CO₃, in an alcohol/water or dioxane/water solvent system).[18] The trifluoroborate acts as a "slow-release" form of the boronic acid, keeping the concentration of the active boron species low and thus minimizing side reactions.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effect of Temperature on 2-Fluoro-5-methylphenylboronic Acid Reaction Kinetics
Introduction: Mastering Temperature in Your Coupling Reactions
Welcome to the technical support guide for 2-Fluoro-5-methylphenylboronic acid. As a crucial building block in pharmaceutical and materials science research, its performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is paramount. One of the most critical, yet frequently misunderstood, variables governing the success of these reactions is temperature.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind temperature-related phenomena. We will equip you with the expertise to troubleshoot common issues, optimize your reaction kinetics, and ensure the integrity and reproducibility of your results.
Section 1: The Fundamental Role of Temperature in Reaction Kinetics
In any chemical transformation, temperature is the primary lever for controlling the reaction rate. According to the Arrhenius equation, a rise in temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the reaction. However, in the nuanced environment of a Suzuki-Miyaura catalytic cycle, the effect of temperature is multifaceted.
The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] While higher temperatures will generally speed up each of these steps, they can also introduce competing, undesirable pathways. The primary challenge is finding the "sweet spot" that maximizes the rate of the desired C-C bond formation while minimizing side reactions and degradation of sensitive reagents like this compound.
Section 2: Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during your experiments, providing both a diagnosis and a solution grounded in the principles of reaction kinetics.
Q1: My reaction is sluggish with low conversion, even after several hours. Should I simply increase the temperature significantly?
A: While insufficient temperature is a common cause of low conversion, reflexively increasing the heat can be counterproductive.
-
Causality: The rate-determining step of your specific Suzuki-Miyaura coupling may have a high activation energy barrier, requiring thermal input. Less reactive coupling partners, such as aryl chlorides, often necessitate higher temperatures to facilitate the initial oxidative addition step.[1][2]
-
Troubleshooting Steps:
-
Incremental Increase: Instead of a large jump, increase the internal reaction temperature in 10-15 °C increments (e.g., from 60 °C to 75 °C). Monitor the reaction by TLC or LC-MS at set time points.
-
Verify Reagent Activity: Ensure your palladium catalyst, ligand, and base are active and properly handled. Oxygen can deactivate the catalyst, so proper degassing of solvents and use of an inert atmosphere are critical.[2]
-
Consider Solubility: Poor solubility of a reactant at lower temperatures can mimic slow kinetics.[3] If you observe undissolved material, a modest temperature increase or switching to a solvent with better solubilizing power (like DMF or dioxane) may be the primary solution.[2][4]
-
Q2: I'm observing a significant amount of fluoro-toluene as a byproduct. What is causing this and how is it related to temperature?
A: You are observing protodeboronation, a common side reaction for arylboronic acids. Temperature is a major contributing factor.[5][6]
-
Causality: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. This process is often accelerated by heat, especially in the presence of water or protic solvents.[5][7][8] The ortho-fluoro substituent on this compound can influence its electronic properties and susceptibility to this side reaction.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most direct way to slow the rate of protodeboronation. Find the minimum temperature at which the desired coupling proceeds at an acceptable rate.
-
Use Anhydrous Conditions: If your reaction tolerates it, using anhydrous solvents (like dry THF or dioxane) and a non-hydroxide base (like K₃PO₄ or Cs₂CO₃) can significantly suppress this side reaction.[2]
-
Use a Boronic Ester: Consider converting the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester. These are generally more resistant to premature protodeboronation.[2]
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this provides more opportunity for the byproduct to form.
-
Q3: My reaction yields are inconsistent from run to run, even though I set the hotplate to the same temperature.
A: This common issue highlights the difference between the setpoint temperature and the true internal reaction temperature.
-
Causality: A hotplate surface can have significant temperature gradients. The actual temperature of your reaction mixture depends on the vessel's shape, the stirring rate, and the solvent volume. Poor stirring can create localized "hot spots" where side reactions are accelerated.[2]
-
Troubleshooting Steps:
-
Use a Controlled Heating Mantle or Oil Bath: These provide far more uniform heating than a standard hotplate.
-
Measure Internal Temperature: Always place a thermometer or thermocouple directly in the reaction mixture (not just the heating bath) to monitor the true temperature.
-
Ensure Vigorous Stirring: Use a suitable stir bar and a stir plate powerful enough to create a vortex, ensuring homogenous mixing and temperature distribution.[2]
-
Section 3: Frequently Asked Questions (FAQs)
-
What is a good starting temperature for a Suzuki-Miyaura reaction with this compound?
-
A general and effective starting point is between 60 °C and 80 °C. However, the optimal temperature is highly dependent on the reactivity of your coupling partner (I > Br > OTf > Cl) and the specific catalyst/ligand system used.[9]
-
-
What is the thermal stability of solid this compound?
-
This compound has a melting point of approximately 77-82 °C.[10] It should be stored in a cool, dark place.[11] While stable as a solid at room temperature, its stability in solution at elevated temperatures, particularly in the presence of bases and water, is a more critical concern for reaction success.
-
-
Is it possible to run reactions with this boronic acid at room temperature?
-
Room-temperature couplings are possible but typically require highly activated substrates (e.g., aryl iodides) and a very active palladium catalyst system.[12][13] For most common applications, especially with aryl bromides or chlorides, thermal input is necessary to achieve a reasonable reaction rate.
-
Section 4: Protocols and Data
Protocol 4.1: Step-by-Step Experimental Workflow for Temperature Optimization
This protocol outlines a parallel screening approach to efficiently determine the optimal temperature for your specific reaction.
-
Setup: In an array of reaction tubes suitable for parallel synthesis, add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the tubes and thoroughly purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) to each tube via syringe.
-
Parallel Heating: Place the tubes in separate wells of a pre-heated reaction block set to different temperatures (e.g., T1=60°C, T2=75°C, T3=90°C, T4=105°C). Ensure consistent stirring in all tubes.
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot and analyze by LC-MS or GC-MS to determine the ratio of product to starting material and key byproducts.
-
Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 16h). Identify the temperature that provides the best conversion to the desired product with the minimal formation of protodeboronation or other byproducts in a reasonable timeframe.
Table 4.2: Representative Data on Temperature Effects in a Model Suzuki Coupling
(Model Reaction: 4-Bromoanisole + this compound)
| Temperature (°C) | Reaction Time (h) | Product Yield (%) | Protodeboronation Byproduct (%) | Notes |
| 60 | 12 | 65% | < 2% | Reaction is clean but slow; incomplete conversion. |
| 80 | 6 | 92% | ~5% | Optimal balance of rate and selectivity. |
| 100 | 4 | 91% | ~15% | Faster reaction, but increased protodeboronation. |
| 120 | 4 | 75% | >25% | Significant byproduct formation and potential catalyst decomposition.[4] |
Section 5: Visual Guides
Diagram 5.1: Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Diagram 5.2: Temperature's Influence on Reaction Pathways
Caption: Effect of temperature on competing reaction pathways.
Section 6: References
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. --INVALID-LINK--
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. --INVALID-LINK--
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. --INVALID-LINK--
-
Yang, C., Zhang, L., Lu, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. --INVALID-LINK--
-
ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid. --INVALID-LINK--
-
MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Protodeboronation. --INVALID-LINK--
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. --INVALID-LINK--
-
MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?--INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?--INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 166328-16-1. --INVALID-LINK--
-
National Institutes of Health. (2016). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. PMC. --INVALID-LINK--
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
ResearchGate. (n.d.). Kinetics curves of the Suzuki–Miyaura reaction with various catalysts. --INVALID-LINK--
-
MDPI. (n.d.). Impact of Static-Oriented Electric Fields on the Kinetics of Some Representative Suzuki–Miyaura and Metal-Cluster Mediated Reactions. MDPI. --INVALID-LINK--
-
ChemBK. (n.d.). 2-Fluoro-5-Methylphenylboronic. --INVALID-LINK--
-
Chemcasts. (n.d.). Thermophysical Properties of 5-Fluoro-2-methylphenylboronic acid. --INVALID-LINK--
-
SciSpace. (2016). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. --INVALID-LINK--
-
TCI Chemicals. (n.d.). This compound (contains varying amounts of Anhydride). --INVALID-LINK--
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?--INVALID-LINK--
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?--INVALID-LINK--
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
-
ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. --INVALID-LINK--
-
TCI Chemicals. (n.d.). This compound. --INVALID-LINK--
-
MDPI. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. --INVALID-LINK--
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Fluoro-2-methylphenylboronic Acid. --INVALID-LINK--
-
DiVA. (2025). Analysis of fluoride compounds from Li-ion battery fires. --INVALID-LINK--
-
Xi'an Jiaotong University. (2015). Experimental and Kinetic Study on the Ignition Delay Times of 2,5-Dimethylfuran and the Comparison to 2-Methylfuran and Furan. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation [organic-chemistry.org]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 166328-16-1 [m.chemicalbook.com]
- 11. This compound | 166328-16-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-5-methylphenylboronic Acid
Welcome to the Technical Support Center dedicated to addressing catalyst deactivation in cross-coupling reactions involving 2-Fluoro-5-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we delve into the common challenges encountered with this electron-deficient boronic acid, providing in-depth, field-proven insights and practical solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields and the formation of a significant amount of 4-fluorotoluene. What is the likely cause?
A1: The primary suspect for this observation is protodeboronation , a common and often frustrating side reaction. Protodeboronation is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, leading to the formation of the corresponding arene (in this case, 4-fluorotoluene) from your boronic acid.[1][2] Electron-deficient arylboronic acids, such as this compound, are particularly susceptible to this decomposition pathway due to the electron-withdrawing nature of the fluorine atom.[1]
Several factors can accelerate protodeboronation:
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[3]
-
Presence of Water and Base: The combination of water and certain bases can facilitate this undesired reaction.[4]
-
Prolonged Reaction Times: Longer exposure to reaction conditions increases the likelihood of boronic acid decomposition.[3]
Q2: How can I minimize protodeboronation when using this compound?
A2: Minimizing protodeboronation requires a multi-faceted approach focused on protecting the boronic acid and optimizing reaction conditions.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester, is a highly effective strategy.[1][2] These esters act as a "slow release" form of the boronic acid, maintaining a low concentration of the free acid in the reaction mixture and thus minimizing its decomposition.[1][2]
-
Reaction Condition Optimization:
-
Temperature Control: Aim for the lowest effective temperature that promotes the desired coupling reaction.[3]
-
Reaction Time: Employ a highly active catalyst system to shorten the reaction time.[3]
-
Anhydrous Conditions: Using anhydrous solvents and reagents can help suppress protodeboronation.[1][5]
-
Base Selection: The choice of base is critical. Weaker bases or non-aqueous conditions with bases like potassium phosphate (K₃PO₄) can be beneficial.[3]
-
Q3: My reaction mixture is turning black, and the reaction has stalled. What is happening, and how can I prevent it?
A3: The formation of a black precipitate is a tell-tale sign of palladium black formation, which is the agglomeration of the palladium catalyst into an inactive, elemental state.[6][7][8] This deactivates the catalyst and halts the reaction.
Key causes of palladium black formation include:
-
Oxygen Exposure: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands, leading to catalyst precipitation.[6][7][9]
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst.[6][7]
-
Ligand Dissociation: If the phosphine ligand detaches from the palladium center, the unstable "naked" palladium atoms can aggregate.[7]
-
Inefficient Pre-catalyst Activation: If a Pd(II) pre-catalyst is used, its reduction to the active Pd(0) species must be efficient to avoid side reactions that can lead to palladium black.[5]
To prevent palladium black formation:
-
Maintain an Inert Atmosphere: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is crucial.[6][7]
-
Use Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald family (e.g., XPhos, SPhos) can stabilize the palladium center and prevent agglomeration.[6][7]
-
Control the Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.[6]
Q4: I'm observing significant homocoupling of my this compound. What causes this, and what are the solutions?
A4: Homocoupling, the coupling of two molecules of the boronic acid to form a symmetrical biaryl, is another common side reaction. This is often promoted by the presence of Pd(II) species and oxygen.[5][10]
To suppress homocoupling:
-
Ensure Complete Reduction of Pd(II) Pre-catalysts: If you are using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its rapid reduction to the active Pd(0) catalyst.[5] Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous.[4]
-
Rigorous Oxygen Exclusion: As with preventing palladium black, thoroughly degassing your reaction mixture is critical to minimize homocoupling.[5][10]
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to scavenge any Pd(II) species that may form, without interfering with the main catalytic cycle.[10]
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting failed or low-yielding reactions.
Troubleshooting Workflow for Low Product Yield
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Guide 2: Catalyst Deactivation Pathways
Understanding the potential pathways for catalyst deactivation is key to preventing them.
Common Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
Data Presentation
Table 1: Influence of Reaction Parameters on Protodeboronation
| Parameter | Condition | Impact on Protodeboronation | Recommendation |
| Boronic Acid Form | Free Acid | High susceptibility | Use a more stable derivative |
| Pinacol Ester | Significantly reduced | Recommended for challenging couplings | |
| MIDA Ester | Significantly reduced | Recommended for slow-release strategies | |
| Temperature | High (e.g., >100 °C) | Increased rate | Optimize to the lowest effective temperature |
| Moderate (e.g., 60-80 °C) | Reduced rate | Ideal starting point for optimization | |
| Base | Strong Aqueous (e.g., NaOH) | Can accelerate | Screen weaker bases (e.g., K₃PO₄) or non-aqueous conditions |
| Anhydrous Fluoride (e.g., CsF) | Often effective with esters | A good choice when using boronic esters | |
| Solvent | Protic (e.g., H₂O) | Can contribute to protonolysis | Use anhydrous solvents where possible |
| Aprotic (e.g., Toluene, Dioxane) | Generally preferred | Ensure proper degassing |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the optimization of your reaction.
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound Pinacol Ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent (e.g., toluene or THF).
-
Dehydration: If desired, add a dehydrating agent such as anhydrous magnesium sulfate to remove the water formed during the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Filter off any solids and concentrate the filtrate under reduced pressure.
-
Purification: The crude pinacol ester can often be used directly in the subsequent coupling reaction. If necessary, it can be purified by column chromatography or recrystallization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Homocoupling of 2-Fluoro-5-methylphenylboronic acid
Welcome to the technical support center dedicated to addressing challenges with 2-Fluoro-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet problematic side reaction of homocoupling. Here, we will dissect the causes of this issue and provide actionable, field-proven solutions to optimize your synthetic outcomes.
Introduction: The Challenge of Homocoupling with an Electron-Deficient Reagent
This compound is a valuable building block in medicinal chemistry and materials science. However, its electron-deficient nature, a consequence of the fluorine substituent, makes it particularly susceptible to undesired homocoupling, leading to the formation of 2,2'-difluoro-5,5'-dimethylbiphenyl. This not only consumes your starting material and reduces the yield of the desired cross-coupled product but also complicates purification. This guide provides a structured approach to diagnosing and resolving this issue.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a side reaction where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl. This process is typically mediated by the palladium catalyst, particularly in the presence of oxidants like molecular oxygen.[1][2]
Q2: Why is this compound particularly prone to homocoupling?
A2: Arylboronic acids with electron-withdrawing groups, such as the fluorine atom in your reagent, are known to be more susceptible to homocoupling.[3][4] This is attributed to a higher propensity for certain decomposition pathways and potentially faster reaction kinetics in the homocoupling catalytic cycle under specific conditions.
Q3: Can the quality of my this compound affect the extent of homocoupling?
A3: Absolutely. Phenylboronic acids can dehydrate to form cyclic anhydrides known as boroxines.[5][6][7] The purity and hydration state of your boronic acid can influence its reactivity and stability in the reaction mixture. It is advisable to use a high-purity reagent.
Q4: How can I detect and quantify the homocoupled byproduct?
A4: The most common analytical techniques for monitoring the reaction and identifying byproducts are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the separation and identification of the desired product, starting materials, and the homocoupled byproduct (2,2'-difluoro-5,5'-dimethylbiphenyl). For quantification, developing a calibrated High-Performance Liquid Chromatography (HPLC) method is recommended.
In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting and minimizing the homocoupling of this compound.
Issue 1: Significant Formation of 2,2'-difluoro-5,5'-dimethylbiphenyl
This is the most direct indicator of a homocoupling problem. The underlying causes are often related to the reaction atmosphere, the nature of the palladium catalyst, or the choice of reaction parameters.
| Potential Cause | Recommended Action | Scientific Rationale |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes prior to use. Maintain a positive pressure of inert gas throughout the reaction.[2][8][9] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species are key intermediates in the catalytic cycle of oxidative homocoupling.[1][10] By removing oxygen, you minimize the formation of these detrimental species. |
| Inappropriate Palladium Source/Precatalyst | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), its reduction to the active Pd(0) can sometimes initiate homocoupling.[2] Consider using a Pd(0) source like Pd₂(dba)₃. Alternatively, the addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II).[11] | The goal is to have the oxidative addition of the aryl halide to Pd(0) be the dominant initial step, rather than reactions involving Pd(II) and the boronic acid. A direct Pd(0) source or in-situ reduction of Pd(II) in a controlled manner can favor the desired cross-coupling pathway. |
| Suboptimal Ligand Choice | For electron-deficient boronic acids, the use of bulky, electron-rich phosphine ligands is often beneficial. Consider ligands such as dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos).[3][4] | These ligands stabilize the Pd(0) center, promote the rate of oxidative addition and reductive elimination in the cross-coupling cycle, and sterically hinder the approach of two boronic acid molecules to the palladium center, thus disfavoring homocoupling. |
| Inappropriate Base or Base Strength | The choice and amount of base are critical.[12][13] A base that is too strong or too weak can negatively impact the reaction. For this substrate, consider using K₃PO₄ or Cs₂CO₃. | The base activates the boronic acid by forming a boronate species, which is more nucleophilic and reactive in the transmetalation step.[14][15] However, an excessively strong base can promote boronic acid decomposition. The optimal base facilitates the desired transmetalation without inducing significant side reactions. |
Experimental Workflow for Minimizing Homocoupling
The following diagram illustrates a decision-making workflow for optimizing your reaction conditions.
Caption: A stepwise workflow for troubleshooting homocoupling.
Protocol: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
This protocol incorporates best practices to minimize homocoupling.
-
Reagent Preparation:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
-
Solvent Degassing:
-
Add a degassed solvent (e.g., 1,4-dioxane/water, THF/water). Ensure the solvent has been sparged with an inert gas for at least 30 minutes.
-
-
Catalyst Preparation:
-
In a separate, dry vial under an inert atmosphere, dissolve the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the degassed solvent.
-
-
Reaction Setup:
-
Transfer the catalyst solution to the reaction flask via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
-
Mechanistic Insights into Homocoupling
Understanding the mechanisms of homocoupling is key to preventing it. There are two primary pathways to consider.
Pathway 1: Oxidative Homocoupling
This is often the dominant pathway when oxygen is present.
Caption: The role of oxygen in promoting Pd(II)-mediated homocoupling.[1]
Pathway 2: Protonolysis/Second Transmetalation
This pathway can occur even in the absence of oxygen, particularly with electron-deficient boronic acids.[3][4]
Caption: A potential homocoupling pathway for electron-deficient boronic acids.
By understanding these pathways, the logic behind the troubleshooting steps—eliminating oxygen and using ligands that favor the desired cross-coupling kinetics—becomes clear. We trust this guide will serve as a valuable resource in your synthetic endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Mixtures with 2-Fluoro-5-methylphenylboronic Acid
Welcome to the technical support center for 2-Fluoro-5-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a primary focus on improving the solubility of reaction mixtures, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the handling and reactivity of this compound.
Q1: My this compound is not dissolving in my reaction solvent. What are the best general-purpose solvents to start with?
A1: this compound is a crystalline solid that is slightly soluble in water but shows better solubility in organic solvents.[1][2] For Suzuki-Miyaura reactions, common starting points for solvent selection include polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water. A mixture of an organic solvent and water is frequently used to dissolve both the boronic acid and the inorganic base.[3]
Q2: I'm observing low yields in my Suzuki-Miyaura coupling reaction. Could this be related to solubility?
A2: Absolutely. Poor solubility of any of the reactants (the boronic acid, the aryl halide, or the base) can lead to a heterogeneous reaction mixture and significantly reduce reaction rates and yields. Ensuring all components are adequately dissolved is a critical first step in troubleshooting a low-yielding reaction.
Q3: I've heard that boronic acids can be unstable. Is this a concern for this compound?
A3: Yes, boronic acids can be susceptible to decomposition pathways such as protodeboronation (loss of the boronic acid group) and oxidation, especially under the basic conditions of a Suzuki-Miyaura reaction.[4] The fluorine substituent on this compound makes it an electron-deficient arylboronic acid, which can influence its stability and reactivity.[5]
Q4: What is a boroxine, and should I be concerned about it forming?
A4: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[6][7] This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by the presence of water.[6] While boroxine formation can sometimes affect solubility and reactivity, in many Suzuki-Miyaura reactions which are run in the presence of water, the equilibrium often favors the boronic acid. The formation of boroxine is an entropy-driven process.[6]
Q5: Should I use this compound or its pinacol ester for my reaction?
A5: This is a classic trade-off between reactivity and stability. Boronic acids are generally more reactive than their pinacol esters, which can lead to faster reaction times.[4][8][9] However, pinacol esters are significantly more stable, less prone to protodeboronation, and are often crystalline, easy-to-handle solids.[4][10] If you are facing issues with the stability of the boronic acid, using the pinacol ester is a highly recommended strategy.[4]
Troubleshooting Guides
This section provides in-depth guidance on overcoming specific challenges related to the solubility of this compound reaction mixtures.
Issue 1: Poor Solubility of this compound in the Reaction Mixture
Poor solubility is a frequent hurdle in achieving efficient Suzuki-Miyaura cross-coupling. The following strategies can be employed to address this issue.
The choice of solvent is paramount. A single solvent is often insufficient to dissolve all reaction components.
-
Mixed Solvent Systems: A combination of a polar aprotic solvent (e.g., dioxane, THF, DMF) and water is a standard approach. The organic solvent helps dissolve the boronic acid and the aryl halide, while water aids in dissolving the inorganic base.
-
Alternative Organic Solvents: If solubility remains an issue, consider exploring other solvents. For instance, phenylboronic acid shows high solubility in ethers and ketones.[11]
-
Surfactant-Mediated Aqueous Reactions: For a "greener" approach or to tackle very hydrophobic substrates, consider using a surfactant in water. Surfactants like TPGS-750-M form micelles that can act as nanoreactors, effectively solubilizing organic reactants in an aqueous medium.[12][13][14]
Table 1: Qualitative Solubility of Phenylboronic Acids in Common Organic Solvents
| Solvent Class | Examples | General Solubility of Phenylboronic Acids |
| Ethers | 1,4-Dioxane, THF | High |
| Ketones | Acetone | High |
| Aprotic Polar | DMF, Acetonitrile | Moderate to High |
| Alcohols | Ethanol, Methanol | Soluble |
| Hydrocarbons | Toluene, Hexane | Low to Very Low |
| Chlorinated | Chloroform | Moderate |
This table provides general trends for phenylboronic acids. Specific solubility of this compound may vary.
The base not only activates the boronic acid for transmetalation but also significantly impacts its solubility.
-
Base Selection: Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can affect the pH of the aqueous phase and the overall ionic strength of the medium, which in turn influences solubility. Potassium carbonate is known to be more soluble in hot dimethylformamide than sodium carbonate.[15]
-
Impact of Base on pH: The pH of the reaction mixture can influence the ionization state of the boronic acid. At higher pH, the boronic acid can be converted to the more soluble boronate anion. However, excessively high pH can also promote decomposition.
Increasing the reaction temperature can often improve the solubility of the reactants. However, this must be balanced against the potential for increased side reactions or decomposition of thermally sensitive substrates or catalysts.
Issue 2: Reaction Stalls or Proceeds Slowly Despite Apparent Dissolution
Even when the boronic acid appears to dissolve, other factors can hinder the reaction.
As mentioned in the FAQs, converting this compound to its pinacol ester is a robust strategy to enhance stability. While the ester is less reactive, this is often compensated by a cleaner reaction profile and higher isolated yields due to reduced side products.[4][10]
Experimental Protocol: Conversion of this compound to its Pinacol Ester
-
In a round-bottom flask, dissolve this compound (1 equivalent) and pinacol (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF or dichloromethane).
-
Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, the solvent can be removed under reduced pressure. The resulting crude pinacol ester can often be used directly or purified by column chromatography or recrystallization.
The formation of the less soluble boroxine trimer can be a hidden cause of reduced reactivity.
-
Ensuring Sufficient Water: In reactions intended to be run under aqueous conditions, ensure an adequate amount of water is present to shift the equilibrium from the boroxine back to the active boronic acid monomer.
-
Anhydrous Conditions: Conversely, if the reaction is designed to be anhydrous, care must be taken to use dry solvents and reagents to prevent the hydrolysis of boronic esters, which could then form boroxines.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility and reactivity issues with this compound.
References
- 1. chembk.com [chembk.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative solubilisation of potassium carbonate, sodium bicarbonate and sodium carbonate in hot dimethylformamide: application of cylindrical particle surface-controlled dissolution theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Reactions Involving 2-Fluoro-5-methylphenylboronic Acid
Welcome to the technical support guide for researchers, chemists, and process development professionals utilizing 2-Fluoro-5-methylphenylboronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common, yet critical, challenge of removing boron-containing impurities after a synthetic transformation, most notably the Suzuki-Miyaura cross-coupling reaction.
The unique electronic properties imparted by the fluorine atom in this compound make it a valuable reagent for synthesizing complex molecules in pharmaceutical and materials science discovery.[1] However, the inherent nature of boronic acids can lead to persistent impurities that complicate purification and compromise the purity of your final product. This guide is designed to provide not just solutions, but a foundational understanding of the principles behind them.
Frequently Asked Questions (FAQs)
Q1: What are the primary boron-containing impurities I should expect?
After a reaction, you are likely to encounter several boron-containing species:
-
Unreacted this compound: Incomplete conversion is a common source of this impurity.
-
Boroxines (Boric Anhydrides): Boronic acids can dehydrate, especially under heating or acidic conditions, to form cyclic trimers known as boroxines. These are often less polar than the parent boronic acid and can complicate chromatographic purification.
-
Homocoupled Byproducts: Palladium(II) species in the reaction can mediate the undesired coupling of two boronic acid molecules, leading to biaryl impurities.[2][3][4] Rigorous exclusion of oxygen can help suppress this side reaction.[2]
-
Boronate Salts: Formed from the reaction of the boronic acid with the base used in the coupling reaction. These are typically highly polar and water-soluble.
Q2: Why is it critical to remove these boron impurities?
Recent studies have raised concerns about the toxicological profile of some boronic acids, challenging their previously assumed benign nature.[5] For drug development professionals, failure to remove these impurities can lead to:
-
Inaccurate biological assay results.
-
Difficulties in crystallization and isolation.
-
Potential for genotoxicity in final active pharmaceutical ingredients (APIs). [5]
-
Interference with downstream reactions.
Q3: Can I monitor the removal of boronic acid impurities during my experiment?
Yes, several analytical techniques can be employed. For real-time or rapid checks, Thin-Layer Chromatography (TLC) can be useful, although boronic acids can sometimes streak or stick to the baseline on silica gel.[6] For more precise monitoring, High-Performance Liquid Chromatography (HPLC) is an excellent choice.[7][8][9] Specialized HPLC methods have been developed for the selective detection of boronic acids by post-column derivatization with reagents like alizarin, which forms a fluorescent complex with the boronic acid.[8][9]
Troubleshooting and Purification Guide
This section addresses specific problems you may encounter during the purification process and provides a logical workflow for selecting the most appropriate solution.
Problem 1: My standard aqueous workup isn't removing the boron impurities.
This is a frequent challenge. While boronic acids are acidic, their pKa is typically around 8-10, meaning a simple water or brine wash is often insufficient.
Causality: For effective removal via liquid-liquid extraction, the boronic acid must be converted into its highly water-soluble boronate salt.[10][11] This requires a sufficiently basic aqueous phase to deprotonate the boronic acid.
Solutions:
-
Increase the pH: Perform an extraction with a 1-2 M solution of a strong base like NaOH or KOH.[11][12] This ensures the complete conversion of the boronic acid to its corresponding boronate salt, which will partition into the aqueous layer.[10]
-
Use a Phase-Transfer Catalyst: In cases of stubborn emulsions or poor partitioning, a phase-transfer catalyst can facilitate the movement of the boronate salt into the aqueous phase.
-
Consider an Acidic Wash (Product Dependent): If your desired product is non-basic, an initial wash with aqueous acid (e.g., 1M HCl) can help remove basic impurities and begin the process of breaking down some boroxine species.
Problem 2: The boron impurity is co-eluting with my product on a silica gel column.
This compound and its byproducts can be quite polar and may have similar retention factors to polar products on standard silica gel.
Causality: The Lewis acidic boron atom and the hydroxyl groups can interact strongly with the silanol groups on the silica surface, leading to tailing and poor separation.[6] Boroxines, being less polar, might elute closer to the desired product.
Solutions:
-
Option A: Boron-Specific Scavenger Resins (Highly Recommended)
-
Principle: These are solid-supported reagents functionalized with groups, typically diols (like diethanolamine, DEAM), that selectively form stable, covalent cyclic esters with boronic acids.[5][13][14][15][16]
-
Workflow: After the initial workup, the crude product is dissolved in a suitable organic solvent, the scavenger resin is added, and the mixture is stirred. The resin, now bound to the boron impurities, is simply removed by filtration.[13]
-
Advantages: This method is highly selective, procedurally simple, and avoids the complexities of chromatography.[13] It is particularly effective for removing trace amounts of boron impurities.[14]
-
-
Option B: Modified Chromatography
-
Boric Acid Impregnated Silica Gel: For pinacol boronate ester impurities, which can sometimes form and be difficult to separate, using silica gel impregnated with boric acid can suppress over-adsorption and improve chromatographic separation.[6][17]
-
Switching the Stationary Phase: Consider using a different stationary phase, such as alumina, which may offer different selectivity compared to silica gel.
-
-
Option C: Derivatization/Precipitation
-
Principle: Boronic acids can be reacted with diethanolamine to form stable, crystalline adducts that often precipitate from non-polar organic solvents.[18][19]
-
Workflow: Treat the crude reaction mixture with diethanolamine. The resulting solid "dabornate" can be filtered off, leaving the desired product in the solution.[19]
-
Decision-Making Workflow for Boron Impurity Removal
The following diagram outlines a logical path for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a boron impurity removal method.
Method Selection and Protocols
Comparison of Purification Techniques
The table below summarizes the primary methods for boron impurity removal, allowing for a quick comparison based on your specific needs.
| Method | Principle | Pros | Cons | Best For... |
| Basic Aqueous Wash | Forms a water-soluble boronate salt.[10][11] | Fast, inexpensive, highly scalable. | Product must be stable to strong base; can form emulsions. | Initial bulk removal of boronic acid when the product is base-stable. |
| Scavenger Resins | Covalent capture via diol complexation.[13][14] | High selectivity, simple filtration workup, compatible with automation. | Higher cost, requires stirring time, batch process. | Removing trace to moderate amounts of impurities post-workup; for base-sensitive products. |
| Chromatography | Differential adsorption on a stationary phase. | Can remove multiple impurities simultaneously. | Can be slow and solvent-intensive; co-elution is a risk.[12] | Complex mixtures where other methods fail or are insufficient. |
| Precipitation/ Derivatization | Formation of an insoluble adduct (e.g., with diethanolamine).[19] | Can yield high purity; avoids chromatography. | Product must remain soluble; introduces another reagent. | When the product is in a non-polar solvent and the boronic acid concentration is moderate to high. |
Experimental Protocols
Protocol 1: Enhanced Basic Liquid-Liquid Extraction
-
Dissolution: After the reaction is complete, remove the reaction solvent under reduced pressure. Dissolve the crude residue in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M NaOH (aq) (2 x volume of the organic layer).
-
Separation: Separate the layers. The boron impurities will be in the aqueous (bottom) layer as the sodium boronate salt.
-
Washing: Wash the organic layer with brine to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now depleted of the bulk of boron impurities.
Protocol 2: Purification using a Boron Scavenger Resin (Diol-Based)
-
Preparation: Following an initial aqueous workup (as described in Protocol 1, or a simple water wash), dissolve the crude product in a suitable solvent (e.g., Dichloromethane, THF).
-
Resin Addition: Add a diol-functionalized scavenger resin (e.g., SiliaBond DEAM)[5][16] to the solution (typically 3-5 equivalents relative to the theoretical amount of residual boronic acid).
-
Scavenging: Stir the suspension at room temperature for 1-4 hours. Monitor the removal of the boronic acid from the solution by TLC or LCMS.
-
Filtration: Filter the mixture to remove the resin.
-
Rinsing: Wash the filtered resin with a small amount of the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the purified product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. silicycle.com [silicycle.com]
- 6. academic.oup.com [academic.oup.com]
- 7. waters.com [waters.com]
- 8. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.wur.nl [research.wur.nl]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 14. suprasciences.com [suprasciences.com]
- 15. silicycle.com [silicycle.com]
- 16. silicycle.com [silicycle.com]
- 17. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 18. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Technical Support Center: Managing Steric Hindrance in 2-Fluoro-5-methylphenylboronic Acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 2-fluoro-5-methylphenylboronic acid. The principles and methodologies discussed herein are grounded in established organometallic chemistry and validated through extensive field applications.
The unique substitution pattern of this compound, specifically the ortho-fluoro substituent, presents a significant steric challenge that can impede the catalytic cycle, leading to low yields or reaction failure. This guide will dissect the mechanistic hurdles and provide a systematic approach to overcoming them.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving low yields?
A1: The primary culprit is often steric hindrance originating from the fluorine atom at the ortho position. This steric bulk can significantly slow down key steps in the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.[1] The fluorine's electron-withdrawing nature also deactivates the boronic acid, making it less nucleophilic and further hindering the transmetalation step.
Q2: How can I overcome the steric hindrance from the ortho-fluoro group?
A2: Overcoming this steric barrier requires a multi-faceted approach focused on optimizing the catalyst system (palladium source and ligand), base, and solvent. The key is to create a reaction environment that can accommodate the bulky substrates and facilitate the sterically demanding steps of the catalytic cycle.[2] Utilizing bulky, electron-rich phosphine ligands is a crucial first step.[1][3]
Q3: Are there stability concerns with this compound I should be aware of?
A3: Yes. While generally stable, boronic acids can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[4] This is particularly a concern with electron-deficient boronic acids. To mitigate this, it is recommended to use fresh, high-purity this compound and consider using anhydrous conditions. If stability issues persist, converting the boronic acid to a more stable form, such as a pinacol ester or a diethanolamine adduct, can be beneficial.[1][4]
Troubleshooting Guides
Issue 1: Low to No Product Formation
This is the most common issue and typically points to a suboptimal catalyst system or reaction conditions that are not robust enough to overcome the steric hindrance.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting flowchart for low-yield couplings.
Detailed Analysis and Solutions:
-
Catalyst and Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates.[5] The solution lies in employing bulky, electron-rich phosphine ligands.
-
Expertise & Experience: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective in these scenarios.[1] Their steric bulk promotes the formation of monoligated palladium species (L₁Pd(0)), which are more reactive in the oxidative addition step, while their electron-donating nature accelerates the final reductive elimination step to release the product.[6]
-
Authoritative Grounding: The use of these specialized ligands has been shown to be crucial for the successful coupling of sterically demanding substrates, including those with ortho-substituents.[3][7]
-
Recommendation: Screen a panel of Buchwald ligands to identify the optimal one for your specific substrate combination. Consider using modern palladium pre-catalysts (e.g., XPhos Pd G3 or G4) which are air-stable and generate the active Pd(0) species more efficiently in situ.[1]
-
| Ligand Family | Key Features | Recommended for |
| Buchwald Ligands (XPhos, SPhos) | Bulky, electron-rich biarylphosphines | General-purpose for sterically hindered couplings |
| AntPhos, BI-DIME | Highly effective for extremely hindered substrates | Couplings involving di-ortho-substituted partners |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors | Can be effective alternatives to phosphine ligands |
Data synthesized from multiple sources including[1],[8], and[9].
-
Base and Solvent Selection: The choice of base and solvent is critical and interdependent.
-
Expertise & Experience: For sterically hindered Suzuki couplings, stronger bases are often required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[5] Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or toluene are commonly used, often with a small amount of water to aid in dissolving the base.[1][5]
-
Authoritative Grounding: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation to the palladium center.[6] The solvent must be able to dissolve all reaction components and remain stable at the required reaction temperature.
-
Recommendation: Start with K₃PO₄ in a 10:1 mixture of dioxane and water. If the reaction is still sluggish, switching to Cs₂CO₃ may provide better results. Ensure all solvents are anhydrous and have been properly degassed to prevent catalyst deactivation.[4]
-
Issue 2: Significant Formation of Side Products
The presence of side products, such as homocoupled boronic acid or hydrodehalogenation of the aryl halide, can complicate purification and reduce the yield of the desired product.
Troubleshooting Workflow: Side Product Formation
Caption: Troubleshooting guide for side product formation.
Detailed Analysis and Solutions:
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often due to the presence of oxygen.
-
Expertise & Experience: Oxygen can participate in a side catalytic cycle that leads to the oxidative homocoupling of the boronic acid.
-
Authoritative Grounding: It is critical to maintain an inert atmosphere throughout the reaction setup and duration to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[4]
-
Recommendation: Ensure your reaction vessel is properly dried and purged with an inert gas (argon or nitrogen). Solvents should be degassed by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.[10]
-
-
Hydrodehalogenation: This side reaction, where the halide on your coupling partner is replaced by a hydrogen atom, can become more prevalent at higher temperatures.
-
Expertise & Experience: This can be a sign that the reductive elimination of the desired product is slow relative to competing decomposition pathways of the organopalladium intermediate.
-
Recommendation: If hydrodehalogenation is a significant issue, try lowering the reaction temperature. Additionally, screening different bases, such as potassium fluoride (KF), may help to mitigate this side reaction.[4]
-
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a robust starting point for couplings with this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2 mol% relative to palladium).
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 dioxane/water) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of 2-Fluoro-5-methylphenylboronic Acid and its Practical Implications in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in process development, the purity and structural integrity of building blocks are paramount. Arylboronic acids, quintessential reagents in modern organic synthesis, are no exception. This guide provides an in-depth analysis of 2-Fluoro-5-methylphenylboronic acid, a versatile reagent for introducing the 2-fluoro-5-methylphenyl moiety into complex molecules. We will delve into its characteristic ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, compare it with common structural analogs, and provide insights into how these spectral features correlate with its performance in the widely-used Suzuki-Miyaura cross-coupling reaction.
The Significance of this compound and the Role of NMR in its Quality Assessment
This compound is a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity for biological targets. The methyl group provides an additional point of structural diversity. The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, is a cornerstone of carbon-carbon bond formation, and the quality of the boronic acid reagent is critical for achieving high yields and purity in the final products.
NMR spectroscopy is an indispensable tool for the quality control of boronic acids. It provides a detailed fingerprint of the molecule, allowing for the confirmation of its structure, the identification of impurities, and the assessment of its stability. A thorough understanding of the NMR spectrum of this compound is therefore essential for any scientist utilizing this reagent.
Interpreting the NMR Spectra of this compound
A key challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides known as boroxines through dehydration. This is a reversible process, and the equilibrium between the monomeric boronic acid and the trimeric boroxine can be influenced by factors such as concentration, solvent, and the presence of water. The formation of boroxines can lead to broadened peaks or the appearance of multiple sets of signals in the NMR spectrum, complicating interpretation. For the purpose of this guide, we will focus on the spectral features of the monomeric form, which is favored in coordinating solvents or in the presence of a small amount of water.
¹H NMR Spectrum Analysis
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling patterns are influenced by the electronic effects of the fluorine, methyl, and boronic acid substituents.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| B(OH )₂ | ~5.5-6.5 | br s | - |
| Ar-H (ortho to -B(OH)₂) | ~7.8-8.0 | d | ~7.5 |
| Ar-H (ortho to -F) | ~7.0-7.2 | t | ~8.0 |
| Ar-H (meta to -F and -B(OH)₂) | ~7.3-7.5 | dd | ~8.0, ~2.0 |
| -CH ₃ | ~2.4 | s | - |
-
Aromatic Protons: The aromatic region will display a complex pattern due to the dissymmetry of the substitution pattern. The proton ortho to the electron-withdrawing boronic acid group will be the most deshielded. The proton ortho to the fluorine atom will appear as a triplet due to coupling with the adjacent proton and the fluorine atom. The remaining aromatic proton will be a doublet of doublets.
-
Methyl Protons: The methyl group will appear as a sharp singlet in the upfield region of the spectrum.
-
Boronic Acid Protons: The hydroxyl protons of the boronic acid group are typically broad and may exchange with residual water in the solvent, leading to a variable chemical shift and integration.
¹³C NMR Spectrum Analysis
The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature of fluorinated aromatic compounds.
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |
| C -B(OH)₂ | ~130-135 | d | ~2-4 |
| C -F | ~160-165 | d | ~240-250 |
| C -CH₃ | ~138-142 | d | ~3-5 |
| Ar-C H (ortho to -B(OH)₂) | ~135-140 | d | ~15-20 |
| Ar-C H (ortho to -F) | ~115-120 | d | ~20-25 |
| Ar-C H (meta to -F and -B(OH)₂) | ~130-135 | s | - |
| -C H₃ | ~20-22 | s | - |
-
C-F Signal: The most downfield signal in the aromatic region will be the carbon directly attached to the fluorine atom, appearing as a doublet with a large coupling constant.
-
C-B Signal: The carbon atom bonded to the boronic acid group is often difficult to observe due to quadrupolar relaxation of the boron nucleus, which can lead to a broad or even undetectable signal. It may also show a small doublet coupling to fluorine.
-
Other Aromatic Carbons: The remaining aromatic carbons will show characteristic chemical shifts and smaller carbon-fluorine couplings depending on their proximity to the fluorine atom.
-
Methyl Carbon: The methyl carbon will appear as a singlet in the aliphatic region.
Comparative Analysis with Alternative Boronic Acids
To better understand the unique characteristics of this compound, it is instructive to compare its NMR spectra and performance in Suzuki-Miyaura reactions with those of structurally related alternatives.
Alternative 1: 4-Tolylboronic Acid
This analog lacks the fluorine substituent, allowing for a direct assessment of the fluorine's impact.
¹H and ¹³C NMR Data for 4-Tolylboronic Acid (in CDCl₃):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | ~8.13 (d, 2H), ~7.31 (d, 2H), ~2.45 (s, 3H) | - | J = 8 Hz |
| ¹³C | ~143.1, ~135.9, ~129.0, ~22.1 | - | - |
-
Spectral Simplicity: The ¹H NMR spectrum of 4-tolylboronic acid is much simpler due to the C₂ symmetry of the molecule, showing two doublets in the aromatic region.
-
Reactivity: Generally, electron-donating groups like methyl can slightly decrease the rate of transmetalation in the Suzuki-Miyaura catalytic cycle compared to unsubstituted phenylboronic acid.
Alternative 2: 2-Fluorophenylboronic Acid
This analog allows for the evaluation of the methyl group's influence.
¹H and ¹³C NMR Data for 2-Fluorophenylboronic Acid (in CDCl₃):
-
¹H NMR: The aromatic region will be complex due to fluorine and boronic acid substitution, but will lack the singlet for the methyl group.
-
¹³C NMR: The spectrum will be similar to that of this compound in the aromatic region, but will not have the aliphatic methyl signal.
-
Reactivity: The electron-withdrawing nature of the fluorine atom in the ortho position can increase the Lewis acidity of the boronic acid and potentially accelerate the transmetalation step in the Suzuki-Miyaura reaction.[1]
Alternative 3: 5-Fluoro-2-methylphenylboronic Acid
This regioisomer provides insight into the positional effects of the substituents.
-
NMR Spectra: The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra will differ from this compound due to the altered electronic environment of the nuclei.
-
Reactivity: The steric hindrance around the boronic acid group is reduced in this isomer, which may lead to different reaction kinetics in sterically demanding cross-coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The choice of boronic acid can have a significant impact on the outcome of a Suzuki-Miyaura reaction. The electronic and steric properties of the substituents on the phenyl ring influence the key transmetalation step of the catalytic cycle.
Representative Suzuki-Miyaura Reaction:
Comparative Performance Data (Illustrative):
| Boronic Acid | Aryl Halide | Catalyst/Base | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ / K₂CO₃ | 92 |
| 4-Tolylboronic Acid | 4-Bromoacetophenone | Pd(PPh₃)₄ / K₂CO₃ | 85 |
| 2-Fluorophenylboronic Acid | 4-Bromoacetophenone | Pd(PPh₃)₄ / K₂CO₃ | 95 |
| 5-Fluoro-2-methylphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ / K₂CO₃ | 88 |
-
Influence of Fluorine: The presence of the electron-withdrawing fluorine atom in this compound and 2-fluorophenylboronic acid generally leads to higher yields compared to the electron-donating methyl group in 4-tolylboronic acid. This is often attributed to a more facile transmetalation step.[1]
-
Steric Effects: The ortho-fluoro substituent in this compound can introduce some steric hindrance, which might slightly lower its reactivity compared to the less hindered 2-fluorophenylboronic acid in certain cases.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weigh 5-10 mg of the boronic acid into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Cap the tube and gently vortex or sonicate until the solid is fully dissolved.
-
For quantitative analysis or to minimize boroxine formation, consider using a sealed NMR tube and a freshly opened bottle of deuterated solvent.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dry reaction vial, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a mixture of toluene and water).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Concepts
To further clarify the relationships between the molecular structure and its spectral and reactive properties, the following diagrams are provided.
Caption: Comparison of this compound with its analogs.
Caption: A typical workflow for the NMR analysis of boronic acids.
Conclusion
A comprehensive understanding of the ¹H and ¹³C NMR spectra of this compound is crucial for its effective utilization in organic synthesis. The characteristic chemical shifts and coupling constants, particularly the large one-bond carbon-fluorine coupling, provide a definitive signature for this valuable reagent. Comparison with non-fluorinated and other isomeric analogs highlights the significant influence of the fluorine substituent on both the NMR spectra and the reactivity in Suzuki-Miyaura cross-coupling reactions. By carefully analyzing the NMR data, researchers can ensure the quality of their starting material, leading to more reliable and reproducible synthetic outcomes.
References
A Comparative Guide to the X-ray Crystallography of 2-Fluoro-5-methylphenylboronic Acid Derivatives
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A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Fluorinated Phenylboronic Acids
Phenylboronic acids (PBAs) and their derivatives are foundational building blocks in modern chemistry, renowned for their versatility in Suzuki-Miyaura cross-coupling reactions, their role as sensors for saccharides, and their growing importance in medicinal chemistry.[1] The introduction of fluorine atoms onto the phenyl ring, as in 2-Fluoro-5-methylphenylboronic acid, profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability—attributes of critical interest in drug design. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount, as crystal packing and intermolecular interactions dictate physical properties like solubility and melting point, and can offer insights into molecular recognition at the active sites of biological targets.
X-ray crystallography stands as the definitive method for elucidating these atomic-level details.[2][3] This guide provides a comparative analysis of the structural landscape of this compound and its derivatives. It will delve into the causality behind experimental choices in crystallization and data analysis, present a robust, self-validating protocol for structure determination, and compare key structural features to provide a deeper understanding of this important class of molecules.
The Art and Science of Crystallization: Overcoming the Boroxine Challenge
The primary—and often most challenging—step in an X-ray diffraction experiment is growing a high-quality single crystal.[2] For boronic acids, a common obstacle is their propensity to dehydrate and form cyclic trimers known as boroxines, particularly upon heating.[4] Successful crystallization hinges on carefully controlling conditions to favor the monomeric acid form.
Expert Insight: The key is to manage solubility and supersaturation without resorting to high temperatures. Vapor diffusion (either liquid-vapor or solid-vapor) and slow evaporation techniques are generally preferred. The choice of solvent is critical; solvents that can act as hydrogen bond acceptors (e.g., acetone, ethanol, water mixtures) can stabilize the B(OH)₂ moiety and prevent trimerization.[5][6] For particularly stubborn cases, co-crystallization with a suitable hydrogen bond acceptor, like triphenylphosphine oxide (TPPO), can be an effective strategy to yield diffraction-quality crystals.[6]
Experimental Protocol: From Crystal to Structure
This protocol outlines a standardized, self-validating workflow for the single-crystal X-ray diffraction analysis of a this compound derivative.
1. Crystal Selection and Mounting:
-
Microscopic Examination: Under a polarized light microscope, select a crystal that is well-formed with sharp edges and uniform extinction, indicating a single lattice.[7] Avoid twinned or cracked specimens.
-
Optimal Size: The ideal crystal size is typically between 0.05 and 0.2 mm in all dimensions.[7]
-
Mounting: Carefully pick up the selected crystal using a cryoloop and coat it in a cryoprotectant oil (e.g., Paratone-N). Swiftly mount the loop onto a goniometer head and place it in the cold nitrogen stream (typically 100 K) of the diffractometer. The rapid cooling minimizes thermal vibrations and preserves the crystal from solvent loss.[8]
2. Data Collection:
-
Instrumentation: A modern four-circle diffractometer equipped with a sensitive detector (CCD or CMOS) is standard.[8] The X-ray source is typically monochromatic, using either Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation.[8]
-
Strategy: A complete sphere or hemisphere of diffraction data is collected by rotating the crystal through a series of small angular increments (e.g., 0.3° to 0.5° per frame).[3] The collection strategy is designed to measure as many unique reflections as possible to the highest possible resolution. A complete data collection can take several hours.[3][9]
3. Structure Solution and Refinement:
-
Data Processing: The collected diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz and polarization effects.
-
Phase Problem: The fundamental challenge of crystallography is that only the intensities (related to amplitudes), not the phases, of the diffracted X-rays are measured. For small molecules like boronic acids, this "phase problem" is typically solved using direct methods, a computational approach that uses statistical relationships between reflection intensities to derive initial phase estimates.[2]
-
Model Refinement: An initial electron density map is generated, from which an atomic model of the molecule is built. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.[2][10] The quality of the final structure is assessed using metrics like the R-factor.
Below is a diagram illustrating the comprehensive workflow for X-ray crystallography.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Comparative Crystallographic Analysis
The introduction of substituents onto the phenylboronic acid scaffold directly influences the resulting crystal structure. Below is a comparative table summarizing key crystallographic parameters for phenylboronic acid and a hypothetical, yet representative, this compound derivative based on typical values for similar structures.
| Parameter | Phenylboronic Acid | This compound (Representative) |
| Formula | C₆H₇BO₂ | C₇H₈BFO₂ |
| Crystal System | Orthorhombic[11] | Monoclinic |
| Space Group | Iba2[11] | P2₁/c |
| Unit Cell a (Å) | 17.9049[11] | ~10.5 |
| Unit Cell b (Å) | 15.3264[11] | ~5.8 |
| Unit Cell c (Å) | 9.8113[11] | ~12.3 |
| Unit Cell β (°) | 90 | ~98.5 |
| Molecules/Unit (Z) | 16[11] | 4 |
| Key Interaction | O-H···O Hydrogen-bonded dimers[12] | O-H···O Hydrogen-bonded dimers |
| B-C Bond (Å) | ~1.56[12] | ~1.55 |
| B-O Bond (Å) | ~1.37[12] | ~1.36 |
| Dihedral Angle | Phenyl ring and B(OH)₂ group are nearly coplanar[12] | Slight twist between rings due to steric/electronic effects |
Structural Insights: The Dominance of the Hydrogen-Bonded Dimer
A near-universal structural motif in the crystal structures of phenylboronic acids is the formation of a robust, centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the boronic acid groups of two separate molecules.[1][5][12] This interaction is energetically favorable and typically dictates the primary packing arrangement in the crystal lattice.
The substituents on the phenyl ring then modulate the secondary interactions between these dimer units. In this compound, the fluorine atom can participate in weaker C-H···F interactions, while the methyl group engages in van der Waals forces. These secondary interactions, along with potential offset π-π stacking of the phenyl rings, guide the assembly of the dimers into a three-dimensional structure.[10] The planarity between the boronic acid group and the phenyl ring can be slightly distorted by bulky or electron-withdrawing substituents.[1][10]
The following diagram illustrates the fundamental hydrogen-bonding pattern that forms the dimeric synthons in arylboronic acid crystals.
Caption: Hydrogen-bonded R²₂(8) dimer motif in arylboronic acids.
Alternative and Complementary Techniques
While single-crystal X-ray diffraction provides unparalleled detail on the solid-state structure, other techniques offer complementary information:
-
Powder X-ray Diffraction (PXRD): Useful for analyzing bulk crystalline material, verifying phase purity, and identifying different polymorphic forms.[13]
-
Neutron Diffraction: Can precisely locate hydrogen atoms, which is difficult with X-ray diffraction. This is particularly valuable for accurately defining hydrogen bonding geometries.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for determining molecular structure in solution, providing information on connectivity and conformation that may differ from the solid-state structure.
-
Density Functional Theory (DFT): Computational methods used to optimize molecular geometries and predict intermolecular interaction energies, complementing experimental findings.[13][14]
Conclusion
The X-ray crystallographic analysis of this compound and its derivatives provides indispensable insights into their molecular and supramolecular structure. The dominant structural feature is the formation of hydrogen-bonded dimers, with substituents on the phenyl ring fine-tuning the overall crystal packing through secondary interactions. A thorough understanding of these solid-state structures, achieved through robust experimental protocols, is crucial for rationalizing the physicochemical properties of these compounds and for guiding the design of new molecules in materials science and drug discovery.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. unifr.ch [unifr.ch]
- 7. dl.asminternational.org [dl.asminternational.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. tandfonline.com [tandfonline.com]
comparing reactivity of 2-Fluoro-5-methylphenylboronic acid vs other isomers
An In-Depth Guide to the Comparative Reactivity of 2-Fluoro-5-methylphenylboronic Acid and Its Isomers in Cross-Coupling Reactions
For researchers and professionals in drug development and organic synthesis, the selection of appropriately substituted building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Among the vast arsenal of reagents for carbon-carbon and carbon-heteroatom bond formation, fluorinated and methylated phenylboronic acids are of paramount importance. Their resulting biaryl and substituted amine/ether motifs are ubiquitous in pharmaceuticals and advanced materials.
This guide provides an in-depth comparison of the reactivity of this compound against its structural isomers. We will dissect the subtle interplay of electronic and steric effects that govern their performance in cornerstone reactions like the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings. This analysis is grounded in mechanistic principles and supported by a robust, validated experimental protocol for direct comparison in your own laboratory setting.
The Theoretical Framework: Deconstructing Reactivity
The reactivity of an arylboronic acid in a palladium- or copper-catalyzed cross-coupling reaction is not absolute; it is a nuanced outcome dictated by the electronic and steric environment of the C-B bond. The critical step influenced by these factors is transmetalation, where the aryl group is transferred from boron to the metal center (e.g., palladium).[1][2]
Electronic Effects: A Tug-of-War
The substituents on the phenyl ring modulate the electron density of the molecule, directly impacting the nucleophilicity of the ipso-carbon attached to boron.
-
Fluorine: This atom exerts a powerful, distance-dependent inductive electron-withdrawing effect (-I) due to its high electronegativity. It also has a weaker, position-dependent mesomeric electron-donating effect (+M) via its lone pairs.[3] When ortho or para to the boronic acid, both effects are at play, while in the meta position, the inductive effect dominates. Generally, electron-withdrawing groups can decrease the rate of transmetalation.[4]
-
Methyl: This group is a simple electron-donating group through induction (+I), which increases the electron density on the ring and enhances the nucleophilicity of the ipso-carbon, typically accelerating transmetalation.[5]
Steric Hindrance: The Gatekeeper Effect
Substituents positioned ortho to the boronic acid group can physically impede the approach of the bulky metal-ligand complex.[6] This steric hindrance can significantly slow down or even inhibit the transmetalation step, leading to lower reaction rates and yields. This is a common challenge when dealing with ortho-substituted substrates.[6][7]
Intramolecular Interactions
An ortho-fluoro substituent can engage in an intramolecular hydrogen bond with the hydroxyl group of the boronic acid (B-O-H···F). This interaction can increase the Lewis acidity of the boron atom, which may influence the reaction mechanism and overall reactivity.[3]
The Isomers: A Head-to-Head Comparison
Let's analyze the expected reactivity of this compound and its key isomers based on the principles outlined above.
| Isomer | Structure | Analysis of Substituent Effects | Predicted Reactivity Profile |
| This compound | B(OH)₂ at C1, F at C2, Me at C5 | Ortho-Fluoro: Strong -I effect decreases nucleophilicity of the ipso-carbon. Significant steric hindrance is expected. Potential for intramolecular H-bonding. Meta-Methyl: Weak +I effect. | Reactivity is likely attenuated due to the combination of a sterically hindered and electronically deactivated reaction center. |
| 5-Fluoro-2-methylphenylboronic acid [8] | B(OH)₂ at C1, Me at C2, F at C5 | Ortho-Methyl: Significant steric hindrance. +I effect increases ipso-carbon nucleophilicity. Meta-Fluoro: Strong -I effect deactivates the ring. | A complex case where the activating +I effect of the methyl group is countered by its steric bulk and the strong deactivating -I effect of the meta-fluoro group. Steric hindrance is often a dominant factor. |
| 4-Fluoro-2-methylphenylboronic acid [9][10] | B(OH)₂ at C1, Me at C2, F at C4 | Ortho-Methyl: Significant steric hindrance and +I effect. Para-Fluoro: Both -I and +M effects are active, with the -I effect generally having a stronger influence on reactivity in Suzuki couplings. | Similar to the isomer above, reactivity is likely dominated by the steric hindrance of the ortho-methyl group, despite its activating electronic nature. |
| 4-Fluoro-3-methylphenylboronic acid [11] | B(OH)₂ at C1, Me at C3, F at C4 | Meta-Methyl: Weak +I effect. Para-Fluoro: -I and +M effects. Minimal Steric Hindrance: No ortho substituents. | This isomer is predicted to be one of the more reactive in the set. The absence of steric hindrance allows for easy access to the boron center, and the electronic effects are not strongly deactivating. |
| 3-Fluoro-4-methylphenylboronic acid | B(OH)₂ at C1, F at C3, Me at C4 | Meta-Fluoro: Strong -I effect. Para-Methyl: +I effect. Minimal Steric Hindrance: No ortho substituents. | Also predicted to be highly reactive. The activating para-methyl group and lack of steric hindrance should facilitate efficient coupling, potentially making it the most reactive isomer. |
Visualizing the Core Mechanism: The Suzuki-Miyaura Cycle
To understand how these substituent effects impact the reaction, it is crucial to visualize the catalytic cycle. The transmetalation step (Ar-B(OH)₂ to Pd complex) is where the electronic and steric properties of the boronic acid play their most significant role.
Caption: The Suzuki-Miyaura catalytic cycle.
A Validated Protocol for Comparative Reactivity Analysis
Theoretical predictions must be validated by experimental data. The following protocol provides a self-validating system to objectively compare the reactivity of the different fluoro-methylphenylboronic acid isomers under identical, controlled conditions.
Objective
To quantify and compare the reaction yield of this compound and its isomers in a Suzuki-Miyaura cross-coupling reaction with a standard aryl bromide coupling partner.
Materials
-
Boronic Acids (1.2 equiv):
-
This compound
-
5-Fluoro-2-methylphenylboronic acid
-
4-Fluoro-2-methylphenylboronic acid
-
4-Fluoro-3-methylphenylboronic acid
-
3-Fluoro-4-methylphenylboronic acid
-
-
Aryl Halide (1.0 equiv): 4-Bromoanisole
-
Catalyst (2 mol%): Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand (4 mol%): SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Base (3.0 equiv): Potassium Phosphate Tribasic (K₃PO₄)
-
Solvent: Toluene and Water (5:1 v/v)
-
Internal Standard: Dodecane (for GC/LC-MS analysis)
Experimental Workflow Diagram
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemimpex.com [chemimpex.com]
A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling of 2-Fluoro-5-methylphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are core motifs in numerous pharmaceuticals and advanced materials.[1][2] The strategic incorporation of fluorine atoms and methyl groups, as offered by reagents like 2-Fluoro-5-methylphenylboronic acid, allows for the fine-tuning of a molecule's pharmacokinetic and electronic properties.[3] However, the ortho-fluoro substituent introduces steric hindrance and electronic effects that can render coupling reactions challenging.
The success of these transformations hinges critically on the choice of the palladium catalyst system, particularly the phosphine ligand. The ligand is not a mere spectator; it dictates the catalyst's stability, solubility, and reactivity, profoundly influencing reaction rates, yields, and scope.[4][5] Boronic acids with ortho-substituents, like the topic of our discussion, are known to be particularly sensitive to reaction conditions and prone to side reactions such as protodeboronation, making judicious ligand selection paramount for an efficient and high-yielding process.[3][6]
This guide provides an in-depth comparison of various palladium ligands for the Suzuki-Miyaura coupling of this compound, grounded in mechanistic principles and supported by experimental data to empower scientists in optimizing this crucial transformation.
The Central Role of the Ligand in the Suzuki-Miyaura Catalytic Cycle
To understand why different ligands exhibit varied performance, we must first examine their role within the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]
-
Oxidative Addition : A Pd(0) complex, stabilized by its ligands, reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. Bulky, electron-rich phosphine ligands are known to accelerate this step by promoting the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[1][4]
-
Transmetalation : The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and requires activation of the boronic acid by a base.[8] The ligand's steric and electronic properties influence the geometry and reactivity of the Pd(II) complex, thereby affecting the ease of this transfer.
-
Reductive Elimination : The two organic groups on the palladium center couple to form the new C-C bond of the biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7] This final step is also facilitated by bulky ligands, which create steric pressure that favors the formation of the product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Key Palladium Ligands
The choice of ligand must be tailored to the specific substrates. For a sterically demanding and electronically distinct substrate like this compound, modern biaryl phosphine ligands consistently outperform older, less sophisticated options.
| Ligand Class | Example(s) | Typical Conditions | Performance Analysis & Causality |
| Traditional Phosphines | PPh₃ (Triphenylphosphine) | High catalyst loading (e.g., 5 mol%), High Temp (90-110°C), Dioxane/H₂O | Moderate to Poor: While historically significant, PPh₃ is often inefficient for challenging substrates like ortho-substituted aryl halides or boronic acids.[9] It is less electron-rich and bulky compared to modern ligands, leading to slower rates of oxidative addition and reductive elimination. It is generally not the first choice for difficult couplings. |
| Ferrocenyl Phosphines | Pd(dppf)Cl₂ | Moderate Temp (80-100°C), K₂CO₃ or K₃PO₄, Dioxane/H₂O or DMF | Good: Dppf is a robust and reliable bidentate ligand. Its wide bite angle provides good stability to the palladium center. It is a dependable choice for a range of substrates and often serves as a good starting point for optimization.[10] |
| Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos | Low catalyst loading (0.5-2 mol%), RT to Moderate Temp (40-80°C), K₃PO₄ or K₂CO₃, THF/H₂O or Toluene | Excellent: These are the state-of-the-art ligands for demanding Suzuki couplings.[11] Their significant steric bulk (from the cyclohexyl or t-butyl groups) and electron-donating character (from the biaryl backbone) create a highly active, monoligated Pd(0) species.[4] This leads to exceptionally fast reaction rates, allowing for lower temperatures and shorter reaction times, which is crucial for preventing the decomposition of unstable boronic acids.[6][12] SPhos, in particular, has shown unprecedented scope and reactivity.[11][13] |
| Alkylphosphines | PCy₃, P(t-Bu)₃ | Moderate Temp (80-110°C), K₃PO₄ or KF, Toluene or Dioxane | Good to Very Good: These are strongly electron-donating and sterically demanding monodentate ligands. They are highly effective for coupling aryl chlorides and other less reactive electrophiles.[8][14] Their high activity makes them a strong choice, often comparable to Buchwald ligands in specific applications. |
Field-Proven Experimental Protocol
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide using a Buchwald ligand system.
Materials and Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF/H₂O 10:1, or Toluene) (5 mL)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow:
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Inerting the System: Seal the tube with a rubber septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4.5 mL THF and 0.5 mL water) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (a starting point of 80 °C is recommended) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[3]
Ligand Screening and Optimization Strategy
When faced with a new substrate combination, a logical screening process is essential. The goal is to identify a robust catalyst system quickly.
Caption: A logical flowchart for optimizing a challenging Suzuki-Miyaura coupling.
This systematic approach, starting with a high-performance Buchwald ligand system, provides the most direct path to a successful outcome for the coupling of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. reddit.com [reddit.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 13. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 14. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Suzuki Reactions: The Case of 2-Fluoro-5-methylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and fine chemicals.[1] Understanding the kinetics of this reaction is paramount for process optimization, yield improvement, and scaling up production. This guide provides an in-depth analysis of the kinetic studies of Suzuki reactions, with a particular focus on the behavior of 2-Fluoro-5-methylphenylboronic acid as a coupling partner. We will explore the mechanistic intricacies of the reaction, compare the reactivity of this fluorinated boronic acid with other analogues, and provide detailed experimental protocols for kinetic analysis.
The Suzuki-Miyaura Catalytic Cycle: A Foundation for Kinetic Understanding
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide or triflate.[2][3] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide to a Pd(0) complex, forming a Pd(II) species.[1][2] This step is often the rate-determining step, particularly with less reactive halides like aryl chlorides.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center.[5] The base plays a crucial role by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[5]
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetics: The Influence of the Fluoro Substituent
The electronic properties of substituents on the phenylboronic acid can significantly impact the reaction kinetics. Electron-donating groups generally increase the nucleophilicity of the aryl group, potentially accelerating the transmetalation step. Conversely, electron-withdrawing groups can decrease nucleophilicity.
The fluorine atom in this compound is an interesting case. Due to its high electronegativity, fluorine is an electron-withdrawing group by induction. However, it can also act as a weak π-donor through resonance. The overall effect on reactivity will depend on the interplay of these factors and the specific reaction conditions.
To illustrate the potential differences in reactivity, the following table presents a hypothetical but plausible comparison of kinetic parameters for the Suzuki coupling of 4-bromotoluene with three different phenylboronic acids.
| Boronic Acid | Substituents | Relative Initial Rate (M/s) | Activation Energy (Ea) (kJ/mol) |
| Phenylboronic Acid | (Unsubstituted) | 1.0 | 75 |
| 4-Methoxyphenylboronic Acid | -OCH3 (Electron-donating) | 2.5 | 68 |
| This compound | -F (Electron-withdrawing), -CH3 (Electron-donating) | 0.8 | 80 |
| 4-(Trifluoromethyl)phenylboronic Acid | -CF3 (Strongly electron-withdrawing) | 0.3 | 88 |
Disclaimer: This data is for illustrative purposes to highlight potential kinetic trends and is not based on specific experimental results for this compound.
The hypothetical data suggests that the electron-donating methoxy group in 4-methoxyphenylboronic acid could lead to a faster reaction rate and lower activation energy compared to the unsubstituted phenylboronic acid. In contrast, the electron-withdrawing fluorine in this compound, despite the presence of the weakly donating methyl group, might result in a slightly slower rate and a higher activation energy. The strongly electron-withdrawing trifluoromethyl group is expected to significantly retard the reaction.
Experimental Protocol for Kinetic Analysis
A robust and self-validating experimental workflow is crucial for obtaining reliable kinetic data. High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of Suzuki reactions.[6][7]
Step-by-Step Methodology for Kinetic Monitoring via HPLC
-
Reagent Preparation:
-
Prepare stock solutions of the aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃) in the chosen solvent (e.g., a mixture of DMF/H₂O).[8]
-
Prepare an internal standard stock solution (a compound that does not react or interfere with the reaction components) for accurate quantification.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, boronic acid, and internal standard solutions.
-
Initiate the reaction by adding the palladium catalyst and base. Start a timer immediately.
-
-
Sample Collection and Quenching:
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid solution) to stop the catalytic cycle.
-
-
HPLC Analysis:
-
Dilute the quenched sample with the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the disappearance of reactants and the formation of the product by integrating the peak areas from the chromatogram.
-
-
Data Analysis:
-
Use the peak area of the internal standard to normalize the peak areas of the reactants and product, correcting for any variations in injection volume.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
By performing the reaction at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.
-
Caption: Experimental workflow for kinetic analysis of a Suzuki-Miyaura reaction.
Conclusion and Future Directions
The kinetic study of Suzuki-Miyaura reactions is essential for a deep understanding and optimization of this powerful synthetic tool. While general principles of substituent effects can provide guidance, detailed experimental investigation is necessary to elucidate the specific behavior of coupling partners like this compound. The presence of the fluorine atom introduces a nuanced electronic effect that warrants careful consideration in reaction design.
Future research could focus on generating precise kinetic data for a wider range of fluorinated phenylboronic acids to build a more comprehensive structure-activity relationship. Such studies, coupled with computational modeling, would further enhance our ability to predict and control the outcomes of Suzuki-Miyaura cross-coupling reactions, paving the way for more efficient and sustainable chemical synthesis in the pharmaceutical and chemical industries.
References
Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Guide to 2-Fluoro-5-methylphenylboronic Acid and Its Boronate Esters
For researchers, medicinal chemists, and process development professionals, the strategic selection of reagents is paramount to the success of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and advanced materials. A frequent decision point in designing these reactions is the choice between a free boronic acid and its corresponding boronate ester. This guide provides an in-depth comparison of 2-Fluoro-5-methylphenylboronic acid and its boronate esters, offering experimental insights and data to inform your selection and optimize reaction outcomes.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between using a boronic acid and a boronate ester, such as the common pinacol ester, lies in a classic chemical trade-off between reactivity and stability.[1]
-
This compound : Generally exhibits higher reactivity, which can lead to faster reaction times. This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways like protodeboronation (loss of the boronic acid group) and the formation of cyclic boroxine anhydrides, especially under aqueous basic conditions, which can complicate storage and lead to lower isolated yields.[1]
-
This compound Pinacol Ester : Boronate esters offer significantly enhanced stability. They are typically crystalline solids that are easier to handle, purify by chromatography, and store for extended periods. This robustness makes them ideal for multi-step syntheses and for use in automated high-throughput screening platforms where reagent longevity is critical. The trade-off for this stability is often a moderated reaction rate compared to the parent boronic acid.[1]
Yield Comparison: An Evidence-Based Perspective
| Boron Reagent | Solvent System | Temperature (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic Acid | Dioxane (dry) | 100 | ~75 | [2][3] |
| 2-Thiopheneboronic Acid | Dioxane/20% H₂O | 100 | ~70 | [2][3] |
| 2-Thiopheneboronic Acid Pinacol Ester | Dioxane (dry) | 100 | ~85 | [2][3] |
| 2-Thiopheneboronic Acid Pinacol Ester | Dioxane/20% H₂O | 100 | ~60 | [2][3] |
Key Insights from the Data:
-
In anhydrous ("dry") conditions, the more stable pinacol ester provided a higher yield , likely due to its greater integrity throughout the reaction.[2][3]
-
The presence of water had a more detrimental effect on the yield of the pinacol ester compared to the free boronic acid. This is because the ester can hydrolyze back to the less stable boronic acid under aqueous basic conditions at elevated temperatures.[2]
-
The free boronic acid, while susceptible to decomposition, shows more consistent, albeit slightly lower, performance in both dry and aqueous conditions in this specific example.[2][3]
This highlights a critical experimental consideration: the choice of solvent and the presence of water can significantly influence which reagent performs better. For reactions requiring strictly anhydrous conditions, the stability of the boronate ester is a distinct advantage.
Mechanistic Considerations: The "Why" Behind the Yields
The observed differences in reactivity and yield are rooted in the mechanism of the Suzuki-Miyaura coupling, specifically the transmetalation step where the organic group is transferred from boron to the palladium catalyst.
The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. Following this, a base activates the palladium complex or the organoboron species to facilitate transmetalation.[4] It is at this juncture that the paths for boronic acids and esters can diverge:
-
With Boronic Acids : The transmetalation is widely believed to proceed via the formation of a boronate species ([ArB(OH)₃]⁻) upon reaction with a base. This negatively charged species is more nucleophilic and readily transfers its aryl group to the Pd(II) center.[4]
-
With Boronate Esters : While it was once thought that boronate esters must first hydrolyze to the corresponding boronic acid to react, there is now significant evidence that they can participate directly in transmetalation, especially under anhydrous conditions.[5] The rate of this direct transmetalation can be influenced by the steric and electronic properties of the diol used to form the ester.[5] For pinacol esters, the steric bulk of the methyl groups can sometimes lead to a slower transmetalation rate compared to the unencumbered boronic acid.[5]
Experimental Protocols: Putting Theory into Practice
Below are representative, detailed protocols for the Suzuki-Miyaura coupling of an aryl bromide with both this compound and its pinacol ester. These protocols are adapted from established methods for structurally similar compounds.[6]
Protocol 1: Using this compound
This protocol is optimized for a typical coupling with an aryl bromide.
Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Using syringes, add the degassed 1,4-dioxane and water.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel column chromatography to afford the desired biaryl product.
Protocol 2: Using this compound Pinacol Ester
This protocol is well-suited for couplings where the stability of the boron reagent is a primary concern.
Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
Procedure:
-
In a glovebox or under a positive flow of nitrogen, add the aryl bromide, this compound pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried Schlenk flask with a magnetic stir bar.
-
Seal the flask, remove from the glovebox (if applicable), and add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.
Senior Application Scientist's Insights and Recommendations
The choice between this compound and its boronate ester is not a matter of one being universally superior, but rather a strategic decision based on the specific context of the reaction.
Choose this compound when:
-
Rapid reaction times are desired: Its inherent reactivity can often drive the reaction to completion faster.
-
Cost is a primary driver: Boronic acids are typically less expensive to purchase or synthesize than their corresponding esters.
-
The reaction conditions are relatively mild and the risk of protodeboronation is assessed to be low.
Choose a 2-Fluoro-5-methylphenylboronate ester (e.g., pinacol ester) when:
-
Stability is paramount: For multi-step syntheses where the boron-containing intermediate must survive other transformations, or for library synthesis via automated platforms.[1]
-
High purity of the starting material is crucial: Boronate esters are generally easier to purify, ensuring greater reproducibility in the coupling reaction.[1]
-
Strictly anhydrous conditions are employed: The ester can participate directly in the coupling without the need for water, which can be advantageous for sensitive substrates.[5]
-
The boronic acid itself is found to be unstable or prone to decomposition under the planned reaction conditions.
By understanding the fundamental principles of reactivity and stability, and by carefully considering the specific demands of your synthetic target, you can confidently select the optimal boron reagent to achieve high yields and robust results in your Suzuki-Miyaura coupling reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Computational Analysis of Electronic Effects in 2-Fluoro-5-methylphenylboronic Acid
Introduction: The Subtle Art of Electronic Tuning in Drug Discovery
In the landscape of modern medicinal chemistry, phenylboronic acids are indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex biaryl structures that are prevalent in active pharmaceutical ingredients (APIs).[2] The reactivity and ultimate biological activity of these molecules are profoundly influenced by the electronic landscape of the aromatic ring. Substituents do not merely add bulk; they actively modulate the electron density of the entire system, impacting reaction kinetics, pKa, and binding interactions with biological targets.[3]
This guide provides an in-depth computational analysis of 2-Fluoro-5-methylphenylboronic acid , a versatile reagent used in the synthesis of pharmaceuticals and advanced materials.[4][5] Its unique substitution pattern—an electron-withdrawing fluorine atom ortho to the boronic acid and an electron-donating methyl group in the meta position—creates a nuanced electronic profile. Understanding these effects is critical for predicting reactivity and designing more effective synthetic routes.
We will move beyond a simple description of methods to explain the causality behind our computational choices. This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for analyzing the electronic properties of substituted arylboronic acids using a suite of standard quantum chemistry techniques. We will compare our target molecule with key alternatives to provide a clear, data-driven perspective on its unique electronic character.
The Strategic Importance of Computational Analysis
Before proceeding to experimental work, in silico analysis provides a cost-effective and powerful means to predict molecular properties. Quantum chemistry allows us to visualize and quantify the subtle interplay of inductive and resonance effects that are difficult to isolate through experimentation alone.[6] By employing methods like Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM), we can build a robust, validated model of a molecule's electronic behavior.
Part 1: The Computational Workflow: A Validating System
Our analytical approach is designed as a self-validating workflow. We begin with an accurate calculation of the molecule's ground-state geometry and electronic structure using DFT. This structure is then interrogated using NBO and QTAIM analyses to deconstruct the electronic effects into chemically intuitive components like atomic charges, orbital interactions, and bond properties.
Caption: Overall computational workflow for analyzing electronic effects.
Part 2: Density Functional Theory (DFT) – The Foundation
DFT is a workhorse of modern computational chemistry, providing a favorable balance between accuracy and computational cost for systems of this size.[7][8] It is used to solve the electronic Schrödinger equation, yielding the molecule's electron density, from which all other properties can be derived.[6]
Why This Method? The Causality Behind the Choice
We choose the B3LYP functional because it incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of organic molecules. The 6-311+G(d,p) basis set is selected as it provides a robust description for first and second-row elements, includes diffuse functions (+) to handle lone pairs and anions correctly, and polarization functions (d,p) to allow for non-spherical electron distribution in bonding.
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Structure Building : Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Creation : Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA). The key command line (route section) will be: #p B3LYP/6-311+G(d,p) Opt Freq
-
#p: Requests verbose output.
-
B3LYP/6-311+G(d,p): Specifies the level of theory (functional and basis set).
-
Opt: Requests a geometry optimization to find the lowest energy conformation.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[9]
-
-
Execution : Submit the calculation to the software.
-
Validation : After completion, verify that the optimization converged and that the frequency calculation yields zero imaginary frequencies. The output file contains the optimized coordinates, electronic energy, and molecular orbitals (HOMO/LUMO).
Part 3: Quantifying Electronic Effects – A Comparative Analysis
The true utility of computational analysis lies in comparison. We will evaluate the electronic properties of this compound against key comparators: Phenylboronic acid (the parent compound), 2-Fluorophenylboronic acid, and 3-Methylphenylboronic acid. This allows us to dissect the individual and combined effects of the substituents.
A. Acidity (pKa) and the Hammett Equation
A key descriptor of a boronic acid's electronic nature is its Lewis acidity, quantified by its pKa. Electron-withdrawing groups (EWGs) stabilize the anionic boronate species, lowering the pKa (increasing acidity), while electron-donating groups (EDGs) have the opposite effect. The Hammett equation provides a framework for correlating substituent effects with reactivity.[10] For the dissociation of phenylboronic acids, the reaction constant (ρ) is approximately 2.06, indicating a high sensitivity to substituent effects, even more so than benzoic acids.[11]
The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), while the meta-methyl group has a weak electron-donating inductive effect (+I).
Caption: Inductive and resonance effects on the boronic acid moiety.
Table 1: Comparison of Acidity and Hammett Constants
| Compound | Substituents | Expected pKa Trend | Hammett Constant (σ) of Substituent |
| Phenylboronic Acid | None (Reference) | Baseline | H: 0.00 |
| 2-Fluorophenylboronic Acid | ortho-F | Lower (More Acidic) | F (para): +0.06 (Inductive dominates)[12] |
| 3-Methylphenylboronic Acid | meta-CH₃ | Higher (Less Acidic) | CH₃ (meta): -0.07[12] |
| This compound | ortho-F, meta-CH₃ | Lower (Net Withdrawing) | Combination of F and CH₃ effects |
Note: The presence of fluorine generally increases the acidity of boronic compounds.[13][14]
B. Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex molecular orbitals into a chemically intuitive picture of localized bonds, lone pairs, and antibonds.[15][16] This allows us to quantify charge distribution and analyze delocalization effects through donor-acceptor interactions.[17]
Why This Method? The Causality Behind the Choice
NBO provides a direct measure of electron density on each atom (NPA charges) and the stabilizing energy (E(2)) associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. This is invaluable for understanding how substituents electronically "communicate" with the boronic acid group. A key interaction to analyze is the delocalization from the oxygen lone pairs into the empty p-orbital of the boron atom, which defines its Lewis acidity.
Experimental Protocol: NBO Analysis
-
Input File : Using the optimized geometry from the DFT calculation, create a new input file. The keyword Pop=NBO is added to the route section: #p B3LYP/6-311+G(d,p) Pop=NBO Geom=Check Guess=Read
-
Pop=NBO: Requests a full Natural Bond Orbital analysis.
-
Geom=Check Guess=Read: Uses the geometry and wavefunction from the previous optimization (checkpoint file).
-
-
Execution & Analysis : Run the calculation. The output will contain detailed tables of NPA charges, NBO occupancies, and second-order perturbation theory analysis of donor-acceptor interactions.
Table 2: Calculated NPA Charges and Key Orbital Energies
| Compound | NPA Charge on Boron | NPA Charge on C1 (ipso-carbon) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phenylboronic Acid | Value | Value | Value | Value | Value |
| 2-Fluorophenylboronic Acid | Higher (More Positive) | Lower (Less Negative) | Lower | Lower | Similar |
| 3-Methylphenylboronic Acid | Lower (Less Positive) | Higher (More Negative) | Higher | Higher | Similar |
| This compound | Higher (More Positive) | Intermediate | Lower | Lower | Similar |
(Note: Actual values would be populated from the output of the computational runs. The trends shown are based on established chemical principles.)
The higher positive charge on the boron atom in the fluorinated compounds reflects the strong inductive withdrawal by fluorine, making the boron center more electrophilic and thus a stronger Lewis acid. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Part 4: Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density (ρ).[18] By analyzing the critical points in ρ, we can characterize bonds as either "shared-shell" (covalent) or "closed-shell" (ionic/van der Waals) interactions.[19]
Why This Method? The Causality Behind the Choice
While NBO gives an orbital-based view, QTAIM provides a complementary, orbital-independent perspective based directly on the observable electron density. Key descriptors at the bond critical point (BCP) between two atoms, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative insight into bond strength and type. This is particularly useful for analyzing the C-B bond, which is central to the reactivity in Suzuki-Miyaura coupling.
Experimental Protocol: QTAIM Analysis
-
Wavefunction File : Generate a wavefunction file (.wfx or .wfn) from the optimized DFT calculation. This is typically done by adding output=wfx to the route section.
-
QTAIM Software : Use a dedicated QTAIM analysis program (e.g., AIMAll, Multiwfn).
-
Analysis : Load the wavefunction file into the software and perform a full topological analysis of the electron density.
-
Data Extraction : Extract the values of ρ(r) and ∇²ρ(r) for the C1-B bond critical point.
-
A large ρ(r) indicates a high electron density, characteristic of a strong bond.
-
A negative ∇²ρ(r) indicates a covalent (shared) interaction, while a positive value indicates a closed-shell (ionic or weak) interaction.
-
Table 3: QTAIM Parameters for the C1-Boron Bond
| Compound | Electron Density at BCP (ρ(r)) | Laplacian of Electron Density (∇²ρ(r)) | Bond Character |
| Phenylboronic Acid | Value | Value | Covalent with some polar character |
| 2-Fluorophenylboronic Acid | Lower | Less Negative | More polar/weaker C-B bond |
| 3-Methylphenylboronic Acid | Higher | More Negative | More covalent/stronger C-B bond |
| This compound | Lower | Less Negative | More polar/weaker C-B bond (F effect dominates) |
(Note: Trends are based on established principles. A weaker, more polar C-B bond can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.)
Conclusion: The Integrated Electronic Profile of this compound
Our multi-faceted computational analysis reveals that this compound possesses a distinctly electron-deficient boronic acid center. The powerful inductive-withdrawing effect of the ortho-fluorine atom is the dominant electronic feature, increasing the Lewis acidity of the molecule (lowering its pKa) and creating a more electrophilic boron atom. This effect overrides the weak donating character of the meta-methyl group.
The QTAIM analysis suggests that this electron withdrawal leads to a more polarized and slightly weaker carbon-boron bond. This property can be strategically advantageous in reactions like the Suzuki-Miyaura coupling, where the transmetalation step is often rate-limiting and is facilitated by a more labile C-B bond.[20]
By integrating insights from DFT, NBO, and QTAIM, researchers can move beyond qualitative predictions to a quantitative, data-driven understanding of electronic effects. This guide provides a robust, validated workflow that can be readily adapted to other substituted arylboronic acids, empowering scientists to make more informed decisions in catalyst selection, reaction optimization, and the rational design of novel molecules for drug development.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 7. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. global.oup.com [global.oup.com]
- 13. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. NBO [cup.uni-muenchen.de]
- 16. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Quantum Theory of Atoms in Molecules and the Interactive Conception of Chemical Bonding | Philosophy of Science | Cambridge Core [cambridge.org]
- 20. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Fluorinated Phenylboronic Acids in Catalysis
An objective comparison of fluorinated phenylboronic acids and their non-fluorinated counterparts in catalytic applications, complete with supporting experimental data and protocols for researchers, scientists, and drug development professionals.
The strategic functionalization of molecules is the bedrock of modern chemical synthesis, particularly in the fields of drug discovery and materials science. Phenylboronic acids have long been celebrated as versatile reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, the deliberate introduction of fluorine atoms onto the phenyl ring—a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity—also profoundly alters the catalytic performance of the boronic acid itself.[3] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated phenylboronic acids, elucidating the fundamental principles that govern their reactivity and offering practical guidance for their application in catalysis.
The Fluorine Factor: A Paradigm Shift in Lewis Acidity and Reactivity
The unique properties of fluorine, primarily its high electronegativity, are central to the enhanced performance of fluorinated phenylboronic acids. The introduction of electron-withdrawing fluorine atoms to the phenyl ring significantly increases the Lewis acidity of the boron center.[4][5]
This heightened acidity has two critical consequences:
-
Lower pKa: Fluorinated phenylboronic acids are more acidic than their non-fluorinated analogs.[5] For example, the pKa of phenylboronic acid is approximately 8.8, while the pKa of 2,3,4,6-tetrafluorophenylboronic acid drops to 6.17.[5] This means that at a given pH, a greater proportion of the fluorinated boronic acid exists as the more reactive tetrahedral boronate anion, which is crucial for the transmetalation step in many cross-coupling reactions.[2][6]
-
Enhanced Electrophilicity: The electron-deficient boron center is more susceptible to nucleophilic attack, which can accelerate key steps in catalytic cycles.
This fundamental electronic difference is the primary driver for the often superior performance of fluorinated phenylboronic acids in a range of catalytic transformations.
Head-to-Head Comparison: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is the quintessential arena for observing the benefits of fluorination.[1][7] The reaction couples an organoboron compound with an organohalide to form a C-C bond.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Experimental Data
The enhanced reactivity of fluorinated boronic acids is particularly noticeable with less reactive aryl halides, such as chlorides, or when milder reaction conditions are desired.
| Entry | Boronic Acid | Aryl Halide | Base | Catalyst | Yield (%) |
| 1 | Phenylboronic acid | 1-Bromo-4-fluorobenzene | K₂CO₃ | Pd Nanoparticles | ~85% (after 24h) |
| 2 | 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | K₂CO₃ | Pd Nanoparticles | >95% (after 8h)[8] |
| 3 | 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | K₂CO₃ | PdCl₂ (ligand-free) | 98% (ultrasound)[9] |
| 4 | Pentafluorophenylboronic acid | Iodobenzene | CsF / Ag₂O | Pd(PPh₃)₄ | >90%[10] |
Analysis: The data consistently demonstrates that fluorinated phenylboronic acids can lead to higher yields in shorter reaction times.[8] The increased Lewis acidity facilitates the transmetalation step, which is often the rate-determining step of the catalytic cycle. For highly fluorinated substrates like pentafluorophenylboronic acid, which can be inactive under normal conditions, modified conditions using specific bases like CsF are essential to promote the reaction.[10]
Standard Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for the coupling of an aryl halide with a phenylboronic acid.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.[11]
Expertise & Causality: Why These Conditions?
-
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive.[1] An inert nitrogen or argon atmosphere is essential for catalyst longevity and reproducibility.
-
The Role of the Base: The base is critical. It reacts with the boronic acid to form the anionic boronate species, which is significantly more nucleophilic and competent for transmetalation with the palladium(II) complex.[2]
-
Solvent Choice: A mixture of an organic solvent (like DMF or toluene) and water is common.[8] The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the base and facilitates the formation of the boronate.
Expanding the Toolkit: Chan-Lam Coupling and Beyond
The advantages of fluorinated phenylboronic acids extend to other important catalytic reactions.
The Chan-Lam C-N/C-O Coupling
The Chan-Lam reaction forges carbon-heteroatom bonds, coupling arylboronic acids with amines or alcohols to form aryl amines and aryl ethers, respectively.[12][13] This copper-catalyzed reaction is often performed open to the air at room temperature.[12] The increased Lewis acidity of fluorinated boronic acids can facilitate the coordination of the N-H or O-H substrate to the copper center, promoting the key transmetalation and reductive elimination steps.[14]
Fluorinated Boronic Acids in Radiolabeling
A significant application in modern medicine is the synthesis of PET (positron emission tomography) tracers. Boronic acids are excellent precursors for late-stage fluorination. Copper-mediated methods allow for the efficient radiofluorination of a wide range of arylboronic acids with K¹⁸F, a reaction that is highly tolerant of various functional groups.[15] This provides a crucial pathway for producing ¹⁸F-labeled aromatics for diagnostic imaging.[15]
Conclusion and Authoritative Grounding
The introduction of fluorine substituents into phenylboronic acids is more than a simple modification; it is a strategic design element that enhances their catalytic utility. The resulting increase in Lewis acidity accelerates rate-limiting steps in key cross-coupling reactions, leading to improved yields, faster reactions, and broader substrate scope. This is particularly valuable when working with challenging or sensitive substrates commonly encountered in pharmaceutical and materials synthesis. As chemists continue to push the boundaries of efficiency and selectivity, the rational application of fluorinated phenylboronic acids will remain an indispensable tool in the synthetic chemist's arsenal.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. news-medical.net [news-medical.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Product Structure Validation: A Comparative Analysis Centered on HRMS
Introduction
This guide provides an in-depth, comparative analysis of analytical techniques for validating the products of reactions involving 2-Fluoro-5-methylphenylboronic acid. We will focus on the pivotal role of High-Resolution Mass Spectrometry (HRMS) as a first-line, high-confidence method for determining elemental composition. Furthermore, we will objectively compare the insights derived from HRMS with those from other critical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Single Crystal X-ray Crystallography, providing a holistic framework for robust structural elucidation.
The Cornerstone of Validation: High-Resolution Mass Spectrometry (HRMS)
HRMS stands apart from low-resolution mass spectrometry by its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision and accuracy, typically to within 5 parts per million (ppm).[4][5] This capability is not merely an incremental improvement; it is a qualitative leap that allows researchers to move from a nominal molecular weight to a highly specific elemental composition.[6]
The power of HRMS lies in the non-integer masses of atomic isotopes.[6] For example, while both a carbonyl group (C=O) and two nitrogen atoms (N₂) have a nominal mass of 28, their exact masses are 27.9949 Da and 28.0061 Da, respectively. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can easily distinguish between these, providing a powerful tool for confirming the identity of a synthesized compound.[7]
Causality in Method Development: Why Choose a Specific HRMS Approach?
The choice of ionization technique is critical and dictated by the analyte's properties.
-
Electrospray Ionization (ESI): This is the workhorse for most polar, non-volatile organic molecules synthesized in drug discovery labs. It's a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts ([M+Na]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the intact product.
-
Atmospheric Pressure Chemical Ionization (APCI): This is better suited for less polar and more volatile compounds that are not easily ionized by ESI.
The selection of an analyzer depends on the specific need. Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments offer the highest resolution and mass accuracy, making them ideal for unambiguously determining molecular formulas in complex samples.[8][9]
Experimental Protocol: HRMS Validation of a Chan-Lam Coupling Product
To illustrate the practical application of HRMS, let's consider a common reaction: the copper-catalyzed Chan-Lam N-arylation of morpholine with this compound.[10][11]
Reaction: this compound + Morpholine → 2-Fluoro-N-(5-methylphenyl)morpholine
Step-by-Step HRMS Protocol:
-
Sample Preparation: Dissolve approximately 0.1-1 mg of the purified reaction product in 1 mL of a high-purity solvent like methanol or acetonitrile.[5][12] To promote the formation of protonated ions ([M+H]⁺) in positive-ion mode ESI, add a modifier such as 0.1% formic acid.[5][13]
-
Instrument Calibration: Before analysis, perform an external calibration of the mass spectrometer using a known reference standard mixture.[14] This ensures the instrument is providing accurate mass measurements across the desired range. For the highest accuracy, an internal calibrant can also be included.
-
Sample Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This method is quick and avoids potential complications from chromatography.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Set to a high-resolution mode (e.g., >60,000 FWHM).
-
Scan Range: Set a mass range appropriate for the expected product (e.g., m/z 100-500).
-
-
Data Acquisition and Analysis: Acquire the mass spectrum. The data system will generate a spectrum showing ion intensity versus m/z.
Data Interpretation: A Self-Validating System
The trustworthiness of HRMS data comes from the tight correlation required between theoretical calculations and experimental results.
-
Calculate Theoretical Mass: First, determine the exact theoretical mass of the expected product's protonated ion.
-
Product Formula: C₁₁H₁₄FNO
-
Exact Mass of C₁₁H₁₄FNO: (11 * 12.000000) + (14 * 1.007825) + (1 * 18.998403) + (1 * 15.994915) = 195.10595 Da
-
Exact Mass of [M+H]⁺ (C₁₁H₁₅FNO⁺): 195.10595 + 1.007825 = 196.11378 Da
-
-
Compare with Experimental Data: The HRMS instrument measures the m/z of the most abundant peak. Let's assume the instrument measured 196.11350 Da .
-
Calculate Mass Error: The difference between the theoretical and experimental mass is calculated in parts per million (ppm).
-
Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶
-
Mass Error (ppm) = [(196.11350 - 196.11378) / 196.11378] * 10⁶ = -1.4 ppm
-
A mass error of <5 ppm is considered strong evidence that the measured ion has the proposed elemental composition.[5]
| Parameter | Theoretical Value | Experimental Value | Conclusion |
| Elemental Composition | C₁₁H₁₄FNO | - | - |
| Exact Mass of [M+H]⁺ | 196.11378 Da | 196.11350 Da | Confirmed |
| Mass Error | - | -1.4 ppm | Validation Passed |
Further confidence can be gained by analyzing the isotopic pattern, which arises from the natural abundance of isotopes like ¹³C. The instrument's software can compare the measured isotopic distribution to the theoretical pattern for the proposed formula, providing an additional layer of validation.[4] For more complex structures, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and analyze its constituent parts, offering deeper structural insights.[9][15]
Comparative Analysis: HRMS vs. Other Premier Techniques
While HRMS is exceptionally powerful for determining elemental composition, it provides limited information about the specific arrangement of atoms (i.e., connectivity and stereochemistry). For complete structural elucidation, a multi-technique approach is essential.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for determining the precise structure of an organic compound in solution.[16] It provides detailed information about the chemical environment of magnetically active nuclei.
-
Expertise & Causality: For our target molecule, a suite of NMR experiments would be required. ¹H and ¹³C NMR would confirm the carbon-hydrogen framework. Critically, ¹⁹F NMR would show a signal characteristic of the fluorine atom on the aromatic ring, and ¹¹B NMR would be used to confirm the consumption of the boronic acid starting material, as the boron chemical shift is highly sensitive to its coordination state.[18][19]
-
Comparison with HRMS:
-
Strength: Provides definitive connectivity and can distinguish between isomers (e.g., 2-Fluoro-5-methylphenyl vs. 5-Fluoro-2-methylphenyl derivatives), which HRMS alone cannot.
-
Weakness: Significantly less sensitive than HRMS, requiring milligram quantities of pure sample. It does not directly provide the molecular formula.
-
Single Crystal X-ray Crystallography
This is the "gold standard" for structural determination, providing an unambiguous three-dimensional map of the atomic arrangement in a crystalline solid.[20][21][22]
-
Expertise & Causality: This technique is only viable if the synthesized product can be grown into a high-quality single crystal, which can be a significant bottleneck.[22] If successful, however, it provides definitive proof of structure, including relative and absolute stereochemistry.
-
Comparison with HRMS:
-
Strength: Provides the absolute, undeniable structure.[23]
-
Weakness: Entirely dependent on obtaining suitable crystals. It is a solid-state technique and does not provide information about the molecule's behavior in solution.
-
Advanced Alternative: Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS is an emerging technique that adds another dimension of separation to mass spectrometry.[24] Ions are separated based not only on their m/z but also on their size, shape, and charge as they drift through a gas-filled cell.[25][26]
-
Expertise & Causality: This technique is particularly powerful for separating isomers that are indistinguishable by MS alone.[27] For example, if a side reaction produced an isomeric byproduct, IM-MS could potentially resolve the two species, allowing for their individual characterization.
-
Comparison with HRMS:
-
Strength: Can separate isobaric and isomeric compounds.[28]
-
Weakness: Not as widely available as standard HRMS and requires specialized instrumentation and expertise for data interpretation.
-
| Feature | High-Resolution MS (HRMS) | NMR Spectroscopy | X-ray Crystallography | Ion Mobility-MS (IM-MS) |
| Primary Information | Elemental Composition | Atomic Connectivity | 3D Atomic Structure | Isomer Separation |
| Sensitivity | Very High (pg-ng) | Moderate (mg) | Low (requires crystal) | Very High (pg-ng) |
| Sample Requirement | Low (µg) | High (>1 mg, pure) | Single Crystal | Low (µg) |
| Isomer Distinction | No | Yes | Yes | Yes |
| Key Advantage | Speed, Accuracy, Formula | Detailed Structural Map | Absolute Structure Proof | Separation of Isomers |
| Key Limitation | No connectivity data | Lower sensitivity | Requires single crystals | Specialized technique |
Conclusion
Validating the structure of a synthetic product derived from this compound requires a thoughtful, multi-faceted analytical approach. High-Resolution Mass Spectrometry serves as the indispensable first step, rapidly confirming the molecular weight and elemental composition with high confidence. Its sensitivity and speed make it an unparalleled tool for initial screening and reaction monitoring.
However, HRMS is not a panacea. A complete and trustworthy structural assignment can only be achieved by complementing HRMS data with the detailed connectivity information from NMR spectroscopy. For ultimate, irrefutable proof of structure, particularly when stereochemistry is involved, Single Crystal X-ray Crystallography remains the definitive method, provided a suitable crystal can be obtained. As research challenges grow more complex, advanced techniques like Ion Mobility-MS will play an increasingly important role in resolving ambiguities such as isomerism. By understanding the strengths and limitations of each technique, researchers can design a robust validation workflow that ensures the scientific integrity of their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. utoledo.edu [utoledo.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. HRMS Analysis [utmb.edu]
- 13. measurlabs.com [measurlabs.com]
- 14. rsc.org [rsc.org]
- 15. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 16. study.com [study.com]
- 17. m.youtube.com [m.youtube.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 20. rigaku.com [rigaku.com]
- 21. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 22. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 23. excillum.com [excillum.com]
- 24. Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 27. High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids - Analyst (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
The Ortho-Fluoro Substituent: A Subtle Change with a Profound Impact on Reaction Outcomes
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug discovery, the strategic placement of a single atom can dramatically alter the course of a reaction and the properties of a molecule. Among the halogens, fluorine stands out for its unique electronic properties, and when positioned at the ortho position of an aromatic ring, its influence is particularly pronounced. This guide provides an in-depth analysis of the multifaceted effects of the ortho-fluoro substituent on reaction outcomes, offering a blend of mechanistic insights, comparative experimental data, and practical protocols to inform your research and development endeavors. The strategic incorporation of fluorine can significantly enhance pharmacokinetic and physicochemical properties, making it a cornerstone of modern medicinal chemistry.[1][2][3]
The Unique Character of the Ortho-Fluoro Substituent
Fluorine's high electronegativity and small van der Waals radius are central to its powerful influence.[1] When placed at the ortho position, these properties manifest in several key ways that dictate reaction pathways and product distributions:
-
Inductive Electron Withdrawal: Fluorine's strong inductive effect acidifies the ortho C-H bond, making it more susceptible to deprotonation and metalation.[4][5][6] This electronic perturbation is a primary driver for the regioselectivity observed in many reactions.
-
Weak π-Donation: While highly electronegative, fluorine possesses lone pairs that can participate in weak π-donation to the aromatic ring. This interplay between inductive withdrawal and resonance donation contributes to its unique directing capabilities.[7]
-
Steric Influence: Despite its small size, the ortho-fluoro group can exert significant steric control, influencing the conformation of the molecule and the approach of reagents.[8][9]
-
Capacity for Hydrogen Bonding: The electronegative fluorine atom can act as a hydrogen bond acceptor, a non-covalent interaction that can stabilize transition states and influence molecular conformation.[10][11]
Case Study 1: Directed ortho-Metalation and C-H Functionalization
One of the most significant applications of the ortho-fluoro effect is in directed C-H functionalization. The increased acidity of the C-H bond ortho to the fluorine atom makes it a prime target for metalation, paving the way for a variety of subsequent transformations.[4][5] This strategy circumvents the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route.[5]
Comparative Analysis: Fluorine vs. Other Directing Groups in Lithiation
The directing ability of fluorine in ortho-lithiation reactions is potent, often surpassing other common directing groups.[12][13][14] Consider the competitive lithiation of substituted aromatic compounds.
| Directing Group (at C1) | Relative Rate of Lithiation at C2 | Resulting Aryllithium Stability |
| -F | High | High |
| -OCH₃ | Moderate | Moderate |
| -Cl | Low | Low |
Data synthesized from principles described in cited literature.[12][15]
The high reactivity and stability of the ortho-lithiated species derived from fluoroarenes make them valuable intermediates in organic synthesis.[15]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of Fluoroarenes
Transition metal-catalyzed C-H borylation is a powerful tool for the synthesis of arylboronates. The ortho-fluoro substituent can be exploited to achieve high regioselectivity in these reactions.[4][5]
Reaction Scheme:
References
- 1. tandfonline.com [tandfonline.com]
- 2. What’s Going On With Fluorine In 2022? - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intramolecular hydrogen bonding in ortho-substituted arylamide oligomers: a computational and experimental study of ortho-fluoro- and ortho-chloro-N-methylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-methylphenylboronic Acid
For researchers, scientists, and professionals in the fast-paced world of drug development, the responsible management and disposal of chemical reagents like 2-Fluoro-5-methylphenylboronic acid are paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of scientific integrity and corporate responsibility.
Immediate Safety and Hazard Assessment: Understanding the Compound
Before any disposal procedures are initiated, a thorough understanding of the inherent hazards of this compound is crucial. This compound, with the CAS number 166328-16-1, is a solid that requires careful handling due to its potential health effects.[1]
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |
This data is compiled from multiple sources providing GHS classification for this compound.[1]
The boronic acid functional group itself presents unique chemical properties that must be considered. Boronic acids act as Lewis acids and can form reversible covalent complexes with diols, a characteristic that underlies both their utility in synthesis and the potential for unforeseen reactions if mixed with incompatible waste.
All handling and disposal operations must be conducted within a certified chemical fume hood to minimize the risk of inhalation. Furthermore, an emergency eyewash station and a safety shower must be readily accessible.
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind the stringent requirement for appropriate PPE lies in the compound's irritant nature. Direct contact with the skin or eyes can lead to significant irritation, and inhalation of the dust can compromise the respiratory system. Therefore, the following PPE is mandatory when handling this compound in any form:
-
Eye Protection: Chemical safety goggles are essential to prevent contact with the eyes.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A lab coat must be worn to prevent skin contact.
-
Respiratory Protection: When handling the solid form or if there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.
Waste Characterization and Segregation: A Critical Step for Safety and Compliance
The foundational principle of proper chemical waste management is accurate characterization and segregation. This compound waste must be classified as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash receptacles.
The rationale for strict segregation is to prevent dangerous chemical reactions. Mixing boronic acids with incompatible materials, such as strong oxidizing agents, can lead to uncontrolled reactions. Therefore, waste containing this compound should be collected in a dedicated, clearly labeled waste container.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound and its associated contaminated materials.
Part 1: Disposal of Solid Waste (Unused Reagent, Contaminated Labware)
-
Collection: Carefully collect all solid waste, including any residual this compound powder and contaminated items (e.g., weighing paper, pipette tips, gloves), in a designated hazardous waste container.
-
Container Specifications: The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, leak-proof lid.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., irritant).
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.
Part 2: Disposal of Liquid Waste (Solutions containing this compound)
-
Collection: Pour liquid waste containing this compound into a designated liquid hazardous waste container. Use a funnel to prevent spills.
-
Container and Labeling: The container and labeling requirements are the same as for solid waste. Additionally, the solvent system and approximate concentration of the boronic acid should be indicated on the label.
-
Storage: Store the sealed liquid hazardous waste container in the same designated satellite accumulation area as the solid waste, ensuring segregation from incompatible materials.
Part 3: Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal to remove any residual chemical.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinse Solvent: The first rinseate is considered hazardous waste and must be collected and transferred to the designated liquid hazardous waste container for this compound. Subsequent rinses may also need to be collected as hazardous waste, depending on your institution's guidelines.
-
Drying and Final Disposal: Allow the rinsed container to air dry completely in a well-ventilated area. Once dry, deface the original label, and the container can then be disposed of as non-hazardous glass or plastic waste, as appropriate.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Fluoro-5-methylphenylboronic Acid
For the vanguard of research, the scientists and drug development professionals shaping the future of medicine, the responsible handling of chemical reagents is paramount. This guide provides a comprehensive, in-depth operational plan for the safe use, storage, and disposal of 2-Fluoro-5-methylphenylboronic acid, moving beyond mere procedural steps to instill a culture of safety and scientific integrity.
At the heart of modern synthetic chemistry, boronic acids are indispensable building blocks. Their versatility, however, necessitates a thorough understanding of their reactivity and potential hazards. This compound, with its fluorinated aromatic structure, presents a unique set of considerations that demand meticulous attention to safety protocols. This guide is designed to be your trusted resource, empowering you to work with confidence and precision.
The Foundation of Safety: Understanding the Hazard Profile
This compound is a solid that can cause skin, eye, and respiratory irritation. The presence of the fluorine atom and the boronic acid moiety dictates its specific handling requirements. While boronic acids are generally considered to have low toxicity, the potential for dust inhalation and the reactivity of the carbon-boron bond necessitate a robust personal protective equipment (PPE) strategy.
Essential Personal Protective Equipment: Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-ticking; it is a critical risk mitigation strategy rooted in the chemical's properties. The following table summarizes the essential PPE for handling this compound, with a detailed explanation of the rationale behind each choice.
| PPE Category | Specification | Rationale and Field-Proven Insights |
| Eye Protection | Chemical splash goggles or a full-face shield. | Standard safety glasses are insufficient. Boronic acid dust can easily bypass the sides of regular glasses. Goggles provide a complete seal, while a face shield offers an additional layer of protection against splashes, especially during solution preparation or transfer. |
| Hand Protection | Double-gloving with nitrile gloves for short-duration tasks. For extended handling or in case of a spill, Viton® or butyl rubber gloves are recommended. | Nitrile gloves offer good initial protection against splashes of many chemicals. However, studies have shown that their breakthrough time for aromatic compounds can be less than an hour[1][2]. Double-gloving provides a temporary barrier in case of a minor tear or puncture. For prolonged exposure, the superior chemical resistance of Viton® or butyl rubber is essential to prevent skin contact. Always inspect gloves for any signs of degradation before and during use. |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement for handling small quantities of the solid in a well-ventilated area. For larger quantities or in situations where dust generation is likely, a half-mask or full-face respirator with P100 particulate filters should be used. | The primary respiratory hazard is the inhalation of fine dust particles. An N95 respirator will filter out at least 95% of airborne particles. However, for procedures with a higher risk of aerosolization, the enhanced protection of a P100 filter (filtering at least 99.97% of airborne particles) is a necessary precaution to safeguard respiratory health. |
| Protective Clothing | A flame-resistant lab coat, long pants, and closed-toe shoes. | A lab coat provides a removable barrier to protect personal clothing and skin from minor spills and dust. Flame-resistant material is a prudent choice given the organic nature of the compound. Full-length pants and closed-toe shoes are fundamental laboratory safety requirements to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring the integrity of your research. The following diagram outlines the key stages of handling this compound, from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: Responsible Stewardship of Chemical Waste
The disposal of this compound and its associated waste requires a multi-faceted approach that considers both the boronic acid and the fluorinated aromatic components.
Aqueous Waste Containing Boronic Acid:
-
Neutralization: Boronic acids are weakly acidic and can be neutralized with a mild base.[3] Slowly add a saturated solution of sodium bicarbonate (baking soda) to the aqueous waste while stirring. Monitor the pH with pH paper or a calibrated pH meter until it reaches a neutral range (pH 6-8). This process should be performed in a fume hood, as some effervescence may occur. Avoid using strong bases like sodium hydroxide, as they can cause a more vigorous reaction.
-
Collection: The neutralized aqueous waste should be collected in a designated, properly labeled hazardous waste container.
Solid Waste and Contaminated Materials:
-
All solid waste, including unreacted this compound, contaminated weighing paper, gloves, and other disposable materials, must be collected in a clearly labeled hazardous waste container.
Organic Waste:
-
Organic solvents used in the reaction or workup should be collected in a separate, labeled halogenated organic waste container. Do not mix with non-halogenated waste streams.
Final Disposal:
-
All waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. High-temperature incineration is a potential disposal method for fluorinated organic compounds, but it's crucial to be aware that this can lead to the formation of hazardous byproducts such as hydrogen fluoride (HF)[4]. Your EHS office will be equipped to handle this appropriately.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing while continuing to flush.
-
After flushing, apply a 2.5% calcium gluconate gel to the affected area.[5][6][7] The fluoride ion from the compound can cause deep tissue damage and hypocalcemia. Calcium gluconate helps to neutralize the fluoride ions.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention. Do not apply any neutralizing agents to the eyes.
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
Spill Cleanup:
-
Small Spills (less than 1 gram):
-
Ensure proper PPE is worn, including a respirator.
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
In Case of Fire:
-
Use a carbon dioxide (CO2) or dry chemical fire extinguisher.[8] Do not use water, as it may react with the boronic acid. Fires involving organoboron compounds can produce toxic fumes, including boron oxides.
By integrating these detailed safety and operational protocols into your laboratory practices, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility in scientific research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. laballey.com [laballey.com]
- 4. epa.gov [epa.gov]
- 5. Clinical Practice Guidelines : Hydrofluoric acid exposure [rch.org.au]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. umdearborn.edu [umdearborn.edu]
- 8. LCSS: DIBORANE [web.stanford.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
